molecular formula C34H37N3O6 B15591089 Safflospermidine B

Safflospermidine B

Cat. No.: B15591089
M. Wt: 583.7 g/mol
InChI Key: PFDVWJCSCYDRMZ-RPXKUMOBSA-N
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Description

Safflospermidine B is a useful research compound. Its molecular formula is C34H37N3O6 and its molecular weight is 583.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H37N3O6

Molecular Weight

583.7 g/mol

IUPAC Name

(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide

InChI

InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10-,20-11+,21-12-

InChI Key

PFDVWJCSCYDRMZ-RPXKUMOBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Safflospermidine B: Structure, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safflospermidine B, a natural phenolamide, has garnered significant interest within the scientific community for its potent biological activities, particularly its role as a tyrosinase inhibitor and its potential applications in the fields of dermatology and pharmacology. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and known biological functions. Special emphasis is placed on its inhibitory effects on melanogenesis. This document also includes detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Chemical Structure and Properties of this compound

This compound is a polyamine derivative belonging to the class of phenolamides. Its chemical structure is characterized by a spermidine (B129725) backbone linked to three p-coumaroyl moieties.

Systematic Name: N¹-(E)-N⁵,N¹⁰-(Z)-tri-p-coumaroyl spermidine

Chemical Structure:

A 2D representation of the chemical structure of this compound would be depicted here, illustrating the spermidine core and the three attached p-coumaroyl groups with their respective (E) and (Z) configurations.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₃₄H₃₇N₃O₆[1]
Molecular Weight583.7 g/mol [1]
AppearancePowder[1]

Spectroscopic Data:

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

PositionδH (ppm, Multiplicity, J in Hz)δC (ppm)
Spermidine Moiety
1......
2......
3......
4......
5......
6......
7......
p-Coumaroyl Moieties
1'......
2'/6'......
3'/5'......
4'......
7'......
8'......
9'......

Table 2: Representative LC-MS/MS Fragmentation Data

Precursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Proposed Fragment
584.27...[M+H - p-coumaroyl]⁺
...[Spermidine + H]⁺
...[p-coumaric acid + H]⁺

Biological Activity: Inhibition of Melanogenesis

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[2][3] This inhibitory activity translates to a reduction in melanin production in cellular models.

Table 3: In Vitro and Cellular Activity of this compound and Related Compounds

Compound/ExtractAssayIC₅₀ / EffectReference
This compoundMushroom Tyrosinase Inhibition31.8 µM[4]
Safflospermidine AMushroom Tyrosinase Inhibition13.8 µM[4]
Kojic AcidMushroom Tyrosinase Inhibition44.0 µM[4]
Safflospermidines (A+B mixture)Melanin Content in B16F10 cells (at 62.5 µg/mL)21.78 ± 4.01% reduction[1]
Safflospermidines (A+B mixture)Tyrosinase Activity in B16F10 cells (at 62.5 µg/mL)25.71 ± 3.08% reduction[1]

The anti-melanogenic effect of safflospermidines is attributed to the downregulation of key genes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1]

Signaling Pathway of Melanogenesis Inhibition

This compound exerts its inhibitory effect on melanogenesis by modulating the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. In melanocytes, α-MSH binds to the melanocortin 1 receptor (MC1R), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of TYR, TRP-1, and TRP-2, leading to melanin synthesis. Safflospermidines are believed to interfere with this cascade, resulting in the downregulation of these key melanogenic enzymes.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF upregulates transcription TYR TYR MITF->TYR upregulates transcription TRP1 TRP-1 MITF->TRP1 upregulates transcription TRP2 TRP-2 MITF->TRP2 upregulates transcription Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin SafflospermidineB This compound SafflospermidineB->MITF inhibits upregulation

Caption: Signaling pathway of α-MSH-induced melanogenesis and the inhibitory action of this compound.

Experimental Protocols

Isolation of this compound from Helianthus annuus Bee Pollen

This protocol outlines the general steps for the extraction and purification of this compound.[4][5][6]

Isolation_Workflow Start Sunflower Bee Pollen Extraction Methanol (B129727) Extraction Start->Extraction Partitioning Sequential Partitioning (Hexane, Dichloromethane) Extraction->Partitioning DCM_Fraction Dichloromethane (B109758) Fraction Partitioning->DCM_Fraction Silica_Gel Silica (B1680970) Gel Column Chromatography DCM_Fraction->Silica_Gel Active_Fractions Active Fractions Silica_Gel->Active_Fractions HPLC Preparative HPLC Active_Fractions->HPLC Safflospermidine_B Pure this compound HPLC->Safflospermidine_B

Caption: General workflow for the isolation of this compound.

  • Extraction:

    • Grind dried sunflower bee pollen into a fine powder.

    • Extract the pollen powder with methanol at room temperature with agitation.

    • Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.

  • Partitioning:

    • Suspend the crude methanol extract in a methanol-water mixture.

    • Perform sequential liquid-liquid partitioning with hexane (B92381) followed by dichloromethane.

    • Collect the dichloromethane fraction, which contains this compound.

  • Chromatographic Purification:

    • Subject the dichloromethane fraction to silica gel column chromatography.

    • Elute with a gradient of chloroform (B151607) and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions containing this compound.

    • Perform final purification using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with formic acid).

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxicity of this compound on B16F10 melanoma cells.[7][8][9][10]

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

Melanin Content Assay

This assay quantifies the effect of this compound on melanin production in B16F10 cells.[11][12]

  • Cell Culture and Treatment: Seed B16F10 cells in a 6-well plate and treat with this compound and a positive control (e.g., kojic acid) in the presence of an α-MSH stimulus for 48-72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them with 1 N NaOH.

  • Melanin Solubilization: Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Absorbance Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.

  • Normalization: Normalize the melanin content to the total protein concentration of each sample, determined by a BCA or Bradford assay.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity in B16F10 cells treated with this compound.[4][13]

  • Cell Culture and Treatment: Culture and treat B16F10 cells as described for the melanin content assay.

  • Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.

  • Substrate Addition: Add L-DOPA solution to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow the tyrosinase to convert L-DOPA to dopachrome (B613829).

  • Absorbance Measurement: Measure the absorbance at 475 nm at different time points.

  • Calculation: Calculate the tyrosinase activity as the rate of dopachrome formation and express it as a percentage of the control.

Gene Expression Analysis by RT-qPCR

This protocol is for determining the mRNA levels of melanogenesis-related genes.

  • RNA Extraction: Extract total RNA from treated and untreated B16F10 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative PCR: Perform qPCR using SYBR Green master mix and specific primers for murine TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH).

    Table 4: Murine Primer Sequences for RT-qPCR

    GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
    TYRGGC CAG CTT TCA GGC AGA GGTTGG TGC TTC ATT GGG CAA ATC[12]
    TRP-1GCT GCA GGA GCC TTC TTT CTCAAG ACG CTG CAG GGA GTC TGT[12]
    TRP-2GGA TGA CCG TGA GTC TGG TGATCA GTG GGT GCT TCT GGG TTT
    GAPDHTGT TCC TAC CCC CAA TGT GTGGG AGT TGC TGT TGA AGT CG[12]
  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Conclusion

This compound is a promising natural compound with significant potential as a tyrosinase inhibitor for applications in skin hyperpigmentation disorders. This guide provides a foundational understanding of its chemical properties, biological activity, and the underlying molecular mechanisms of its action. The detailed experimental protocols included herein are intended to facilitate further research and development of this compound and related compounds as novel therapeutic and cosmetic agents. Further investigation into its pharmacokinetic and toxicological profile is warranted to fully elucidate its potential for clinical translation.

References

Safflospermidine B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Safflospermidine B, a promising natural compound with significant biological activity. The document details its primary natural sources, a comprehensive protocol for its isolation and purification, and quantitative data on its bioactivity. Furthermore, this guide illustrates key experimental workflows and the compound's known mechanism of action through detailed diagrams.

Natural Sources of this compound

This compound, along with its isomer Safflospermidine A, has been successfully isolated from two primary natural sources:

  • Bee Pollen of Helianthus annuus L.: Commonly known as the sunflower, the bee pollen collected from this plant is a significant source of this compound.[1][2]

  • Florets of Carthamus tinctorius L.: Also known as safflower, the florets of this plant have also been identified as a natural source of Safflospermidine A and B.[1]

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic techniques to achieve high purity.

Experimental Protocol

2.1.1. Methanol (B129727) Extraction: The initial step involves the extraction of the raw plant material (e.g., sunflower bee pollen) with methanol. This is typically achieved by shaking the sample in methanol for an extended period, followed by collection of the supernatant. This process is repeated multiple times to ensure a thorough extraction. The methanol extracts are then pooled and dried under reduced pressure to yield a crude methanol extract.

2.1.2. Solvent Partitioning: The crude methanol extract is then subjected to sequential liquid-liquid partitioning. This process separates compounds based on their differential solubility in immiscible solvents.

  • The crude extract is first partitioned with hexane to remove nonpolar compounds.

  • The remaining methanolic layer is then partitioned with dichloromethane (DCM) . The Safflospermidines preferentially move into the DCM layer, resulting in a DCM-partitioned extract enriched with the target compounds.

2.1.3. Silica (B1680970) Gel Column Chromatography: The DCM-partitioned extract, which exhibits significant bioactivity, is further purified using silica gel 60 column chromatography (SG60CC). The extract is loaded onto the column and eluted with a solvent system of increasing polarity. This separates the extract into several fractions.

2.1.4. High-Performance Liquid Chromatography (HPLC): The fraction from the silica gel chromatography demonstrating the highest bioactivity is subjected to a final purification step using HPLC. This technique provides high resolution and yields highly pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).[3][4]

Isolation Workflow Diagram

G Start Sunflower Bee Pollen (Helianthus annuus L.) Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Partitioning Sequential Partitioning (Hexane & Dichloromethane) Crude_Extract->Partitioning DCM_Extract DCM-Partitioned Extract (Enriched) Partitioning->DCM_Extract Silica_Gel Silica Gel Column Chromatography (SG60CC) DCM_Extract->Silica_Gel Active_Fraction Most Active Fraction Silica_Gel->Active_Fraction HPLC High-Performance Liquid Chromatography (HPLC) Active_Fraction->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Workflow for the isolation and purification of this compound.

Quantitative Bioactivity Data

This compound has demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. This makes it a compound of interest for applications in dermatology and cosmetics for managing hyperpigmentation.

In Vitro Antityrosinase Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various extracts and purified compounds against mushroom tyrosinase.

SampleIC50 Value
Dichloromethane (DCM) Partitioned Extract159.4 µg/mL[3][4]
Most Active Fraction from SG60CC (DCMSBP5)18.8 µg/mL[3][4]
Safflospermidine A13.8 µM[3][4]
This compound 31.8 µM [3][4]
Kojic Acid (Reference Standard)44.0 µM[3][4]

Table 1: In vitro antityrosinase activity of extracts and purified Safflospermidines.

Cellular Anti-Melanogenesis Activity

A mixture of Safflospermidine A and B was tested on α-melanocyte stimulating hormone-stimulated B16F10 murine melanoma cells to evaluate its effect on melanogenesis.

Treatment (at 62.5 µg/mL)Reduction in Intracellular Melanin ContentReduction in Tyrosinase (TYR) Activity
Safflospermidines (A & B Mixture) 21.78 ± 4.01% [2][5]25.71 ± 3.08% [2][5]

Table 2: Effect of Safflospermidines on melanin content and tyrosinase activity in B16F10 cells.

Mechanism of Action: Signaling Pathway in Melanogenesis

Safflospermidines exert their anti-melanogenesis effects by downregulating the expression of key genes involved in the melanin synthesis pathway.

Gene Expression Downregulation

At a concentration of 62.5 µg/mL, a mixture of Safflospermidines A and B significantly reduced the mRNA expression levels of the following genes in B16F10 cells:

Gene TargetPercentage Reduction in Expression
Tyrosinase (TYR)22.21 ± 3.82%[2][5]
TYR-related protein 1 (TRP-1)33.03 ± 6.80%[2][5]
TYR-related protein 2 (TRP-2)23.26 ± 7.79%[2][5]

Table 3: Downregulation of melanogenesis-related gene expression by Safflospermidines.

Signaling Pathway Diagram

G cluster_nucleus Nucleus cluster_melanosome Melanosome Safflospermidine_B This compound TYR_gene TYR Gene Safflospermidine_B->TYR_gene downregulates TRP1_gene TRP-1 Gene Safflospermidine_B->TRP1_gene downregulates TRP2_gene TRP-2 Gene Safflospermidine_B->TRP2_gene downregulates TYR Tyrosinase (TYR) TYR_gene->TYR TRP1 TRP-1 TRP1_gene->TRP1 TRP2 TRP-2 TRP2_gene->TRP2 Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Caption: this compound's inhibitory effect on the melanogenesis signaling pathway.

References

The Putative Biosynthetic Pathway of Safflospermidine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delineates the proposed biosynthetic pathway of Safflospermidine B, a naturally occurring polyamine conjugate. Due to the limited direct research on its biosynthesis, this document presents a putative pathway constructed from established principles of plant secondary metabolism and enzymatic reactions involved in the formation of similar molecules. The information herein is intended to serve as a foundational resource to stimulate and guide future research in this area.

Introduction to this compound

This compound, with the chemical structure N(1)-caffeoyl-N(5)-(3-aminopropyl)-agmatine, is a member of the N-caffeoylpolyamine family. These compounds are widely distributed in the plant kingdom and are implicated in a variety of physiological processes, including growth, development, and stress responses. The unique structural combination of a phenolic acid (caffeic acid) and a polyamine backbone suggests a range of potential biological activities, making its biosynthesis a subject of significant interest for synthetic biology and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a three-stage process, commencing with the synthesis of its precursors, followed by their sequential enzymatic conjugation.

Stage 1: Precursor Synthesis

The biosynthesis of this compound requires three key precursor molecules:

  • Caffeoyl-CoA: This activated phenolic acid is a central intermediate in the phenylpropanoid pathway. Its synthesis begins with the amino acid L-phenylalanine.

  • Agmatine (B1664431): This decarboxylated form of L-arginine is a primary amine that serves as the initial backbone of this compound.

  • S-adenosylmethioninamine (decarboxylated S-adenosylmethionine): This molecule serves as the donor of the aminopropyl group.

Stage 2: Acylation of Agmatine

The first committed step in the putative pathway is the acylation of agmatine with caffeoyl-CoA. This reaction is catalyzed by an N-acyltransferase, likely an agmatine coumaroyltransferase (ACT) or a related enzyme from the BAHD acyltransferase superfamily.[1][2][3][4][5] While the name suggests a preference for coumaroyl-CoA, enzymes in this family are known to exhibit substrate promiscuity and can often utilize caffeoyl-CoA as an acyl donor. This enzymatic step results in the formation of N-caffeoylagmatine.

Stage 3: Aminopropylation of N-caffeoylagmatine

The final step in the biosynthesis is the transfer of an aminopropyl group from S-adenosylmethioninamine to N-caffeoylagmatine. This reaction is catalyzed by an aminopropyltransferase, plausibly a spermidine (B129725) synthase (SPDS) or a specialized variant.[6][7] Spermidine synthases typically use putrescine as the aminopropyl acceptor; however, the substrate specificity can vary between organisms and different isoforms of the enzyme.[8][9] It is proposed that a specific aminopropyltransferase recognizes N-caffeoylagmatine as a substrate, leading to the formation of this compound.

Visualizing the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed enzymatic steps leading to the formation of this compound.

Safflospermidine_B_Biosynthesis cluster_precursors Precursor Synthesis cluster_conjugation Conjugation Pathway L_Arg L-Arginine Agmatine Agmatine L_Arg->Agmatine Arginine Decarboxylase (ADC) N_Caffeoylagmatine N-Caffeoylagmatine Agmatine_input Agmatine->Agmatine_input L_Phe L-Phenylalanine Caffeoyl_CoA Caffeoyl-CoA L_Phe->Caffeoyl_CoA Phenylpropanoid Pathway Caffeoyl_CoA_input Caffeoyl_CoA->Caffeoyl_CoA_input SAM S-Adenosylmethionine dcSAM S-Adenosylmethioninamine (dcSAM) SAM->dcSAM SAM Decarboxylase (SAMDC) dcSAM_input dcSAM->dcSAM_input Safflospermidine_B This compound N_Caffeoylagmatine->Safflospermidine_B Spermidine Synthase-like (Aminopropyltransferase) ACT Agmatine N-acyltransferase (ACT-like) ACT->N_Caffeoylagmatine

A putative biosynthetic pathway for this compound.

Quantitative Data (Illustrative)

As there is no published quantitative data for the enzymes in the this compound pathway, the following table provides an illustrative template of kinetic parameters that would be determined through enzymatic assays. These values are hypothetical and based on typical ranges for related enzymes.

Enzyme (Hypothetical)Substrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Agmatine CaffeoyltransferaseCaffeoyl-CoA150.53.3 x 104
Agmatine500
This compound SynthaseN-Caffeoylagmatine2500.14.0 x 102
S-adenosylmethioninamine10

Experimental Protocols (Illustrative)

The following are generalized protocols that could be adapted for the characterization of the enzymes involved in this compound biosynthesis.

Heterologous Expression and Purification of Recombinant Enzymes

This protocol describes a general workflow for producing and purifying the candidate enzymes for in vitro characterization.

protocol_purification start Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector (e.g., pET with His-tag) start->cloning transformation Transformation into Expression Host (e.g., E. coli BL21) cloning->transformation culture Cell Culture and Induction of Protein Expression (e.g., IPTG) transformation->culture lysis Cell Lysis (e.g., Sonication) culture->lysis centrifugation Centrifugation to Separate Soluble Fraction lysis->centrifugation chromatography Affinity Chromatography (e.g., Ni-NTA) centrifugation->chromatography purification Further Purification (e.g., Size-Exclusion Chromatography) chromatography->purification verification Purity Verification (SDS-PAGE) purification->verification

Workflow for recombinant enzyme expression and purification.

Methodology:

  • Gene Identification and Synthesis: Candidate genes for the N-acyltransferase and aminopropyltransferase would be identified through genomic or transcriptomic analysis of a this compound-producing organism. The gene sequences would be codon-optimized for expression in E. coli and synthesized commercially.

  • Cloning: The synthesized genes would be cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal polyhistidine (His) tag for purification.

  • Expression: The expression vector would be transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture would be grown overnight and used to inoculate a larger volume of LB medium. Protein expression would be induced at mid-log phase by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The bacterial cells would be harvested by centrifugation and lysed by sonication. The soluble protein fraction would be separated by centrifugation and applied to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged protein would be eluted with an imidazole (B134444) gradient. For higher purity, a subsequent size-exclusion chromatography step could be performed.

  • Verification: The purity of the recombinant protein would be assessed by SDS-PAGE.

In Vitro Enzyme Assays

These assays would be used to confirm the activity of the purified recombinant enzymes and to determine their kinetic parameters.

Agmatine Caffeoyltransferase Assay:

  • Reaction Mixture: A typical reaction mixture would contain 100 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 500 µM agmatine, 100 µM caffeoyl-CoA, and 1-5 µg of the purified recombinant enzyme in a total volume of 100 µL.

  • Incubation: The reaction would be incubated at 30°C for 30 minutes.

  • Termination: The reaction would be stopped by the addition of 10 µL of 10% trifluoroacetic acid.

  • Analysis: The reaction products would be analyzed by reverse-phase high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the formation of N-caffeoylagmatine.

This compound Synthase Assay:

  • Reaction Mixture: A typical reaction mixture would contain 100 mM phosphate (B84403) buffer (pH 8.0), 1 mM DTT, 200 µM N-caffeoylagmatine, 100 µM S-adenosylmethioninamine, and 1-5 µg of the purified recombinant enzyme in a total volume of 100 µL.

  • Incubation: The reaction would be incubated at 37°C for 60 minutes.

  • Termination: The reaction would be terminated by the addition of perchloric acid to a final concentration of 5%.

  • Analysis: The formation of this compound would be quantified by HPLC or LC-MS analysis.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The immediate next steps should involve the identification and characterization of the specific N-acyltransferase and aminopropyltransferase enzymes from a source organism. This will require a combination of transcriptomics, gene cloning, heterologous expression, and in vitro enzymatic assays. A thorough understanding of this pathway will not only illuminate a novel aspect of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for potential applications in medicine and agriculture.

References

Unveiling Safflospermidine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Safflospermidine B, a promising natural compound with significant biological activity. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, underlying signaling pathways, and comprehensive experimental protocols.

Core Data Summary

This compound, a tri-p-coumaroyl spermidine (B129725) derivative, has garnered attention for its potent bioactivities. The fundamental molecular details are summarized below.

PropertyValueCitation
Molecular Formula C₃₄H₃₇N₃O₆[1]
Molecular Weight 583.7 g/mol [1]

Mechanism of Action: Inhibition of Melanogenesis

This compound has been identified as a potent tyrosinase inhibitor, playing a crucial role in the regulation of melanin (B1238610) synthesis. Its mechanism of action is primarily centered on the downregulation of key enzymes in the melanogenesis pathway. The constituent p-coumaric acid moieties are understood to contribute to the suppression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) transcription. This is achieved through the modulation of the Melanocortin 1 Receptor (MC1R)/cAMP/PKA signaling cascade, which subsequently leads to the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[2][3]

A simplified representation of this signaling pathway is provided below.

SafflospermidineB_Signaling_Pathway cluster_inhibition Inhibitory Action cluster_pathway Melanogenesis Signaling Pathway This compound This compound MITF MITF This compound->MITF Inhibits (via downregulation) MC1R MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA PKA->MITF Genes TYR, TRP-1, TRP-2 Genes MITF->Genes Melanin Melanin Genes->Melanin

This compound inhibits the melanogenesis pathway.

Experimental Protocols

Detailed methodologies for the isolation, purification, and bioactivity assessment of this compound are outlined below. These protocols are based on established methodologies and are intended to serve as a guide for researchers.[1][4]

Isolation and Purification of this compound from Sunflower Bee Pollen

This workflow describes the sequential extraction and chromatographic techniques used to isolate this compound.

Experimental_Workflow Start Sunflower Bee Pollen Extraction Methanol (B129727) Extraction Start->Extraction Partitioning Partitioning with Hexane (B92381) & Dichloromethane Extraction->Partitioning ColumnChromatography Silica (B1680970) Gel Column Chromatography Partitioning->ColumnChromatography HPLC High-Performance Liquid Chromatography ColumnChromatography->HPLC End Pure this compound HPLC->End

Workflow for the isolation of this compound.

a. Methanol Extraction:

  • Mix sunflower bee pollen with methanol (e.g., 1:5 w/v).

  • Agitate the mixture for an extended period (e.g., 18 hours) at a controlled temperature (e.g., 15°C).

  • Centrifuge the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant and repeat the extraction process on the residue multiple times to ensure complete extraction.

  • Combine all supernatants to obtain the crude methanol extract.[1]

b. Liquid-Liquid Partitioning:

  • Dissolve the crude methanol extract in a minimal amount of methanol.

  • Perform sequential partitioning with hexane followed by dichloromethane.

  • For each solvent, mix equal volumes with the methanol extract in a separatory funnel.

  • Allow the phases to separate and collect the desired fraction (dichloromethane fraction is enriched with this compound).[1]

c. Silica Gel Column Chromatography:

  • Concentrate the active fraction (dichloromethane) and load it onto a silica gel 60 column.

  • Elute the column with a suitable solvent gradient to separate the compounds based on polarity.

  • Collect fractions and monitor for the presence of this compound using appropriate analytical techniques (e.g., TLC, HPLC).[4]

d. High-Performance Liquid Chromatography (HPLC):

  • Further purify the fractions containing this compound using a preparative HPLC system.

  • Employ a suitable column (e.g., C18) and a specific mobile phase gradient for optimal separation.

  • Collect the peak corresponding to this compound and verify its purity.[4]

In Vitro Antityrosinase Activity Assay

This protocol details the method for assessing the tyrosinase inhibitory potential of this compound.[1][5]

  • Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the tyrosinase solution and the this compound solution.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the substrate, L-DOPA.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value. Kojic acid can be used as a positive control.[1][5]

Antioxidant Activity Assay (DPPH Method)

This protocol outlines the procedure for evaluating the free radical scavenging activity of this compound.[4]

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, mix the DPPH solution with the this compound solutions.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a wavelength of approximately 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.[4]

References

Safflospermidine B CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Safflospermidine B, a naturally occurring polyamine derivative with significant biological activity. The document covers its chemical properties, detailed experimental protocols for its isolation and biological evaluation, and its mechanism of action in relevant signaling pathways.

Chemical Identity and Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Systematic Name N¹-(E)-N⁵,N¹⁰-(Z)-Tri-p-coumaroyl spermidine (B129725)[2]
Molecular Formula C₃₄H₃₇N₃O₆[3]
Molecular Weight 583.7 g/mol [3]
Appearance White powder[]
Purity ≥ 98%[3]
Type of Compound Alkaloid[3]
¹H-NMR (500 MHz, Methanol-d4) δ 7.45 (d, 1H, 15.7 Hz), 7.40/7.35 (m, 4H), 7.24–7.17 (m, 2H), 6.77 (m, 2H), 6.71 (m, 3H), 6.57 (m, 4H), 6.37 (q, 1H, 15.7 Hz), 5.92 (m, 1H), 5.8 (q, 1H, 12.5 Hz), 3.45 (m, 2H), 3.35 (m, 2H), 3.18 (m, 2H), and 1.88–1.31 (m, 8H)[]
¹³C-NMR (126 MHz, MeOD) δ 172.04, 169.30, 160.68, 159.41, 141.87, 134.90, 132.17, 131.20, 130.58, 128.06, 127.61, 121.79, 120.96, 118.42, 116.77, 116.40, 47.58, 46.03, 44.08, 40.12, 39.88, 38.17, 37.91, 29.77, 28.06, 27.86, 26.95, and 25.69[]
HR-ESI-MS m/z 606.2576 [M + Na]⁺[]

Experimental Protocols

This compound has been successfully isolated from sunflower bee pollen (SBP) collected from Apis mellifera bees. The protocol involves solvent extraction, partitioning, and chromatographic separation[][5][6].

a) Extraction and Partitioning:

b) Chromatographic Separation:

  • The DCM-partitioned extract, which shows significant antityrosinase activity, is subjected to silica (B1680970) gel 60 column chromatography (SG₆₀CC).

  • Fractions are collected and evaluated for their biological activity. The most active fraction is selected for further purification.

  • Final purification to yield Safflospermidine A and B is achieved through High-Performance Liquid Chromatography (HPLC)[][5][6].

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation SBP Sunflower Bee Pollen (SBP) MeOH_Extract Crude Methanol Extract SBP->MeOH_Extract Methanol Extraction Hexane_Partition Hexane Partitioning MeOH_Extract->Hexane_Partition DCM_Partition DCM Partitioning Hexane_Partition->DCM_Partition Sequential Partitioning DCM_Extract DCM Extract DCM_Partition->DCM_Extract SG60CC Silica Gel Column Chromatography (SG60CC) DCM_Extract->SG60CC Active_Fraction Most Active Fraction (DCMSBP5) SG60CC->Active_Fraction Fractionation HPLC HPLC Active_Fraction->HPLC Saff_A Safflospermidine A HPLC->Saff_A Saff_B This compound HPLC->Saff_B G cluster_pathway Melanogenesis Signaling Pathway cluster_genes Gene Expression cluster_synthesis Melanin Synthesis alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF TYR_gene TYR gene MITF->TYR_gene TRP1_gene TRP-1 gene MITF->TRP1_gene TRP2_gene TRP-2 gene MITF->TRP2_gene Tyrosinase Tyrosinase (TYR) TYR_gene->Tyrosinase Transcription & Translation TRP1 TRP-1 TRP1_gene->TRP1 Transcription & Translation TRP2 TRP-2 TRP2_gene->TRP2 Transcription & Translation DOPA L-DOPA Dopaquinone Dopaquinone Tyrosine Tyrosine Tyrosine->DOPA Tyrosinase DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... TRP-1, TRP-2 SaffB This compound SaffB->TYR_gene Downregulation SaffB->TRP1_gene SaffB->TRP2_gene

References

An In-depth Technical Guide to Safflospermidine A and Safflospermidine B Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine A and Safflospermidine B are natural phenolamide compounds that have garnered significant interest in the scientific community for their potent biological activities.[1][2] These molecules are geometric isomers, primarily isolated from the bee pollen of sunflowers (Helianthus annuus L.) and the florets of safflower (Carthamus tinctorius).[1][3] Their core structure consists of a spermidine (B129725) polyamine backbone linked to three p-coumaroyl groups.[3][4] The primary bioactivity associated with these compounds is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, making them promising candidates for applications in cosmetics and pharmaceuticals for managing hyperpigmentation disorders.[2][5][6] This guide provides a detailed comparison of Safflospermidine A and B, covering their structural differences, biological activities, and the experimental protocols used for their isolation and evaluation.

Chemical Structure and Isomerism

Safflospermidine A and B share the same molecular formula, C₃₄H₃₇N₃O₆, and a molecular weight of approximately 583.7 g/mol .[7][8] They are classified as constitutional isomers, specifically geometric or cis-trans isomers.[9][10][11] The isomerism arises from the configuration of the double bonds in the three p-coumaroyl moieties attached to the spermidine backbone.

  • Safflospermidine A is identified as N¹,N¹⁰-(E)-N⁵-(Z)-tri-p-coumaroyl spermidine. In this isomer, the coumaroyl groups at the terminal nitrogen atoms (N¹ and N¹⁰) have an E (trans) configuration, while the group at the central nitrogen atom (N⁵) has a Z (cis) configuration.[3][12]

  • This compound is identified as N¹-(E)-N⁵,N¹⁰-(Z)-tri-p-coumaroyl spermidine. Here, only the coumaroyl group at the N¹ position is in the E configuration, while the groups at the N⁵ and N¹⁰ positions are in the Z configuration.[3][12]

G cluster_A Safflospermidine A Structure cluster_B This compound Structure Spermidine_A Spermidine Backbone N1_A N¹-(E)-p-coumaroyl Spermidine_A->N1_A links to N5_A N⁵-(Z)-p-coumaroyl Spermidine_A->N5_A links to N10_A N¹⁰-(E)-p-coumaroyl Spermidine_A->N10_A links to Spermidine_B Spermidine Backbone N1_B N¹-(E)-p-coumaroyl Spermidine_B->N1_B links to N5_B N⁵-(Z)-p-coumaroyl Spermidine_B->N5_B links to N10_B N¹⁰-(Z)-p-coumaroyl Spermidine_B->N10_B links to

Caption: Isomeric difference between Safflospermidine A and B.

Physicochemical and Spectroscopic Data

The characterization and differentiation of Safflospermidine A and B rely on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).[1][13]

PropertySafflospermidine AThis compoundReference(s)
Molecular Formula C₃₄H₃₇N₃O₆C₃₄H₃₇N₃O₆[7][8]
Molecular Weight 583.7 g/mol 583.7 g/mol [7][8]
IUPAC Name (E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamideN¹-(E)-N⁵,N¹⁰-(Z)-tri-p-coumaroylspermidine[3][7]
¹³C-NMR (126 MHz, MeOD) δ Shared signals include: 172.04, 169.30, 160.68, 159.41, 141.87, 134.90, 132.17, 131.20, 130.58, 128.06, 127.61, 121.79, 120.96, 118.42, 116.77, 116.40, 47.58, 46.03, 44.08, 40.12, 39.88, 38.17, 37.91, 29.77, 28.06, 27.86, 26.95, and 25.69. The specific assignment to each isomer requires detailed 2D NMR analysis.Shared signals include: 172.04, 169.30, 160.68, 159.41, 141.87, 134.90, 132.17, 131.20, 130.58, 128.06, 127.61, 121.79, 120.96, 118.42, 116.77, 116.40, 47.58, 46.03, 44.08, 40.12, 39.88, 38.17, 37.91, 29.77, 28.06, 27.86, 26.95, and 25.69. The specific assignment to each isomer requires detailed 2D NMR analysis.[1]

Biological Activity: Tyrosinase Inhibition

The most well-documented biological activity of Safflospermidine A and B is their ability to inhibit tyrosinase, the rate-limiting enzyme in melanogenesis.[5][14] Both isomers have demonstrated significantly higher inhibitory activity against mushroom tyrosinase in vitro compared to the commonly used skin-lightening agent, kojic acid.[1][2][15]

CompoundTyrosinase Inhibition IC₅₀ (µM)Reference(s)
Safflospermidine A 13.8[1][2][15]
This compound 31.8[1][2][15]
Kojic Acid (Reference) 44.0[1][2][15]

Studies using a mixture of the two isomers on B16F10 murine melanoma cells revealed that their mechanism of action involves the downregulation of key melanogenesis-related genes.[5][6] Treatment with safflospermidines significantly reduced the expression of TYR (Tyrosinase), TRP-1 (Tyrosinase-related protein 1), and TRP-2 (Tyrosinase-related protein 2).[5] This leads to a decrease in both intracellular tyrosinase activity and melanin content.[5][6] Notably, the safflospermidine fractions tested showed no significant antioxidant activity in a DPPH assay.[1][2][15]

G cluster_pathway Melanogenesis Pathway Safflospermidines Safflospermidine A & B Tyrosinase Tyrosinase (TYR) Safflospermidines->Tyrosinase Downregulates Gene Expression & Inhibits Activity TRP1 TRP-1 Safflospermidines->TRP1 Downregulates Gene Expression TRP2 TRP-2 Safflospermidines->TRP2 Downregulates Gene Expression Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes TRP1->Melanin stabilizes/catalyzes TRP2->Melanin catalyzes

Caption: Safflospermidine mechanism of melanogenesis inhibition.

Experimental Protocols

Isolation and Purification of Safflospermidines

The isolation of Safflospermidine A and B from natural sources like sunflower bee pollen involves a multi-step extraction and purification process.[1][2][15]

G start Sunflower Bee Pollen (SBP) extraction Methanol (B129727) (MeOH) Extraction start->extraction yields Crude MeOH Extract partition1 Sequential Partitioning with Hexane (B92381) extraction->partition1 removes nonpolar compounds partition2 Partitioning with Dichloromethane (B109758) (DCM) partition1->partition2 yields DCM-partitioned Extract sgcc Silica (B1680970) Gel 60 Column Chromatography (SG60CC) partition2->sgcc fractionates active components hplc High-Performance Liquid Chromatography (HPLC) sgcc->hplc purifies most active fraction endA Pure Safflospermidine A hplc->endA endB Pure this compound hplc->endB

Caption: Workflow for isolation of Safflospermidine isomers.
  • Sample Collection and Extraction : Sunflower bee pollen (SBP) is collected and extracted with methanol (MeOH) to yield a crude extract.[1][14]

  • Solvent Partitioning : The crude MeOH extract is sequentially partitioned with hexane (to remove non-polar compounds) and then dichloromethane (DCM) to enrich the medium-polarity compounds, including safflospermidines.[1][15]

  • Column Chromatography : The active DCM-partitioned extract is subjected to silica gel 60 column chromatography (SG₆₀CC) to separate it into several fractions.[1][2]

  • High-Performance Liquid Chromatography (HPLC) : The most active fraction from SG₆₀CC is further purified using HPLC to isolate pure Safflospermidine A and B.[1][2][15]

  • Structure Elucidation : The final chemical structures are deduced and confirmed using Nuclear Magnetic Resonance (NMR) analysis.[1][2]

In Vitro Antityrosinase Activity Assay

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of tyrosinase.[1][15]

  • Enzyme Source : Mushroom Tyrosinase.

  • Substrate : L-DOPA.

  • Procedure :

    • A reaction mixture is prepared containing phosphate (B84403) buffer, mushroom tyrosinase solution, and the test compound (Safflospermidine A, B, or a reference like kojic acid) dissolved in a suitable solvent (e.g., DMSO).

    • The mixture is pre-incubated.

    • The reaction is initiated by adding L-DOPA.

    • The formation of dopachrome (B613829) is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm).

  • Data Analysis : The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of tyrosinase inhibition against the logarithm of the inhibitor concentration.

Cellular and In Vivo Melanogenesis Assays

These assays evaluate the effect of the compounds in a more biologically relevant context.[5][6]

  • Cell-Based Assay :

    • Cell Line : B16F10 murine melanoma cells are commonly used.

    • Treatment : Cells are stimulated with α-melanocyte stimulating hormone (α-MSH) to induce melanogenesis and are co-treated with various concentrations of the safflospermidine mixture.

    • Cytotoxicity : An MTT assay is performed to ensure the tested concentrations are not toxic to the cells.

    • Melanin Content Measurement : After treatment, cells are lysed, and the melanin content is quantified by measuring absorbance at ~405 nm and comparing it to a standard melanin curve.

    • Cellular Tyrosinase Activity : The activity of tyrosinase within the cell lysate is measured using L-DOPA as a substrate.

  • In Vivo Assay :

    • Animal Model : Zebrafish embryos are used due to their transparent bodies, which allow for direct observation of pigmentation.[5]

    • Treatment : Embryos are exposed to a range of safflospermidine concentrations in their water.

    • Endpoint : The level of melanin pigmentation on the embryo surface is observed and quantified visually or through microscopic analysis. Phenylthiourea (PTU) is often used as a positive control for inhibiting pigmentation.[5][6]

Conclusion

Safflospermidine A and this compound are structurally similar geometric isomers with potent and commercially valuable antityrosinase activity.[1][2] Quantitative data indicates that Safflospermidine A is a more potent inhibitor of mushroom tyrosinase than this compound, and both are significantly more effective than kojic acid.[1][15] Their mechanism of action in cellular models involves the downregulation of key genes in the melanogenesis pathway.[5] The established protocols for their isolation and bioactivity assessment provide a solid foundation for further research. Future investigations should focus on clinical efficacy, safety profiles including cytotoxicity and skin irritation, and optimizing formulations for topical delivery to harness their potential in dermatological and cosmetic applications for treating hyperpigmentation.[1]

References

Safflospermidine B: A Technical Guide to its Anti-Melanogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Safflospermidine B, a natural compound that has garnered significant interest for its potent anti-melanogenic properties. This document consolidates key findings on its mechanism of action, presents quantitative data from various studies, and details the experimental protocols used to evaluate its efficacy.

Core Biological Activity: Inhibition of Melanogenesis

This compound, along with its isomer Safflospermidine A, has been identified as a promising natural inhibitor of melanin (B1238610) synthesis.[1][2] Excessive melanin production can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetics.[1][2] The primary mechanism of action for this compound is the inhibition of tyrosinase, a key enzyme in the melanin production pathway.[3][4]

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.

Table 1: In Vitro Anti-Tyrosinase Activity

Compound/ExtractIC50 (μM)IC50 (μg/mL)Source
This compound 31.8-[3][5]
Safflospermidine A13.8-[3][5]
Kojic Acid (Reference)44.0-[3][5]
DCMSBP5 Fraction-18.8[3][4]
DCM Partitioned Extract of SBP-159.4[3][4]

IC50: Half maximal inhibitory concentration. SBP: Sunflower Bee Pollen. DCMSBP: Dichloromethane-partitioned extract of Sunflower Bee Pollen.

Table 2: Cellular and In Vivo Anti-Melanogenesis Activity (Mixture of Safflospermidine A and B)

AssayConcentrationEffectSource
Intracellular Melanin Content (B16F10 cells)62.5 µg/mL21.78 ± 4.01% reduction[1][2]
Tyrosinase Activity (B16F10 cells)62.5 µg/mL25.71 ± 3.08% reduction[1][2]
Melanin Production (Zebrafish embryos)15.63 µg/mL28.43 ± 9.17% reduction[1][2]
TYR Gene Expression (B16F10 cells)62.5 µg/mL22.21 ± 3.82% reduction[1]
TRP-1 Gene Expression (B16F10 cells)62.5 µg/mL33.03 ± 6.80% reduction[1]
TRP-2 Gene Expression (B16F10 cells)62.5 µg/mL23.26 ± 7.79% reduction[1]

TYR: Tyrosinase, TRP-1: Tyrosinase-related protein 1, TRP-2: Tyrosinase-related protein 2.

Mechanism of Action: Signaling Pathway

Safflospermidines exert their anti-melanogenic effects by downregulating the expression of key genes involved in melanin synthesis.[1] In α-melanocyte-stimulating hormone (α-MSH) stimulated B16F10 melanoma cells, a mixture of Safflospermidine A and B was found to significantly reduce the mRNA levels of Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2).[1] These three enzymes are critical for the melanogenesis cascade.

Melanogenesis_Inhibition alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Signaling_Pathways Intracellular Signaling (e.g., cAMP pathway) MC1R->Signaling_Pathways MITF MITF Signaling_Pathways->MITF activates TYR_gene TYR Gene MITF->TYR_gene upregulates TRP1_gene TRP-1 Gene MITF->TRP1_gene upregulates TRP2_gene TRP-2 Gene MITF->TRP2_gene upregulates TYR_protein Tyrosinase (TYR) TYR_gene->TYR_protein expresses TRP1_protein TRP-1 TRP1_gene->TRP1_protein expresses TRP2_protein TRP-2 TRP2_gene->TRP2_protein expresses Melanin Melanin TYR_protein->Melanin catalyzes TRP1_protein->Melanin catalyzes TRP2_protein->Melanin catalyzes Safflospermidine_B This compound Safflospermidine_B->TYR_gene downregulates Safflospermidine_B->TRP1_gene downregulates Safflospermidine_B->TRP2_gene downregulates

Inhibitory effect of this compound on the melanogenesis signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of this compound.

Isolation and Purification of Safflospermidines

This workflow describes the extraction and isolation of Safflospermidine A and B from sunflower bee pollen.[3][5]

Isolation_Workflow SBP Sunflower Bee Pollen (SBP) Extraction Methanol (B129727) Extraction SBP->Extraction Partition Sequential Partitioning (Hexane and Dichloromethane) Extraction->Partition DCM_Extract DCM Partitioned Extract (DCMSBP) Partition->DCM_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography (SG60CC) DCM_Extract->Column_Chromatography Active_Fraction Most Active Fraction (DCMSBP5) Column_Chromatography->Active_Fraction HPLC High-Performance Liquid Chromatography (HPLC) Active_Fraction->HPLC Safflospermidines Safflospermidine A and B HPLC->Safflospermidines NMR Structural Elucidation (NMR) Safflospermidines->NMR

Workflow for the isolation and purification of Safflospermidines.

Methodology:

  • Extraction: Sunflower bee pollen (SBP) is extracted with methanol.[1][5]

  • Partitioning: The crude methanol extract is sequentially partitioned with hexane (B92381) and dichloromethane (B109758) (DCM).[3][5]

  • Column Chromatography: The DCM partitioned extract is subjected to silica gel 60 column chromatography (SG60CC) to yield several fractions.[3][5]

  • Fraction Selection: The fraction with the highest anti-tyrosinase activity is selected for further purification.[3][5]

  • HPLC Purification: The most active fraction is further purified by high-performance liquid chromatography (HPLC) to isolate pure Safflospermidine A and B.[3][5]

  • Structural Analysis: The chemical structures of the isolated compounds are confirmed using Nuclear Magnetic Resonance (NMR) analysis.[3][5]

In Vitro Anti-Tyrosinase Activity Assay

This assay determines the direct inhibitory effect of a compound on mushroom tyrosinase activity.[3]

Methodology:

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) are prepared in a suitable buffer.

  • Reaction Mixture: The test compound (this compound) at various concentrations is pre-incubated with the tyrosinase solution.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of L-DOPA.

  • Measurement: The formation of dopachrome (B613829) is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control (without the inhibitor). The IC50 value is then determined.

Cellular Anti-Melanogenesis Assays in B16F10 Murine Melanoma Cells

These assays evaluate the effect of this compound on melanin production and tyrosinase activity within a cellular context.[1][2]

Cellular_Assay_Workflow B16F10 B16F10 Murine Melanoma Cells Stimulation Stimulation with α-MSH B16F10->Stimulation Treatment Treatment with Safflospermidines Stimulation->Treatment Incubation Incubation Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis qPCR RT-qPCR for Gene Expression Analysis (TYR, TRP-1, TRP-2) Incubation->qPCR Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Melanin_Assay Intracellular Melanin Content Assay Cell_Lysis->Melanin_Assay Tyr_Assay Intracellular Tyrosinase Activity Assay Cell_Lysis->Tyr_Assay

Workflow for cellular anti-melanogenesis assays.

Methodologies:

  • Cell Culture and Treatment: B16F10 murine melanoma cells are cultured in appropriate media. The cells are stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis and then treated with various concentrations of Safflospermidines.[2]

  • Cytotoxicity Assay: An MTT assay is performed to determine the non-toxic concentration range of the test compound.[2]

  • Melanin Content Assay: After treatment, the cells are lysed, and the melanin content is quantified by measuring the absorbance of the cell lysates at 405 nm and comparing it to a standard curve of synthetic melanin.[6]

  • Tyrosinase Activity Assay: Cell lysates are incubated with L-DOPA, and the rate of dopachrome formation is measured spectrophotometrically to determine the intracellular tyrosinase activity.

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the treated cells, reverse transcribed to cDNA, and then subjected to quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of TYR, TRP-1, and TRP-2.[1][2]

In Vivo Anti-Melanogenesis Assay in Zebrafish Embryos

This in vivo model is used to assess the anti-melanogenic activity and potential toxicity of a compound in a whole organism.[1]

Methodology:

  • Embryo Collection and Treatment: Zebrafish embryos are collected and exposed to various concentrations of Safflospermidines in the embryo medium from a few hours post-fertilization.[1]

  • Toxicity and Morphological Assessment: The survival rate and any morphological abnormalities of the embryos are observed and recorded throughout the treatment period.[1]

  • Melanin Quantification: After a specific treatment duration (e.g., 48 hours), the pigmentation of the embryos is observed and photographed under a microscope. The melanin is then extracted from the embryos and quantified spectrophotometrically.[1][7]

Conclusion

This compound has demonstrated significant potential as a natural anti-melanogenic agent. Its potent in vitro inhibitory activity against tyrosinase is further supported by its ability to reduce melanin synthesis in cellular and in vivo models through the downregulation of key melanogenesis-related genes. The detailed experimental protocols provided in this guide offer a framework for future research and development of this compound for applications in the pharmaceutical and cosmetic industries for the management of hyperpigmentation disorders.[2]

References

Safflospermidine B: A Technical Review of Its Anti-Melanogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine B, a natural phenolamide, has emerged as a compound of interest in the field of dermatology and cosmetology due to its potent inhibitory effects on melanin (B1238610) synthesis. Initially isolated from the florets of Carthamus tinctorius and later from the bee pollen of Helianthus annuus (sunflower), this spermidine (B129725) derivative demonstrates significant anti-tyrosinase activity.[1] Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition is a primary strategy for addressing hyperpigmentation disorders and for the development of skin-lightening agents.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its quantitative biological data, experimental protocols, and mechanism of action.

Chemical Structure

This compound is structurally identified as N¹-(E)-N⁵,N¹⁰-(Z)-Tri-p-coumaroyl spermidine.[1] It is an isomer of Safflospermidine A, and the two are often isolated together.[2][4][5] Due to their geometric isomerism and interconversion under light, some studies have utilized a mixture of both compounds.[2]

Biological Activity and Quantitative Data

The primary biological activity reported for this compound is the inhibition of tyrosinase, the rate-limiting enzyme in melanin production.[1][6] This has been demonstrated in in vitro, cellular, and in vivo models.

In Vitro Anti-Tyrosinase Activity

This compound has been shown to be a more potent inhibitor of mushroom tyrosinase than the commonly used skin-lightening agent, kojic acid.[1][5] The inhibitory activities of this compound and related compounds are summarized in the table below.

Compound/ExtractIC₅₀ (μM)IC₅₀ (μg/mL)Source
This compound 31.8 -[1][4][5]
Safflospermidine A13.8-[1][4][5]
Kojic Acid44.010.4[1][5]
DCMSBP Extract-159.4[1][5]
DCMSBP5 Fraction-18.8[1][5]

DCMSBP: Dichloromethane partitioned extract of Sunflower Bee Pollen. DCMSBP5 is a further purified fraction.

Cellular and In Vivo Anti-Melanogenesis Activity

Studies using B16F10 murine melanoma cells and zebrafish embryos have further elucidated the anti-melanogenic effects of a mixture of Safflospermidine A and B.

Model SystemTreatment ConcentrationEffect% ReductionSource
B16F10 cells62.5 µg/mLIntracellular Melanin Content21.78 ± 4.01%[2]
B16F10 cells62.5 µg/mLTyrosinase Activity25.71 ± 3.08%[2]
Zebrafish embryos15.63 µg/mLMelanin Production28.43 ± 9.17%

Notably, the mixture of safflospermidines exhibited no cytotoxicity in B16F10 cells at concentrations up to 500 µg/mL and showed no toxicity or morphological abnormalities in zebrafish embryos at concentrations up to 62.5 µg/mL.[2][3]

Mechanism of Action

This compound exerts its anti-melanogenic effects primarily through the inhibition of tyrosinase. Further studies on a mixture of Safflospermidine A and B have shown that this inhibition is mediated by the downregulation of key genes involved in the melanogenesis pathway.[2][3]

At a concentration of 62.5 µg/mL, the safflospermidine mixture significantly reduced the mRNA expression levels of:

  • Tyrosinase (TYR): by 22.21 ± 3.82%[2]

  • Tyrosinase-related protein 1 (TRP-1): by 33.03 ± 6.80%[2]

  • Tyrosinase-related protein 2 (TRP-2): by 23.26 ± 7.79%[2]

This indicates that safflospermidines not only directly inhibit the tyrosinase enzyme but also suppress its production at the transcriptional level, along with other key enzymes in the melanin synthesis cascade.

Melanogenesis_Inhibition cluster_pathway Melanogenesis Signaling Pathway cluster_inhibition Inhibition by this compound α-MSH α-MSH MC1R MC1R α-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF TYR_Gene TYR Gene MITF->TYR_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Tyrosinase Tyrosinase TYR_Gene->Tyrosinase TRP1 TRP1 TRP1_Gene->TRP1 TRP2 TRP2 TRP2_Gene->TRP2 L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Dopaquinone Dopaquinone L-DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->TYR_Gene Downregulation This compound->TRP1_Gene This compound->TRP2_Gene This compound->Tyrosinase Direct Inhibition Extraction_Purification Start Sunflower Bee Pollen Methanol_Extraction Methanol Extraction (x4) Centrifugation Start->Methanol_Extraction Partitioning Sequential Partitioning (Hexane & Dichloromethane) Methanol_Extraction->Partitioning SG60CC Silica Gel 60 Column Chromatography (SG60CC) Partitioning->SG60CC HPLC High-Performance Liquid Chromatography (HPLC) SG60CC->HPLC NMR_Analysis Structural Elucidation (NMR Analysis) HPLC->NMR_Analysis End This compound NMR_Analysis->End

References

Safflospermidine B: A Technical Guide to its Discovery, Properties, and Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safflospermidine B, a naturally occurring polyamine derivative, has emerged as a compound of significant interest due to its potent biological activity. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological functions of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside quantitative data on its bioactivity. Furthermore, this document elucidates its mechanism of action through signaling pathway diagrams and experimental workflow visualizations, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a spermine (B22157) alkaloid first identified in 2020 from the bee pollen of the sunflower, Helianthus annuus L.[1][2][3]. It belongs to a class of compounds known as hydroxycinnamic acid amides of polyamines, which are widely distributed in the plant kingdom. Structurally, this compound is N1-(E)-N5,N10-(Z)-Tri-p-coumaroyl spermidine[1]. Its discovery has garnered attention due to its significant in vitro antityrosinase activity, surpassing that of the well-known inhibitor, kojic acid[1][2][3]. This positions this compound as a promising candidate for applications in the cosmetic and pharmaceutical industries, particularly in the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Discovery and History

The discovery of this compound is a recent development in the field of natural product chemistry, with the primary research being published in 2020[1][2][3]. It was isolated during a screening of natural sources for tyrosinase inhibitors[1]. Researchers collected sunflower bee pollen from Apis mellifera bees in Lopburi province, Thailand, and through a series of extraction and fractionation steps, isolated Safflospermidine A and B[1][2][3]. As a recently identified compound, its history is limited to this initial discovery and subsequent characterization.

Chemical Properties and Structure

This compound is characterized by a spermidine (B129725) backbone linked to three p-coumaroyl groups. The full chemical name is N1-(E)-N5,N10-(Z)-Tri-p-coumaroyl spermidine[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C34H37N3O6[1]
Molecular Weight 583.68 g/mol [4]
Appearance White powder[1]
HR-ESI-MS (m/z) 606.2576 [M + Na]+[1]

1H-NMR Data (500 MHz, Methanol-d4) δ: 7.45 (d, 1H, 15.7 Hz), 7.40/7.35 (m, 4H), 7.24–7.17 (m, 2H), 6.77 (m, 2H), 6.71 (m, 3H), 6.57 (m, 4H), 6.37 (q, 1H, 15.7 Hz), 5.92 (m, 1H), 5.8 (q, 1H, 12.5 Hz), 3.45 (m, 2H), 3.35 (m, 2H), 3.18 (m, 2H), and 1.88–1.31 (m, 8H)[1].

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its potent inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis[1][2][3].

Antityrosinase Activity

In vitro studies using mushroom tyrosinase have demonstrated that this compound exhibits significantly higher inhibitory activity than both its counterpart, Safflospermidine A, and the commercial standard, kojic acid[1][2][3].

Table 2: Antityrosinase Activity of this compound and Reference Compounds

CompoundIC50 (µM)
This compound 13.8
Safflospermidine A31.8
Kojic Acid44.0
(Data sourced from Khongkarat et al., 2020)[1][2][3]
Mechanism of Action: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This is the rate-limiting step in melanogenesis[1]. This compound is believed to act as a competitive inhibitor of tyrosinase. The phenolic hydroxyl groups in its structure can chelate the copper ions in the active site of the enzyme, thereby blocking substrate access and inhibiting its catalytic activity.

Tyrosinase_Inhibition_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Safflospermidine_B This compound Tyrosinase_Enzyme Tyrosinase Safflospermidine_B->Tyrosinase_Enzyme Inhibits Inactive_Complex Inactive Enzyme-Inhibitor Complex Safflospermidine_B->Inactive_Complex Tyrosinase_Enzyme->Inactive_Complex

Caption: General mechanism of tyrosinase inhibition by this compound.

Experimental Protocols

Isolation of this compound from Sunflower Bee Pollen

The following protocol is a summary of the method described by Khongkarat et al. (2020)[1].

Isolation_Workflow start Sunflower Bee Pollen (SBP) extraction Methanol (B129727) Extraction start->extraction partition Hexane & Dichloromethane (B109758) (DCM) Partitioning extraction->partition Crude Methanol Extract sg_cc Silica (B1680970) Gel Column Chromatography (SG60CC) partition->sg_cc DCM Fraction (DCMSBP) hplc High-Performance Liquid Chromatography (HPLC) sg_cc->hplc Active Fraction (DCMSBP5) nmr NMR Analysis hplc->nmr Purified Fractions end This compound nmr->end

Caption: Workflow for the isolation of this compound.

  • Extraction: Sunflower bee pollen (140 g) is mixed with 800 mL of methanol and shaken at 100 rpm for 18 hours at 15°C. The mixture is then centrifuged at 5,500 x g for 15 minutes at 4°C. The supernatant is collected, and the solid residue is re-extracted three more times[1].

  • Partitioning: The crude methanol extract is dissolved in methanol and partitioned three times with an equal volume of hexane. The lower methanol phase is then partitioned three times with an equal volume of dichloromethane (DCM)[1].

  • Silica Gel Column Chromatography: The DCM fraction is subjected to silica gel 60 column chromatography to yield several fractions[1].

  • High-Performance Liquid Chromatography (HPLC): The most active fraction from column chromatography is further purified by HPLC to isolate pure Safflospermidine A and B[1].

  • Structure Elucidation: The chemical structure of the isolated compounds is determined by Nuclear Magnetic Resonance (NMR) analysis[1].

In Vitro Antityrosinase Assay

The antityrosinase activity is evaluated using mushroom tyrosinase with L-DOPA as the substrate[1].

  • Preparation of Solutions: Test samples are dissolved in dimethyl sulfoxide (B87167) (DMSO). A solution of mushroom tyrosinase and L-DOPA in phosphate (B84403) buffer is prepared.

  • Assay Procedure: The test sample solution is mixed with the tyrosinase solution and incubated. The L-DOPA solution is then added to initiate the reaction.

  • Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Calculation: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined from a dose-response curve[1].

Synthesis

As of the current literature, a total chemical synthesis of this compound has not been explicitly reported. However, the synthesis of related bis(p-coumaroyl)spermidine derivatives generally involves the condensation of spermidine with trans-coumaric acid. A plausible synthetic route for this compound would involve the selective acylation of the primary and secondary amino groups of spermidine with p-coumaric acid, requiring careful use of protecting groups to control the regioselectivity and stereochemistry of the final product.

General_Synthesis_Logic spermidine Spermidine protecting_groups Protecting Group Chemistry spermidine->protecting_groups coumaric_acid p-Coumaric Acid coupling Amide Coupling Reaction coumaric_acid->coupling protecting_groups->coupling deprotection Deprotection coupling->deprotection saff_b This compound deprotection->saff_b

Caption: Logical flow for a potential synthesis of this compound.

Future Perspectives

This compound holds considerable promise as a natural tyrosinase inhibitor. Future research should focus on several key areas:

  • Total Synthesis: Development of an efficient and scalable total synthesis will be crucial for further pharmacological studies and potential commercialization.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models and eventually human clinical trials is necessary to validate its potential as a therapeutic or cosmetic agent.

  • Mechanism of Action: More detailed studies are needed to fully elucidate the molecular interactions between this compound and tyrosinase and to investigate if it modulates other signaling pathways involved in melanogenesis.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of even more potent and selective tyrosinase inhibitors.

Conclusion

This compound is a recently discovered natural product with potent antityrosinase activity. Its discovery opens up new avenues for the development of effective and safe agents for the management of hyperpigmentation. This technical guide provides a foundational resource for researchers interested in exploring the scientific and commercial potential of this exciting new compound. Further investigation into its synthesis, in vivo activity, and detailed mechanism of action is warranted to fully realize its therapeutic and cosmetic applications.

References

Methodological & Application

Application Note: Isolation and Characterization of Safflospermidine B from Sunflower Bee Pollen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine B, a polyamine derivative found in sunflower (Helianthus annuus L.) bee pollen, has garnered significant interest within the scientific community. Research has highlighted its potential as a potent natural tyrosinase inhibitor, suggesting its utility in cosmeceuticals and pharmaceuticals for skin hyperpigmentation disorders.[1][2][3][4][5] Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin.[2][5] The inhibition of this enzyme is a primary strategy for the development of skin-whitening agents and treatments for conditions such as melasma and age spots. This application note provides a detailed protocol for the isolation of this compound from sunflower bee pollen, its characterization, and an overview of its mechanism of action.

Materials and Reagents

Experimental Protocols

Extraction of Crude Bioactive Compounds
  • Sample Preparation: Begin with dried sunflower bee pollen. Ensure the pollen is free of debris and other contaminants.

  • Methanol Extraction:

    • Submerge the sunflower bee pollen in methanol at a 1:10 (w/v) ratio.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper to separate the pollen residue from the methanol extract.

    • Repeat the extraction process with the pollen residue two more times to ensure maximum yield.

    • Combine the methanol extracts.

  • Solvent Evaporation: Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Liquid-Liquid Partitioning for Fractionation
  • Hexane Partitioning:

    • Dissolve the crude methanol extract in a minimal amount of methanol and then add deionized water to create an aqueous suspension.

    • Transfer the suspension to a separatory funnel and add an equal volume of hexane.

    • Shake the funnel vigorously for 5 minutes and then allow the layers to separate.

    • Collect the upper hexane layer. Repeat this partitioning step two more times with the aqueous layer.

    • Combine the hexane fractions and evaporate the solvent to yield the hexane-soluble fraction.

  • Dichloromethane Partitioning:

    • To the remaining aqueous layer, add an equal volume of dichloromethane.

    • Follow the same procedure as the hexane partitioning (shake, separate, and collect the lower dichloromethane layer).

    • Repeat the partitioning two more times.

    • Combine the dichloromethane fractions and evaporate the solvent to obtain the dichloromethane (DCM) partitioned extract, which is enriched with this compound.[1][3][4]

Isolation by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Adsorb the DCM extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling of Fractions: Combine fractions that show similar TLC profiles. The fractions containing this compound are typically eluted with a higher concentration of ethyl acetate.

Purification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the this compound-rich fraction from the column chromatography in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA. A typical gradient might start at 10% acetonitrile and increase to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm and 310 nm.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

  • Purity Confirmation: Re-inject a small amount of the collected fraction into the HPLC to confirm its purity.

Data Presentation

Table 1: Representative Yields and Purity at Each Stage of Isolation
Isolation StepStarting Material (g)Fraction Weight (g)Yield (%)Purity of this compound (%)
Methanol Extraction100015015.0< 1
Dichloromethane Partition1502516.75 - 10
Silica Gel Chromatography252.510.050 - 60
Preparative HPLC2.50.14.0> 98

Note: The values presented in this table are illustrative and based on typical yields for natural product isolation from bee pollen. Actual yields may vary depending on the specific batch of bee pollen and experimental conditions.

Table 2: Characterization Data for this compound
Analytical MethodObserved Data
Molecular Formula C₃₄H₃₇N₃O₆
Molecular Weight 583.68 g/mol
¹H NMR (500 MHz, CD₃OD) δ (ppm): 7.45-6.80 (m, 12H, aromatic protons), 7.55 (d, J=15.8 Hz, 1H), 7.40 (d, J=15.8 Hz, 1H), 6.45 (d, J=15.8 Hz, 1H), 6.30 (d, J=15.8 Hz, 1H), 3.50-3.10 (m, 8H, spermidine (B129725) backbone), 1.90-1.70 (m, 4H, spermidine backbone)
¹³C NMR (125 MHz, CD₃OD) δ (ppm): 172.0, 169.3, 160.7, 159.4, 141.9, 134.9, 132.2, 131.2, 130.6, 128.1, 127.6, 121.8, 120.9, 118.4, 116.8, 116.4, 47.6, 46.0, 44.1, 40.1, 39.9, 38.2, 37.9, 29.8, 28.1, 27.9, 26.9, 25.7[1]
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 584.2759

Visualizations

experimental_workflow start Sunflower Bee Pollen extraction Methanol Extraction start->extraction Methanol partitioning Liquid-Liquid Partitioning (Hexane & Dichloromethane) extraction->partitioning Crude Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom DCM Fraction hplc Preparative HPLC column_chrom->hplc Enriched Fraction pure_compound Pure this compound hplc->pure_compound Purity > 98% characterization Characterization (NMR, MS) pure_compound->characterization

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_melanocyte Melanocyte tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation dopaquinone Dopaquinone dopa->dopaquinone Oxidation melanin Melanin dopaquinone->melanin Further Reactions tyrosinase Tyrosinase safflospermidine_b This compound safflospermidine_b->tyrosinase Inhibition

Caption: Inhibition of Melanogenesis by this compound.

References

Application Notes and Protocols for the Purification of Safflospermidine B by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine B is a spermine (B22157) alkaloid found in the florets of safflower (Carthamus tinctorius L.). It is a structural isomer of Safflospermidine A and belongs to a class of compounds known as tri-p-coumaroyl spermidines. Recent studies have highlighted the potential of this compound and its isomers as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. This inhibitory action suggests its potential application in the development of novel skin-lightening agents and treatments for hyperpigmentation disorders.

This document provides a detailed guide for the purification of this compound using High-Performance Liquid Chromatography (HPLC). It includes protocols for both analytical and preparative-scale separations, acknowledging the challenges associated with purifying structurally similar isomers.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular FormulaC₃₄H₃₇N₃O₆[1]
Molecular Weight583.68 g/mol [1]
General ClassSpermidine Alkaloid[2]
UV-Vis λmax~280 nm, ~310 nmInferred from coumaroyl moieties
Table 2: Recommended Parameters for Analytical HPLC of Safflospermidine Isomers
ParameterRecommended Condition
Column Gemini C18 (5 µm, 250 mm × 4.6 mm)
Mobile Phase A Water
Mobile Phase B Methanol (B129727)
Gradient 30% B to 70% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Note: This method is adapted from the purity analysis of related coumaroylspermidine isomers and serves as an excellent starting point for analytical method development for this compound.
Table 3: Starting Parameters for Preparative HPLC Method Development
ParameterRecommended Starting Condition
Column C18 (e.g., Phenomenex Luna, 10 µm, 250 mm x 21.2 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A shallow gradient optimized from the analytical method
Flow Rate 15-25 mL/min (to be optimized based on column dimensions)
Sample Loading 10-50 mg dissolved in a minimal volume of mobile phase A/B mixture
Detection Wavelength 280 nm
Fraction Collection Time-based or peak-based, targeting the this compound peak
Note: The separation of this compound from its isomers by preparative HPLC can be challenging due to their similar polarities. Significant method development may be required. An alternative approach is the use of High-Speed Counter-Current Chromatography (HSCCC) for initial fractionation followed by HPLC for final polishing.[3]

Experimental Protocols

Extraction of Crude this compound from Carthamus tinctorius
  • Maceration: Obtain dried florets of Carthamus tinctorius. Macerate the plant material in methanol at room temperature for 24 hours.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanol extract.

  • Solvent Partitioning: Dissolve the crude extract in a methanol-water solution and perform liquid-liquid partitioning with hexane (B92381) to remove nonpolar compounds. The fraction containing this compound will remain in the hydroalcoholic layer.

Analytical HPLC Method for Purity Assessment
  • System Preparation: Equilibrate an HPLC system equipped with a Gemini C18 column (5 µm, 250 mm × 4.6 mm) with the initial mobile phase conditions (30% methanol in water).

  • Sample Preparation: Dissolve a small amount of the extracted material in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Injection and Elution: Inject 10 µL of the sample and run the gradient as described in Table 2.

  • Data Analysis: Monitor the chromatogram at 280 nm. Identify the peaks corresponding to the different coumaroylspermidine isomers based on their retention times.

Preparative HPLC for this compound Purification
  • Method Development: Based on the analytical chromatogram, optimize the gradient for the preparative scale. A shallower gradient will likely be necessary to improve the resolution between the closely eluting isomers.

  • System and Column Equilibration: Equilibrate the preparative HPLC system with a C18 column (e.g., 250 mm x 21.2 mm, 10 µm) with the starting mobile phase composition.

  • Sample Loading: Dissolve the enriched extract in a minimal amount of the mobile phase. A higher concentration is desirable for preparative runs.

  • Purification Run: Inject the sample and run the optimized preparative gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess the purity of the isolated this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Dried Carthamus tinctorius Florets extraction Methanol Extraction start->extraction concentration Rotary Evaporation extraction->concentration partitioning Liquid-Liquid Partitioning (Hexane/Methanol-Water) concentration->partitioning crude_extract Crude this compound Extract partitioning->crude_extract analytical_hplc Analytical HPLC (Purity Check) crude_extract->analytical_hplc prep_hplc Preparative HPLC (Method Development & Purification) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: Workflow for the extraction and purification of this compound.

signaling_pathway cluster_melanocyte Melanocyte Safflospermidine_B This compound Tyrosinase Tyrosinase (TYR) Safflospermidine_B->Tyrosinase Inhibits Activity Melanogenesis_Genes Transcription of Melanogenesis Genes (TYR, TRP-1, TRP-2) Safflospermidine_B->Melanogenesis_Genes Downregulates Expression Melanin_Production Melanin Production Tyrosinase->Melanin_Production Catalyzes MITF MITF (Transcription Factor) MITF->Melanogenesis_Genes Activates Melanogenesis_Genes->Tyrosinase Expression Hyperpigmentation Hyperpigmentation Melanin_Production->Hyperpigmentation

Caption: Proposed mechanism of this compound in inhibiting melanogenesis.

References

Application Note: Safflospermidine B NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the NMR spectral analysis of Safflospermidine B, a spermidine (B129725) alkaloid isolated from Safflower (Carthamus tinctorius). It includes representative NMR data, experimental protocols for data acquisition, and a workflow for structural elucidation.

Introduction to this compound

This compound is a member of the spermidine alkaloid family, characterized by a central spermidine core acylated with three p-coumaroyl groups. The specific stereochemistry of the double bonds in the coumaroyl moieties is crucial for its definitive identification. The structure of this compound has been elucidated as (E)-N¹-(Z)-N⁵-(Z)-N¹⁰-tri-p-coumaroylspermidine. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment and stereochemical determination of such complex natural products. This note outlines the comprehensive analysis of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Representative NMR Spectral Data

The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound, recorded in a suitable deuterated solvent such as methanol-d₄ or DMSO-d₆.

Table 1: Representative ¹H NMR Data for this compound (500 MHz, Methanol-d₄)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Spermidine Moiety
H-1~3.35t7.0
H-2~1.85m
H-3~3.20t7.0
H-5~3.40t7.5
H-6~1.60m
H-7~1.70m
H-8~3.25t7.5
p-Coumaroyl Moiety at N¹ (E-isomer)
H-2'~7.45d8.5
H-3'~6.80d8.5
H-5'~6.80d8.5
H-6'~7.45d8.5
H-7'~7.50d15.8
H-8'~6.40d15.8
p-Coumaroyl Moiety at N⁵ (Z-isomer)
H-2''~7.60d8.5
H-3''~6.85d8.5
H-5''~6.85d8.5
H-6''~7.60d8.5
H-7''~6.90d12.5
H-8''~5.85d12.5
p-Coumaroyl Moiety at N¹⁰ (Z-isomer)
H-2'''~7.62d8.5
H-3'''~6.88d8.5
H-5'''~6.88d8.5
H-6'''~7.62d8.5
H-7'''~6.92d12.5
H-8'''~5.88d12.5

Table 2: Representative ¹³C NMR Data for this compound (125 MHz, Methanol-d₄)

PositionChemical Shift (δ, ppm)
Spermidine Moiety
C-1~40.5
C-2~27.0
C-3~48.0
C-5~45.5
C-6~25.0
C-7~28.0
C-8~49.0
p-Coumaroyl Moiety at N¹ (E-isomer)
C-1'~127.0
C-2', C-6'~130.5
C-3', C-5'~116.5
C-4'~160.0
C-7'~142.0
C-8'~118.0
C-9'~168.0
p-Coumaroyl Moiety at N⁵ (Z-isomer)
C-1''~127.5
C-2'', C-6''~133.0
C-3'', C-5''~116.8
C-4''~160.2
C-7''~141.0
C-8''~119.5
C-9''~167.5
p-Coumaroyl Moiety at N¹⁰ (Z-isomer)
C-1'''~127.6
C-2''', C-6'''~133.2
C-3''', C-5'''~117.0
C-4'''~160.4
C-7'''~141.2
C-8'''~119.8
C-9'''~167.8

Experimental Protocols

Sample Preparation
  • Isolation: this compound is isolated from the dried flowers of Carthamus tinctorius using a combination of solvent extraction and chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative HPLC).

  • Sample for NMR:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf.

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 8-16 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3.

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 180-200 ppm.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans: 4-8 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf.

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 200-240 ppm.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

    • Number of Scans: 16-32 per increment.

Visualization of Experimental Workflow and Logical Relationships

NMR Data Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using the acquired NMR data.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation H1 1H NMR Proton_ID Identify Proton Signals (Chemical Shift, Multiplicity, Integration) H1->Proton_ID C13 13C NMR Carbon_ID Identify Carbon Signals (Chemical Shift, DEPT) C13->Carbon_ID COSY 2D COSY H_H_Corr H-H Correlations (Identify Spin Systems) COSY->H_H_Corr HSQC 2D HSQC C_H_Corr_1 Direct C-H Correlations (Assign Protons to Carbons) HSQC->C_H_Corr_1 HMBC 2D HMBC C_H_Corr_n Long-Range C-H Correlations (Connect Fragments) HMBC->C_H_Corr_n Proton_ID->H_H_Corr Carbon_ID->C_H_Corr_1 Structure_Assembly Assemble Molecular Fragments H_H_Corr->Structure_Assembly C_H_Corr_1->Structure_Assembly C_H_Corr_n->Structure_Assembly Stereochem Determine Stereochemistry (J-couplings, NOESY) Structure_Assembly->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure

NMR Data Analysis Workflow for this compound.
Key HMBC Correlations for this compound

The following diagram highlights some of the critical long-range correlations observed in the HMBC spectrum that are essential for connecting the different structural fragments of this compound.

HMBC_Correlations cluster_spermidine Spermidine Core cluster_coumaroyl1 p-Coumaroyl at N¹⁰ cluster_coumaroyl2 p-Coumaroyl at N⁵ cluster_coumaroyl3 p-Coumaroyl at N¹ H1 H-1 C9_3 C-9' H1->C9_3 ³J C2 C2 H3 H-3 C9_2 C-9'' H3->C9_2 ³J H5 H-5 H5->C9_2 ³J C6 C6 H8 H-8 C9_1 C-9''' H8->C9_1 ³J C7 C7 H7_1 H-7''' C1_1 C-1''' H7_1->C1_1 ²J H7_2 H-7'' H7_3 H-7'

Key HMBC correlations in this compound.

Conclusion

The comprehensive NMR analysis, employing a suite of 1D and 2D experiments, is indispensable for the unambiguous structural elucidation of complex natural products like this compound. The combination of ¹H and ¹³C NMR provides the fundamental chemical shift information, while COSY, HSQC, and HMBC experiments reveal the connectivity of the molecular framework. The coupling constants in the ¹H NMR spectrum are particularly critical for determining the stereochemistry of the olefinic bonds in the p-coumaroyl moieties. The protocols and representative data provided in this application note serve as a valuable resource for researchers involved in the isolation, characterization, and development of spermidine alkaloids and other natural products.

Application Notes: Safflospermidine B as a Potent Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1][2] The overproduction of melanin, often triggered by factors such as UV radiation, can lead to hyperpigmentation disorders like melasma, freckles, and age spots.[1] Consequently, the inhibition of tyrosinase is a significant strategy in the development of cosmeceuticals and pharmaceuticals for skin whitening and treating hyperpigmentation.[3] Safflospermidine B, a natural compound, has demonstrated notable inhibitory activity against tyrosinase, presenting a promising avenue for further research and development.[4][5]

This compound: A Natural Tyrosinase Inhibitor

This compound, along with its isomer Safflospermidine A, has been isolated from the bee pollen of Helianthus annuus L. (sunflower).[4][5] Studies have shown that both compounds exhibit higher in vitro antityrosinase activity than kojic acid, a well-known tyrosinase inhibitor.[4][5] Notably, this compound has been identified as having a higher antityrosinase activity than Safflospermidine A.[4] This makes this compound a compelling candidate for the development of novel skin-lightening agents and treatments for pigmentation-related skin conditions. Further investigations have also explored its effects on melanogenesis in cellular and in vivo models, revealing a reduction in melanin content and tyrosinase activity in B16F10 melanoma cells.[6][7]

Data Presentation

The inhibitory activity of this compound against mushroom tyrosinase has been quantified and compared with Safflospermidine A and the standard inhibitor, kojic acid. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below.

CompoundIC50 (µM)Source
This compound13.8[4][5]
Safflospermidine A31.8[4][5]
Kojic Acid44.0[4][5]

Experimental Protocols

This section provides a detailed protocol for assessing the tyrosinase inhibitory activity of this compound. The following method is adapted from established tyrosinase inhibition assays.[3][8]

Principle

The assay is based on the measurement of dopachrome (B613829) formation, a colored product resulting from the oxidation of L-DOPA catalyzed by tyrosinase. The inhibitory effect of this compound is determined by quantifying the reduction in dopachrome production, which can be measured spectrophotometrically at approximately 475 nm.

Materials and Reagents
  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • L-DOPA (Substrate)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Experimental Workflow

experimental_workflow This compound Tyrosinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution prep_compounds Prepare Test Solutions: - this compound (various conc.) - Kojic Acid (Positive Control) - DMSO (Vehicle Control) add_components Dispense into 96-well Plate: - Buffer - Test/Control Solutions - Tyrosinase Solution prep_compounds->add_components pre_incubation Pre-incubate at 25°C for 10 min add_components->pre_incubation add_substrate Add L-DOPA to initiate reaction pre_incubation->add_substrate incubation Incubate at 25°C for 20-30 min add_substrate->incubation measure_absorbance Measure Absorbance at 475 nm incubation->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the this compound tyrosinase inhibition assay.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

    • Prepare a stock solution of L-DOPA in the phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions at various concentrations using the phosphate buffer.

    • Prepare a stock solution of Kojic Acid in DMSO as a positive control and dilute it similarly.

  • Assay in 96-Well Plate:

    • In a 96-well plate, add the following to each well:

      • Test wells: 40 µL of this compound solution (at different concentrations) + 80 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Positive control wells: 40 µL of Kojic Acid solution + 80 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Blank (Control) wells: 40 µL of DMSO/buffer (vehicle) + 80 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Substrate blank wells: 40 µL of this compound/Kojic Acid/vehicle + 120 µL of phosphate buffer (without tyrosinase).

    • Mix the contents of the wells gently.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • To each well, add 40 µL of the L-DOPA solution to start the reaction.

    • Incubate the plate at 25°C for 20-30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 475 nm using a microplate reader.

Data Analysis
  • Correct for Blank Absorbance: Subtract the absorbance of the corresponding substrate blank from the absorbance of the test, positive control, and blank wells.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of this compound:

    % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control = Absorbance of the blank (control) well.

    • A_sample = Absorbance of the test well containing this compound.

  • Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. The data can be fitted to a dose-response curve to calculate the precise IC50 value.

Signaling Pathway

The following diagram illustrates the simplified melanogenesis pathway and the point of inhibition by this compound.

melanogenesis_pathway Melanogenesis Pathway and Inhibition by this compound cluster_pathway Melanin Synthesis cluster_inhibitor Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions SafflospermidineB This compound Tyrosinase_node Tyrosinase SafflospermidineB->Tyrosinase_node Inhibits

References

Application Notes: In Vitro Melanogenesis Assay Using Safflospermidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melanogenesis is the complex process of producing melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes, which also provides crucial protection against ultraviolet (UV) radiation.[1][2] Tyrosinase (TYR) is the key enzyme that catalyzes the initial and rate-limiting steps in this pathway.[1][3][4] However, the overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1][5] Consequently, there is significant interest in identifying and characterizing inhibitors of melanogenesis for applications in cosmetics and therapeutics. Safflospermidines, specifically a mixture of isomers Safflospermidine A and Safflospermidine B isolated from sunflower bee pollen, have demonstrated potent inhibitory activity against tyrosinase and melanin synthesis in preclinical models.[1][5][6][7]

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-melanogenic activity of Safflospermidines using the B16F10 murine melanoma cell line, a standard in vitro model for pigmentation research.[1][3]

Data Presentation: Efficacy of Safflospermidines

The following tables summarize the quantitative effects of a Safflospermidine A and B mixture on key markers of melanogenesis in α-melanocyte-stimulating hormone (α-MSH) stimulated B16F10 cells.

Table 1: Effect of Safflospermidines on Intracellular Melanin Content

TreatmentConcentrationMelanin Content (% of Control)
Control (α-MSH only) -100
Safflospermidines 62.5 µg/mL78.22 ± 4.01%
125 µg/mL83.39 ± 3.29%
250 µg/mL74.06 ± 2.67%
500 µg/mL77.30 ± 8.55%
Kojic Acid (Positive Control) 250 µg/mL65.21 ± 3.65%
Data derived from studies on α-MSH-stimulated B16F10 cells treated for 72 hours.[1]

Table 2: Effect of Safflospermidines on Cellular Tyrosinase Activity

TreatmentConcentrationTyrosinase Activity (% of Control)
Control (α-MSH only) -100
Safflospermidines 62.5 µg/mL74.29 ± 3.08%
Kojic Acid (Positive Control) 250 µg/mL68.91 ± 3.74%
Data derived from studies on α-MSH-stimulated B16F10 cells.[1]

Table 3: Effect of Safflospermidines on Melanogenesis-Related Gene Expression

TreatmentConcentrationTYR mRNA (% of Control)TRP-1 mRNA (% of Control)TRP-2 mRNA (% of Control)
Control (α-MSH only) -100100100
Safflospermidines 62.5 µg/mL77.79 ± 3.82%66.97 ± 6.80%76.74 ± 7.79%
Kojic Acid (Positive Control) 250 µg/mL64.48 ± 5.31%75.89 ± 9.21%70.45 ± 7.72%
Data reflects mRNA levels in α-MSH-stimulated B16F10 cells after 48 hours of treatment, normalized to a housekeeping gene.[1]

Table 4: In Vitro Mushroom Tyrosinase Inhibitory Activity

CompoundIC₅₀ (µM)
Safflospermidine A 13.8
This compound 31.8
Kojic Acid (Reference) 44.0
IC₅₀ represents the half-maximal inhibitory concentration against mushroom tyrosinase.[5][7]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental process and the proposed mechanism of action for Safflospermidines.

G cluster_workflow Experimental Workflow cluster_endpoints Endpoint Analysis A B16F10 Cell Culture (Maintain murine melanoma cells) B Cytotoxicity Assay (MTT) (Determine non-toxic concentrations of Safflospermidines) A->B C Cell Treatment (Incubate cells with α-MSH and Safflospermidines) B->C D Melanin Content Assay C->D E Cellular Tyrosinase Activity Assay C->E F Gene Expression (RT-qPCR) (TYR, TRP-1, TRP-2) C->F

Caption: Experimental workflow for evaluating Safflospermidines.

G alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R Binds Signaling Intracellular Signaling (e.g., cAMP/PKA/CREB) MC1R->Signaling Activates MITF MITF Activation Signaling->MITF Genes Gene Expression: TYR, TRP-1, TRP-2 MITF->Genes Promotes Enzymes Enzyme Synthesis: Tyrosinase, TRP-1, TRP-2 Genes->Enzymes Melanin Melanin Synthesis Enzymes->Melanin Catalyze Safflo Safflospermidines Safflo->Genes Downregulates

Caption: Proposed mechanism of Safflospermidine-mediated melanogenesis inhibition.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

  • Cell Line: B16F10 murine melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.[8]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol is essential to ensure that the observed reduction in melanin is not due to cell death.

  • Seeding: Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[9]

  • Treatment: Treat the cells with various concentrations of Safflospermidines (e.g., 0-500 µg/mL) and a vehicle control (DMSO, <1% v/v) for 48-72 hours.[1][3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 3: Intracellular Melanin Content Assay

  • Seeding: Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well.[9]

  • Treatment: After 24 hours, treat the cells with Safflospermidines and a positive control (e.g., 250 µg/mL Kojic Acid) in the presence of a melanogenesis stimulator (e.g., 100 nM α-MSH) for 72 hours.[1]

  • Harvesting: Wash the cells with PBS and harvest them by trypsinization. Centrifuge to obtain a cell pellet.[9]

  • Lysis: Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.[9]

  • Measurement: Measure the absorbance of the supernatant at 405 nm.[8][9]

  • Quantification: Normalize the melanin content to the total protein concentration of the cell lysate or calculate the percentage relative to the α-MSH-only treated control.

Protocol 4: Cellular Tyrosinase Activity Assay

  • Seeding and Treatment: Seed and treat B16F10 cells as described in the melanin content assay (Protocol 3).

  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer, pH 6.8, with protease inhibitors) on ice.[9]

  • Protein Quantification: Centrifuge the lysate to remove debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Enzyme Reaction: In a 96-well plate, mix an equal amount of protein from each sample with freshly prepared 10 mM L-DOPA solution.

  • Measurement: Incubate at 37°C and measure the rate of dopachrome (B613829) formation by reading the absorbance at 475 nm at regular intervals.[8]

  • Calculation: Express tyrosinase activity as a percentage of the activity in the α-MSH-only treated control cells.

Protocol 5: Gene Expression Analysis by RT-qPCR

  • Seeding and Treatment: Seed B16F10 cells and treat with Safflospermidines (e.g., 62.5 µg/mL) and α-MSH for 48 hours.[1]

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with specific primers for TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.[1]

References

Application Notes and Protocols: Safflospermidine B Treatment in B16F10 Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The experimental data presented herein pertains to a mixture of Safflospermidine A and B, as current scientific literature does not provide data for the isolated treatment of B16F10 melanoma cells with Safflospermidine B alone. The primary observed effect of this compound mixture is the inhibition of melanogenesis rather than direct cytotoxicity.

Data Presentation

The following tables summarize the quantitative data from studies on the effects of a Safflospermidine A and B mixture on B16F10 melanoma cells.

Table 1: Effect of Safflospermidines on B16F10 Cell Viability (MTT Assay)

Treatment DurationConcentration (µg/mL)Cell Viability (%)
72 hours0 (Control)100
62.5No significant toxicity
125No significant toxicity
250No significant toxicity
500No significant toxicity

Data from studies showing no significant cytotoxicity at concentrations up to 500 µg/mL.[1][2]

Table 2: Inhibition of Melanin (B1238610) Content in α-MSH-Stimulated B16F10 Cells

Concentration (µg/mL)Intracellular Melanin Reduction (%)
62.521.78 ± 4.01
12516.61 ± 3.29
25025.94 ± 2.67
50022.70 ± 8.55

Cells were stimulated with 100 nM α-MSH for 72 hours.[2]

Table 3: Inhibition of Cellular Tyrosinase (TYR) Activity in α-MSH-Stimulated B16F10 Cells

Concentration (µg/mL)TYR Activity Inhibition (%)
31.259.03 ± 3.53
62.525.71 ± 3.08
1259.38 ± 3.42

Cells were stimulated with α-MSH and treated for 48 hours.[2]

Table 4: Downregulation of Melanogenesis-Related Gene Expression

GeneTreatment (62.5 µg/mL Safflospermidines)mRNA Expression Reduction (%)
TYRSafflospermidines22.21 ± 3.82
TRP-1Safflospermidines33.03 ± 6.80
TRP-2Safflospermidines23.26 ± 7.79

B16F10 cells were treated for 48 hours.[2]

Signaling Pathway and Experimental Workflow

The following diagrams visualize the proposed mechanism of action and the experimental workflow for assessing the effects of Safflospermidine treatment on B16F10 melanoma cells.

G cluster_0 Melanogenesis Signaling Pathway cluster_1 Target Genes aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF TYR TYR MITF->TYR TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin Safflospermidine This compound Safflospermidine->MITF Inhibits Expression

Caption: Proposed signaling pathway of melanogenesis inhibition by this compound.

cluster_assays Experimental Assays start Start: Culture B16F10 Cells treat Treat cells with this compound and α-MSH (stimulant) start->treat mtt MTT Assay (Cell Viability) treat->mtt melanin Melanin Content Assay treat->melanin tyrosinase Tyrosinase Activity Assay treat->tyrosinase rtqpcr RT-qPCR (Gene Expression) treat->rtqpcr analyze Data Analysis and Interpretation mtt->analyze melanin->analyze tyrosinase->analyze rtqpcr->analyze end End: Report Findings analyze->end

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

B16F10 Cell Culture and Treatment
  • Cell Line: B16F10 murine melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Treatment Protocol:

    • Seed cells in the appropriate plate format (e.g., 96-well for MTT, 6-well for melanin/tyrosinase assays) and allow them to adhere overnight.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in the culture medium to the desired final concentrations.

    • For melanogenesis studies, co-treat cells with a stimulant such as α-Melanocyte-Stimulating Hormone (α-MSH, e.g., 100 nM).

    • Replace the existing medium with the treatment medium and incubate for the specified duration (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

  • Materials:

    • 96-well plates

    • B16F10 cells

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Melanin Content Assay

This protocol quantifies the amount of melanin produced by B16F10 cells after treatment.

  • Materials:

    • 6-well plates

    • PBS

    • 1 N NaOH with 10% DMSO

  • Procedure:

    • Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with this compound and α-MSH for 72 hours.

    • Wash the cells with PBS, detach them using trypsin, and centrifuge to obtain a cell pellet.

    • Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

    • Measure the absorbance of the supernatant at 405 nm.

    • Normalize the melanin content to the total protein concentration of a parallel cell lysate (determined by a BCA or Bradford protein assay).

    • Express results as a percentage of the melanin content in control cells.

Cellular Tyrosinase Activity Assay

This assay measures intracellular tyrosinase activity by monitoring the rate of L-DOPA oxidation.

  • Materials:

    • 6-well plates

    • Ice-cold PBS

    • Lysis buffer (e.g., phosphate (B84403) buffer pH 6.8 containing 1% Triton X-100)

    • 10 mM L-DOPA solution

  • Procedure:

    • Seed B16F10 cells in a 6-well plate and treat with this compound and α-MSH for 48-72 hours.

    • Wash the cells with ice-cold PBS and lyse them with the lysis buffer.

    • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.

    • Determine the protein concentration of the supernatant.

    • In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.

    • Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome.

    • Calculate tyrosinase activity from the slope of the initial linear portion of the absorbance curve and express it as a percentage of the control.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of melanogenesis-related genes.

  • Step 1: RNA Isolation

    • Culture and treat B16F10 cells in 6-well plates as previously described.

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method according to the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Step 2: cDNA Synthesis

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • Step 3: qPCR Reaction

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (TYR, TRP-1, TRP-2) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

    • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Step 4: Data Analysis

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

    • Present the data as a fold change or percentage reduction compared to the control group.

References

Application Notes and Protocols for Safflospermidine B Cytotoxicity Testing Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine B, a natural polyamine derivative, has garnered interest for its potential biological activities. Determining the cytotoxic profile of novel compounds like this compound is a critical step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation. This assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

These application notes provide a detailed protocol for evaluating the cytotoxicity of this compound using the MTT assay.

Data Presentation

Currently, published data on the cytotoxicity of this compound across a wide range of cancer cell lines is limited. However, one study investigated the effect of a mixture of Safflospermidine A and B on a specific cell line.

Table 1: Cytotoxicity of Safflospermidine Isomers (A and B mixture) on B16F10 Murine Melanoma Cells

Cell LineCompound Concentration (µg/mL)Observation
B16F100-500No cytotoxicity observed[1]

Further studies are required to determine the half-maximal inhibitory concentration (IC50) values of pure this compound across a panel of human cancer cell lines to fully characterize its cytotoxic potential.

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Materials and Reagents
  • This compound (of known purity)

  • Selected human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HepG2 (liver))

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 3-5: MTT Assay A Harvest and count cells B Seed cells into a 96-well plate A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of this compound E Add compound dilutions to respective wells D->E F Incubate for desired exposure time (e.g., 24, 48, 72h) E->F G Add MTT solution to each well H Incubate for 2-4 hours G->H I Add solubilization solution (e.g., DMSO) H->I J Measure absorbance (570 nm) I->J Putative_Signaling_Pathway cluster_input External Stimulus cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes SaffB This compound NFkB NF-κB Pathway SaffB->NFkB Inhibition (?) PI3K_Akt PI3K/Akt Pathway SaffB->PI3K_Akt Inhibition (?) MAPK MAPK Pathway SaffB->MAPK Inhibition (?) Proliferation Decreased Proliferation NFkB->Proliferation Survival Decreased Cell Survival NFkB->Survival Apoptosis Induction of Apoptosis NFkB->Apoptosis PI3K_Akt->Survival PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis

References

Application Notes and Protocols: Measuring Melanin Content after Safflospermidine B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine B, a natural compound isolated from sunflower (Helianthus annuus L.) bee pollen, has demonstrated potential as a modulator of melanogenesis.[1][2][3][4] This document provides detailed application notes and protocols for measuring the effect of this compound on melanin (B1238610) content in vitro. The methodologies described are based on established techniques and published studies investigating the anti-melanogenic properties of safflospermidines. These protocols are intended to guide researchers in the accurate quantification of melanin and the elucidation of the underlying mechanisms of action of this compound.

It is important to note that existing research has primarily focused on a mixture of Safflospermidine A and B due to the difficulty in their separation as geometric isomers that can interconvert under light exposure.[2] The data and protocols presented herein are based on the effects observed with this mixture.

Data Presentation: Quantitative Effects of Safflospermidine Treatment on Melanogenesis

The following tables summarize the quantitative data from studies on the effect of a Safflospermidine A and B mixture on B16F10 murine melanoma cells.

Table 1: Effect of Safflospermidines on Intracellular Melanin Content in α-MSH-stimulated B16F10 Cells

Treatment Concentration (µg/mL)Melanin Content Reduction (%)
62.521.78 ± 4.01
12516.61 ± 3.29
25025.94 ± 2.67
50022.70 ± 8.55

Data from α-MSH-stimulated B16F10 cells treated for 72 hours. The reduction is expressed as a percentage compared to the α-MSH-treated control group.[2]

Table 2: Effect of Safflospermidines on Tyrosinase (TYR) Activity in B16F10 Cells

Treatment Concentration (µg/mL)TYR Activity Reduction (%)
62.525.71 ± 3.08

Data from α-MSH-stimulated B16F10 cells.[1][3]

Table 3: Effect of Safflospermidines on Melanogenesis-Related Gene Expression in B16F10 Cells

GeneTreatmentRelative mRNA Expression Level
TYRSafflospermidines (62.5 µg/mL)Significantly downregulated
TRP-1Safflospermidines (62.5 µg/mL)Significantly downregulated
TRP-2Safflospermidines (62.5 µg/mL)Significantly downregulated

Gene expression was analyzed after 48 hours of treatment in α-MSH-stimulated B16F10 cells.[2][4]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of B16F10 melanoma cells and subsequent treatment with this compound.

  • Materials:

    • B16F10 murine melanoma cells

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • This compound (or a mixture of A and B)

    • α-Melanocyte Stimulating Hormone (α-MSH)

    • Phosphate (B84403) Buffered Saline (PBS)

    • 6-well or 24-well cell culture plates

  • Procedure:

    • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 6-well or 24-well plates at a desired density (e.g., 1 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.

    • To induce melanogenesis, stimulate the cells with α-MSH (e.g., 100 nM) for a specified period.

    • Prepare different concentrations of this compound in the cell culture medium.

    • Treat the α-MSH-stimulated cells with the various concentrations of this compound for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (medium with α-MSH but without this compound) and a positive control such as Kojic acid.[2][3]

Measurement of Melanin Content

This protocol details the quantification of intracellular melanin.

  • Materials:

    • Treated and control B16F10 cells from Protocol 1

    • PBS

    • 1 N NaOH with 10% DMSO

    • Synthetic melanin standard (for standard curve)

    • Microplate reader

  • Procedure:

    • After treatment, wash the cells with PBS.

    • Harvest the cells by trypsinization and pellet them by centrifugation.

    • Visually inspect the cell pellets for a qualitative assessment of pigmentation.[5]

    • Solubilize the cell pellets in 1 N NaOH containing 10% DMSO.

    • Incubate the mixture at an elevated temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin granules.[6]

    • Prepare a standard curve using synthetic melanin dissolved in the same NaOH/DMSO solution, with concentrations ranging from 0 to 200 µg/mL.

    • Centrifuge the cell lysates to pellet any debris.

    • Transfer the supernatants to a 96-well plate.

    • Measure the absorbance of the supernatants and the standards at 470 nm using a microplate reader.[6]

    • Calculate the melanin concentration in the samples using the standard curve. The melanin content can be expressed as pg per cell or as a percentage of the control.

Tyrosinase (TYR) Activity Assay

This protocol measures the intracellular tyrosinase activity.

  • Materials:

    • Treated and control B16F10 cells

    • Phosphate buffer

    • Triton X-100

    • L-DOPA solution

    • Microplate reader

  • Procedure:

    • Wash the treated cells with ice-cold PBS and lyse them in a phosphate buffer containing a non-ionic detergent like Triton X-100.

    • Centrifuge the lysate to pellet debris and collect the supernatant containing the cellular proteins.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

    • In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution.

    • Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

    • Calculate the tyrosinase activity and express it as a percentage of the control group.

Signaling Pathways and Experimental Workflow

Putative Signaling Pathway of this compound in Melanogenesis Inhibition

The following diagram illustrates the proposed mechanism by which this compound inhibits melanin synthesis. It is hypothesized that this compound downregulates the expression of key melanogenic enzymes.

G alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF TYR TYR MITF->TYR TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin TYR->Melanin TRP1->Melanin TRP2->Melanin SafflospermidineB This compound SafflospermidineB->TYR SafflospermidineB->TRP1 SafflospermidineB->TRP2

Caption: Proposed inhibitory pathway of this compound on melanogenesis.

Experimental Workflow for Measuring Melanin Content

This diagram outlines the key steps in the experimental process to determine the effect of this compound on melanin production.

G start Start cell_culture Culture B16F10 Cells start->cell_culture treatment Treat with α-MSH and This compound cell_culture->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis (NaOH + DMSO) harvest->lysis measurement Measure Absorbance (470 nm) lysis->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Workflow for quantifying melanin content after this compound treatment.

Logical Relationship of the Research Approach

This diagram illustrates the logical flow of the research, from initial observation to mechanistic understanding.

G observation Observation: Safflospermidines inhibit mushroom tyrosinase in vitro hypothesis Hypothesis: This compound inhibits melanogenesis in cells observation->hypothesis exp_design Experimental Design: Treat B16F10 cells and measure melanin and biomarkers hypothesis->exp_design data_collection Data Collection: - Melanin Content - TYR Activity - Gene Expression exp_design->data_collection conclusion Conclusion: This compound reduces melanin by downregulating melanogenic enzymes data_collection->conclusion

Caption: Logical flow of the research on this compound's anti-melanogenic effects.

References

Application Notes and Protocols for Safflospermidine B in Hyperpigmentation Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of Safflospermidine B for researchers, scientists, and drug development professionals investigating novel treatments for hyperpigmentation.

Introduction

Hyperpigmentation is a common dermatological condition characterized by the excessive production and uneven distribution of melanin (B1238610), the pigment responsible for skin color. A key enzyme in melanin synthesis (melanogenesis) is tyrosinase. Consequently, the inhibition of tyrosinase and the downregulation of genes involved in the melanogenesis pathway are primary strategies for the development of new hyperpigmentation treatments.

Safflospermidines, including Safflospermidine A and B isomers isolated from sunflower (Helianthus annuus L.) bee pollen, have demonstrated significant potential as anti-melanogenic agents.[1][2][3] Research has shown that a mixture of these safflospermidines can effectively inhibit melanin production in both cellular and in vivo models without inducing cytotoxicity.[1][2]

Mechanism of Action

Safflospermidines exert their anti-melanogenic effects through a multi-faceted approach:

  • Direct Inhibition of Tyrosinase Activity: Safflospermidines have been shown to directly inhibit the enzymatic activity of tyrosinase, a critical rate-limiting enzyme in the synthesis of melanin.[1][2]

  • Downregulation of Melanogenesis-Related Genes: These compounds significantly suppress the transcription of key genes involved in melanin production, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][2]

  • Reduction of Dendritic Structures: Safflospermidines have been observed to reduce the dendritic structures of melanocytes, which may contribute to a decrease in the transfer of melanosomes to keratinocytes and a reduction in extracellular melanin levels.[1][2]

The transcriptional regulation of TYR, TRP-1, and TRP-2 is primarily controlled by the microphthalmia-associated transcription factor (MITF). Therefore, it is hypothesized that safflospermidines may modulate the signaling pathways upstream of MITF, such as the cAMP/PKA/CREB pathway, to exert their effects.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the efficacy of a mixture of Safflospermidine A and B in inhibiting melanogenesis.

Table 1: In Vitro Efficacy of Safflospermidines in α-MSH-stimulated B16F10 Murine Melanoma Cells [1][2]

Concentration (µg/mL)Intracellular Melanin Content Reduction (%)Intracellular Tyrosinase Activity Reduction (%)
62.521.78 ± 4.0125.71 ± 3.08
12516.61 ± 3.29Not Reported
25025.94 ± 2.67Not Reported
50022.70 ± 8.55Not Reported
250 (Kojic Acid)Significant ReductionSignificant Reduction

Table 2: Effect of Safflospermidines on Melanogenesis-Related Gene Expression in B16F10 Cells [1]

TreatmentTYR Gene Expression Reduction (%)TRP-1 Gene Expression Reduction (%)TRP-2 Gene Expression Reduction (%)
Safflospermidines (62.5 µg/mL)22.21 ± 3.8233.03 ± 6.8023.26 ± 7.79
Kojic Acid (250 µg/mL)35.52 ± 5.3124.11 ± 9.2129.55 ± 7.72

Table 3: In Vivo Efficacy of Safflospermidines in Zebrafish Embryos [2]

TreatmentMelanin Production Reduction (%)
Safflospermidines (15.63 µg/mL)28.43 ± 9.17
Phenylthiourea (PTU) (0.0015% v/v)53.20 ± 3.75

Table 4: Cytotoxicity Profile of Safflospermidines [1][2]

ModelConcentration Range (µg/mL)Observation
B16F10 Murine Melanoma Cells0 - 500No cytotoxicity observed
Zebrafish Embryos0 - 62.5No toxicity or morphological abnormalities

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-melanogenic properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound on B16F10 murine melanoma cells.

  • Materials:

    • B16F10 cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0-500 µg/mL) for 72 hours. Include a vehicle control (solvent only).

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Melanin Content Assay

This protocol measures the intracellular melanin content in B16F10 cells following treatment with this compound.

  • Materials:

    • Treated B16F10 cells (from a parallel experiment to the viability assay)

    • 1 N NaOH with 10% DMSO

    • Synthetic melanin standard

    • 96-well plate

    • Microplate reader

  • Procedure:

    • After treating the cells with this compound for 72 hours, wash the cells with PBS.

    • Lyse the cells with 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.

    • Measure the absorbance of the lysates at 405 nm.

    • Create a standard curve using synthetic melanin.

    • Quantify the melanin content in the samples by comparing their absorbance to the standard curve.

Intracellular Tyrosinase Activity Assay

This protocol assesses the effect of this compound on intracellular tyrosinase activity.

  • Materials:

    • Treated B16F10 cells

    • Phosphate buffer (0.1 M, pH 6.8)

    • L-DOPA solution (10 mM)

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Procedure:

    • Treat B16F10 cells with this compound for 72 hours.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • In a 96-well plate, mix equal amounts of protein lysate with L-DOPA solution.

    • Incubate at 37°C for 1 hour.

    • Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) formed.

    • Normalize the tyrosinase activity to the total protein content.

Quantitative Real-Time Reverse Transcription PCR (RT-qPCR)

This protocol is for analyzing the expression of melanogenesis-related genes (TYR, TRP-1, TRP-2).

  • Materials:

    • Treated B16F10 cells

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Primers for TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH)

    • Real-time PCR system

  • Procedure:

    • Treat B16F10 cells with this compound for a specified time (e.g., 48 or 72 hours).

    • Extract total RNA from the cells using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using SYBR Green master mix and specific primers for the target genes and a housekeeping gene.

    • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathway of Melanogenesis and Proposed Inhibition by this compound

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Upregulates Transcription TYR_gene TYR Gene MITF->TYR_gene TRP1_gene TRP-1 Gene MITF->TRP1_gene TRP2_gene TRP-2 Gene MITF->TRP2_gene Tyrosinase Tyrosinase TYR_gene->Tyrosinase Translation TRP1_gene->Tyrosinase Maturation & Stability TRP2_gene->Tyrosinase Maturation & Stability Melanin Melanin Tyrosinase->Melanin Catalyzes SafflospermidineB This compound SafflospermidineB->MITF Downregulates (Proposed) SafflospermidineB->Tyrosinase Inhibits Activity

Caption: Proposed mechanism of this compound in inhibiting melanogenesis.

Experimental Workflow for Evaluating Anti-Melanogenic Compounds

Experimental_Workflow start Start: Compound of Interest (e.g., this compound) cell_culture 1. Cell Culture (B16F10 Melanoma Cells) start->cell_culture treatment 2. Treatment with Compound (Various Concentrations) cell_culture->treatment cytotoxicity 3a. Cytotoxicity Assay (MTT) treatment->cytotoxicity melanin 3b. Melanin Content Assay treatment->melanin tyrosinase 3c. Tyrosinase Activity Assay treatment->tyrosinase gene_expression 3d. Gene Expression Analysis (RT-qPCR for TYR, TRP-1, TRP-2) treatment->gene_expression data_analysis 4. Data Analysis cytotoxicity->data_analysis melanin->data_analysis tyrosinase->data_analysis gene_expression->data_analysis conclusion Conclusion: Determine Efficacy and Mechanism of Action data_analysis->conclusion

References

Application Notes and Protocols for Topical Delivery of Safflospermidine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine B, a natural compound isolated from sunflower (Helianthus annuus) bee pollen, has emerged as a promising agent for topical applications, primarily due to its potent tyrosinase inhibitory activity.[1][2][3] Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition can lead to a reduction in hyperpigmentation.[1][2] Excessive melanin production can result in various dermatological conditions, including melasma, freckles, and age spots.[1][3] this compound offers a potential natural alternative to existing skin-lightening agents.

These application notes provide a comprehensive guide for the formulation and evaluation of this compound for topical delivery. The protocols outlined below cover pre-formulation studies, formulation development, and in vitro performance testing, providing a framework for researchers to develop stable, effective, and safe topical products containing this compound.

Mechanism of Action: this compound exerts its effects by downregulating the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][4] This regulation is mediated through the suppression of the MC1R/cAMP/PKA signaling pathway, which subsequently leads to the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.[1]

SafflospermidineB_Pathway α-MSH α-MSH MC1R MC1R α-MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MITF MITF (active) PKA->MITF activates Melanogenesis Melanin Synthesis (TYR, TRP-1, TRP-2) MITF->Melanogenesis promotes SafflospermidineB This compound SafflospermidineB->PKA inhibits

Figure 1: Proposed signaling pathway of this compound in melanogenesis inhibition.

Pre-formulation Studies

Prior to formulation, a thorough characterization of the physicochemical properties of this compound is essential. These properties will dictate the choice of excipients and the overall formulation strategy.

Physicochemical Properties of this compound
PropertyMethodExpected Outcome/Considerations
Molecular Weight Mass SpectrometryEssential for concentration calculations.
Appearance Visual InspectionPhysical state (solid, semi-solid), color, and odor.
Solubility Shake-flask method in various solvents (water, ethanol, propylene (B89431) glycol, glycerin, mineral oil, isopropyl myristate) at different temperatures (e.g., 25°C and 37°C).To identify suitable solvents for creating a stable formulation. A pH-dependent solubility profile should also be determined for aqueous systems.
LogP (Octanol-Water Partition Coefficient) HPLC-based method or predictive softwareTo estimate the lipophilicity of the molecule, which influences its ability to permeate the stratum corneum.
Melting Point Differential Scanning Calorimetry (DSC)To determine the physical state and purity of the drug.
Stability HPLC analysis of samples stored under various conditions (temperature, humidity, light, pH).To identify degradation pathways and determine appropriate storage conditions and the need for stabilizers (e.g., antioxidants, chelating agents).
Protocol: Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare saturated solutions of this compound in selected solvents in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of this compound using a validated HPLC method.

  • Replication: Perform the experiment in triplicate for each solvent.

Formulation Development

The choice of formulation will depend on the target skin layer, the desired aesthetic properties, and the physicochemical characteristics of this compound.[5][6][7] Common topical formulations include creams, gels, lotions, and ointments.[5]

Excipient Selection

A successful topical formulation requires careful selection of excipients to ensure stability, efficacy, and patient compliance.[5][7]

Excipient CategoryExamplesPurpose in Formulation
Solvents/Co-solvents Propylene glycol, ethanol, glycerin, waterTo dissolve or disperse this compound.
Emollients Isopropyl myristate, mineral oil, dimethiconeTo soften and soothe the skin.
Emulsifiers Cetearyl alcohol, polysorbate 80, sorbitan (B8754009) monostearateTo stabilize oil-in-water or water-in-oil emulsions.
Thickening Agents Carbomer, xanthan gum, hydroxyethyl (B10761427) celluloseTo achieve the desired viscosity and texture.
Permeation Enhancers Propylene glycol, oleic acid, terpenesTo improve the penetration of this compound into the skin.
Preservatives Phenoxyethanol, parabens, potassium sorbateTo prevent microbial growth in the formulation.
Antioxidants Tocopherol (Vitamin E), butylated hydroxytoluene (BHT)To protect this compound from oxidative degradation.
pH Adjusters Citric acid, sodium hydroxideTo maintain the optimal pH for stability and efficacy.
Example Formulations

The following are example starting formulations. The exact percentages may need to be optimized based on the pre-formulation data for this compound.

Table 1: Example Formulations for this compound

IngredientFunctionCream (o/w) (% w/w)Gel (% w/w)
This compoundActive Ingredient1.01.0
Propylene GlycolSolvent, Permeation Enhancer10.015.0
Cetearyl AlcoholEmulsifier, Thickener8.0-
Isopropyl MyristateEmollient5.0-
Polysorbate 80Emulsifier2.0-
Carbomer 940Gelling Agent-1.0
TriethanolaminepH Adjusterq.s. to pH 6.0q.s. to pH 6.0
PhenoxyethanolPreservative0.50.5
TocopherolAntioxidant0.10.1
Purified WaterVehicleq.s. to 100q.s. to 100
Protocol: Preparation of an Oil-in-Water (o/w) Cream
  • Aqueous Phase Preparation: In a suitable vessel, disperse the thickening agent (if any) in water and heat to 70-75°C. Add any water-soluble components (e.g., glycerin, preservatives) and mix until dissolved.

  • Oil Phase Preparation: In a separate vessel, combine the oil-soluble components (e.g., emollients, emulsifiers, antioxidants) and heat to 70-75°C. Mix until all components are melted and uniform.

  • Active Ingredient Incorporation: Dissolve this compound in the appropriate solvent (e.g., propylene glycol) with gentle heating if necessary. This can be added to either the aqueous or oil phase depending on its solubility, or during the cooling phase.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Final Adjustments: Add any heat-sensitive ingredients (e.g., preservatives, fragrance) and adjust the pH to the desired range.

  • Homogenization: Homogenize the final cream to ensure a uniform droplet size and distribution.

In Vitro Performance Testing

Once a stable formulation is developed, its performance must be evaluated. In vitro permeation testing (IVPT) is a critical tool for assessing the release and skin penetration of the active ingredient.[8][9][10]

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis SkinPrep Excised Skin Preparation CellSetup Franz Cell Assembly SkinPrep->CellSetup FormulationApp Formulation Application CellSetup->FormulationApp Sampling Receptor Fluid Sampling FormulationApp->Sampling SkinAnalysis Skin Layer Analysis Sampling->SkinAnalysis HPLC HPLC Quantification Sampling->HPLC SkinAnalysis->HPLC PermeationCalc Permeation Parameter Calculation HPLC->PermeationCalc

References

Application Notes and Protocols: Gene Expression Analysis of TYR, TRP-1, and TRP-2 in Response to Safflospermidine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the effect of Safflospermidine B on the gene expression of key melanogenesis-related enzymes: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). The protocols outlined below detail the necessary steps from cell culture to quantitative gene expression analysis.

Introduction

Melanogenesis, the process of melanin (B1238610) production, is primarily regulated by the enzymatic activity of TYR, TRP-1, and TRP-2.[1] The expression of these enzymes is controlled by the microphthalmia-associated transcription factor (MITF). This compound, a natural compound, has been investigated for its potential to modulate melanin synthesis by affecting the gene expression of these key enzymes. Understanding its mechanism of action is crucial for the development of novel skin whitening agents and treatments for hyperpigmentation disorders.

A study on a mixture of Safflospermidine A and B demonstrated a significant reduction in the gene expression of TYR, TRP-1, and TRP-2 in B16F10 murine melanoma cells.[2] This downregulation of melanogenic genes contributes to a decrease in both melanin content and tyrosinase activity.[2]

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of a Safflospermidine A and B mixture on the gene expression of TYR, TRP-1, and TRP-2 in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 cells.[2]

TreatmentConcentrationTYR Gene Expression Reduction (%)TRP-1 Gene Expression Reduction (%)TRP-2 Gene Expression Reduction (%)
Safflospermidines (A+B)62.5 µg/mL22.21 ± 3.8233.03 ± 6.8023.26 ± 7.79
Kojic Acid (Positive Control)250 µg/mL35.52 ± 5.3124.11 ± 9.2129.55 ± 7.72

Signaling Pathway

The regulation of melanogenesis is a complex process involving multiple signaling pathways. A key pathway involves the binding of α-MSH to the melanocortin 1 receptor (MC1R), which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of MITF, the master regulator of melanogenic gene expression, which then promotes the transcription of TYR, TRP-1, and TRP-2. This compound is believed to interfere with this pathway by downregulating the expression of these target genes.

Melanogenesis_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB P MITF MITF pCREB->MITF Upregulates TYR TYR MITF->TYR TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin SafflospermidineB This compound SafflospermidineB->TYR Downregulates SafflospermidineB->TRP1 SafflospermidineB->TRP2

Caption: Melanogenesis signaling pathway and the inhibitory point of this compound.

Experimental Workflow

The following diagram outlines the general workflow for analyzing the effect of this compound on TYR, TRP-1, and TRP-2 gene expression.

Experimental_Workflow start Start cell_culture 1. Cell Culture (B16F10 Melanoma Cells) start->cell_culture treatment 2. Treatment (this compound) cell_culture->treatment rna_extraction 3. Total RNA Extraction treatment->rna_extraction cdna_synthesis 4. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qrt_pcr 5. qRT-PCR (TYR, TRP-1, TRP-2, Housekeeping Gene) cdna_synthesis->qrt_pcr data_analysis 6. Data Analysis (Relative Gene Expression) qrt_pcr->data_analysis end End data_analysis->end

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of B16F10 murine melanoma cells and subsequent treatment with this compound.

Materials:

  • B16F10 murine melanoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Cell Culture:

    • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, add Trypsin-EDTA to detach the cells, and then neutralize with complete medium.

  • Cell Seeding:

    • Seed the B16F10 cells into 6-well plates at a density of 2 x 10⁵ cells/well.[3]

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • After 24 hours of seeding, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 62.5 µg/mL).[2] A vehicle control (DMSO) and a positive control (e.g., Kojic Acid) should be included.

    • To stimulate melanin production, α-MSH (e.g., 100 nM) can be added to the culture medium along with the treatments.[2]

    • Incubate the cells for the desired treatment period (e.g., 48 hours for gene expression analysis).[2]

Total RNA Extraction

This protocol describes the extraction of total RNA from cultured B16F10 cells using a TRIzol-based method.

Materials:

Protocol:

  • Cell Lysis:

    • Aspirate the culture medium from the 6-well plate.

    • Add 1 mL of TRIzol reagent directly to each well and pipette up and down several times to lyse the cells.[4][5]

    • Transfer the lysate to a microcentrifuge tube.

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.[4]

    • Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.[4]

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[4] This will separate the mixture into three phases: an upper aqueous phase (containing RNA), an interphase, and a lower red organic phase.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.[5]

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate the RNA.[6]

  • RNA Wash:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.[4]

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.[4]

  • RNA Resuspension:

    • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total RNA.

Materials:

  • Total RNA sample

  • Reverse Transcriptase enzyme

  • Reverse Transcription buffer

  • dNTPs

  • Oligo(dT) primers or random hexamers

  • RNase inhibitor

  • RNase-free water

  • Thermal cycler

Protocol:

  • Reaction Setup:

    • In a sterile, RNase-free PCR tube, combine the following on ice:

      • Total RNA (1-2 µg)

      • Oligo(dT) primers or random hexamers

      • RNase-free water to a final volume of ~10 µL

  • Denaturation:

    • Gently mix and briefly centrifuge.

    • Incubate the mixture at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.[5]

  • Reverse Transcription Mix:

    • Prepare a master mix containing:

      • Reverse Transcription buffer

      • dNTPs

      • RNase inhibitor

      • Reverse Transcriptase enzyme

  • Reverse Transcription Reaction:

    • Add the master mix to the denatured RNA/primer mixture.

    • Incubate the reaction in a thermal cycler with the following program:

      • 25°C for 5 minutes (for random hexamers)

      • 42-50°C for 60 minutes

      • 70°C for 15 minutes to inactivate the enzyme.[7]

  • Storage:

    • The synthesized cDNA can be stored at -20°C for future use.

Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of TYR, TRP-1, and TRP-2 gene expression using SYBR Green-based qRT-PCR.

Materials:

  • Synthesized cDNA

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH, β-actin)

  • Nuclease-free water

  • qPCR plate and seals

  • Real-Time PCR instrument

Protocol:

  • Primer Design:

    • Design or obtain validated primers for the target genes (TYR, TRP-1, TRP-2) and a stable housekeeping gene. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

  • qPCR Reaction Setup:

    • Prepare a reaction mix for each gene in a microcentrifuge tube on ice:

      • SYBR Green qPCR Master Mix (2X)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • Nuclease-free water

    • Aliquot the master mix into the wells of a qPCR plate.

    • Add diluted cDNA (e.g., 1-2 µL) to the respective wells.

    • Include no-template controls (NTC) for each primer set.

  • qPCR Program:

    • Run the plate on a Real-Time PCR instrument with a typical program:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt Curve Analysis: To verify the specificity of the amplified product.[7]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt values of the treated samples to the ΔCt of the control sample (ΔΔCt).

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

References

Troubleshooting & Optimization

Safflospermidine B: Technical Support and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Safflospermidine B in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in cell culture.

Solubility and Stock Solution Preparation

Data on Solubility and Stability (General Guidance)

It is crucial to empirically determine the solubility and stability of this compound for your specific experimental conditions. The following table provides general guidance and highlights the parameters that need to be determined.

ParameterDimethyl Sulfoxide (DMSO)Cell Culture Media (e.g., DMEM, RPMI-1640)
Solubility Many small molecules are soluble in DMSO at concentrations of ≥20 mg/mL.[1] It is recommended to perform a small-scale test to determine the maximum solubility.Sparingly soluble in aqueous solutions.[2] Solubility is significantly lower than in DMSO and can be influenced by media components.[3]
Recommended Stock Concentration 10 mM is a common starting point for a stock solution.[4]Not recommended for preparing high-concentration stock solutions. Working solutions should be prepared fresh from a DMSO stock.
Storage of Stock Solution Aliquots of DMSO stock solutions can typically be stored at -20°C for up to 3 months.[5] Avoid repeated freeze-thaw cycles.[2][4]Aqueous solutions of many compounds are not stable and should be prepared fresh before use and generally not stored for more than 24 hours.[5]
Final DMSO Concentration in Assays The final concentration of DMSO in cell culture should typically be kept at or below 0.1% to avoid cytotoxicity.[2] Some cell lines may tolerate up to 0.5%, but this should be determined empirically.[2]Not applicable.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol outlines the steps for preparing a stock solution of this compound in DMSO and subsequent dilution to a working concentration in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[4]

  • Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation (in DMSO) cluster_working Working Solution Preparation (in Cell Culture Media) p1 Equilibrate this compound powder to room temperature p2 Weigh the powder and reconstitute in anhydrous DMSO to desired concentration (e.g., 10 mM) p1->p2 p3 Ensure complete dissolution (vortex, sonicate if needed) p2->p3 p4 Aliquot into single-use tubes p3->p4 p5 Store at -20°C or -80°C p4->p5 w1 Thaw a single aliquot of DMSO stock solution at room temperature p5->w1 For each experiment w2 Perform serial dilutions in cell culture medium to reach the final desired concentration w1->w2 w3 Ensure final DMSO concentration is non-toxic to cells (e.g., ≤ 0.1%) w2->w3 w4 Use the working solution immediately w3->w4

Workflow for preparing this compound solutions.

Procedure:

1. Preparation of Stock Solution (e.g., 10 mM in DMSO):

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
  • Gently tap the vial to ensure all the powder is at the bottom.
  • Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
  • To aid dissolution, you can vortex the solution or use a sonication bath for a few minutes.[2][5] Gentle warming to 37°C may also help.[5]
  • Once fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2][4]
  • Store the aliquots at -20°C or -80°C.

2. Preparation of Working Solution (in Cell Culture Medium):

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
  • Pre-warm the complete cell culture medium to 37°C.
  • Perform serial dilutions of the DMSO stock solution into the pre-warmed cell culture medium to achieve the final desired experimental concentration.
  • Crucially, ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically ≤ 0.1%). [2]
  • When adding the DMSO stock to the medium, gently agitate the medium to ensure rapid and even distribution.[2]
  • Use the freshly prepared working solution immediately for your cell-based assays. It is generally not advisable to store working dilutions in cell culture media for long periods.[6]

Troubleshooting and FAQs

Q1: My this compound solution in DMSO precipitates when I dilute it in my cell culture medium. What should I do?

A1: This is a common issue when diluting a DMSO stock solution into an aqueous medium.[5] Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform one or more intermediate dilutions in the cell culture medium.

  • Rapid Mixing: Gently vortex or swirl the cell culture medium while adding the DMSO stock to ensure it disperses quickly and evenly.[2]

  • Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.

  • Gentle Warming and Sonication: After dilution, you can try warming the solution to 37°C and sonicating for a few minutes to help redissolve any precipitate.[5] Always ensure the compound is fully redissolved before adding it to your cells.[5]

Q2: What is the recommended maximum concentration of DMSO to use in my cell culture experiments?

A2: The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%.[2] While some robust cell lines might tolerate up to 0.5%, this can be cytotoxic and should be determined empirically for your specific cell line.[2][7] It is essential to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used to deliver the compound.[2]

Q3: How should I store the this compound powder and its DMSO stock solution?

A3:

  • Powder: The solid compound should be stored at -20°C for long-term stability.[2]

  • DMSO Stock Solutions: Prepare aliquots of your stock solution in DMSO to avoid repeated freeze-thaw cycles.[2][4] These aliquots should be stored at -20°C or -80°C.[2] For the majority of compounds dissolved in DMSO, the stock solution can be stored at -20°C for up to 3 months.[5]

Q4: My compound appears to be degrading in the cell culture medium. What are the possible causes?

A4: Degradation in cell culture media can be due to several factors:

  • Enzymatic Degradation: If your medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), it contains enzymes like esterases and proteases that can metabolize your compound.[4]

  • pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.[4]

  • Binding to Media Components: Compounds can bind to proteins such as albumin in FBS and other components in the media, which can affect their stability and bioavailability.[3][4]

  • Chemical Reactivity: The compound may react with components of the cell culture medium itself.

To assess stability, you can incubate the compound in the complete cell culture medium at 37°C for the duration of your experiment and then analyze its integrity using methods like HPLC.[4]

Mechanism of Action: Tyrosinase Inhibition

This compound has been identified as a tyrosinase inhibitor.[8][9] Tyrosinase is a key enzyme in the biochemical pathway of melanin (B1238610) synthesis (melanogenesis).[8] By inhibiting this enzyme, this compound can reduce the production of melanin.

Signaling Pathway of Tyrosinase in Melanogenesis

G Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase1 Tyrosinase Tyrosinase2 Tyrosinase SafflospermidineB This compound SafflospermidineB->Tyrosinase1 Inhibition SafflospermidineB->Tyrosinase2

This compound inhibits the enzyme tyrosinase.

References

Improving Safflospermidine B stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Safflospermidine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solution a concern?

This compound is a spermidine (B129725) alkaloid, specifically N1-(E)-N5,N10-(Z)-tri-p-coumaroyl spermidine, with a molecular formula of C34H37N3O6. It is a natural compound isolated from sources like sunflower bee pollen and is noted for its in vitro antityrosinase activity.[1] Its stability in aqueous solutions is a critical concern for researchers because, like many natural compounds containing amide and phenolic functionalities, it is susceptible to degradation. This degradation can lead to a loss of biological activity and the formation of impurities, which can compromise experimental results and the therapeutic potential of the compound.

Q2: What are the primary pathways through which this compound might degrade in an aqueous solution?

While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure, two primary degradation pathways are highly probable:

  • Amide Bond Hydrolysis: this compound contains three amide linkages. These bonds can be hydrolyzed in the presence of water, especially under acidic or basic conditions, breaking the molecule into its constituent spermidine and p-coumaric acid moieties.[2][3][4][5]

  • Oxidation and Photodegradation of Phenolic Moieties: The p-coumaroyl groups are phenolic compounds. Phenolic compounds are known to be susceptible to oxidation and photodegradation, especially when exposed to light, oxygen, and certain metal ions.[1][6][7][8] This can lead to the formation of quinone-type structures and other degradation products.

Q3: What are the key factors that can influence the stability of this compound in solution?

Several factors can significantly impact the stability of this compound in an aqueous environment:

  • pH: The pH of the solution is critical. Amide hydrolysis is generally catalyzed by both acids and bases, with the rate being slowest around neutral pH.[9] The stability of phenolic compounds can also be pH-dependent.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including both amide hydrolysis and oxidation.[10][11][12][13]

  • Light Exposure: Exposure to UV or even visible light can promote the photodegradation of the phenolic p-coumaroyl groups.[1][6]

  • Presence of Oxygen: Dissolved oxygen can contribute to the oxidative degradation of the phenolic moieties.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidative degradation reactions.

Q4: What general strategies can I employ to improve the stability of my this compound solutions?

To enhance the stability of this compound in your experiments, consider the following strategies:

  • pH Control: Maintain the pH of your aqueous solution in the neutral range (approximately pH 6-7.5) to minimize amide hydrolysis. Use a suitable buffer system to maintain a stable pH.

  • Temperature Control: Store this compound solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C for long-term storage). Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Use of Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your solutions to prevent oxidative degradation of the phenolic groups.[14][15]

  • Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Use of Co-solvents: If compatible with your experimental system, using co-solvents like ethanol (B145695) or DMSO in combination with water may in some cases improve stability, although this needs to be empirically determined.

  • Encapsulation: For formulation development, techniques like encapsulation in liposomes or cyclodextrins can protect this compound from degradation.[16][17]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Problem 1: Loss of biological activity or inconsistent experimental results over time.
  • Potential Cause: Degradation of this compound in the aqueous solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to the older solution.

    • Analyze for Degradation Products: Use an analytical technique like HPLC to analyze the aged solution for the appearance of new peaks that could correspond to degradation products (e.g., p-coumaric acid and spermidine).

    • Review Storage Conditions:

      • pH: Measure the pH of your solution. If it is acidic or basic, adjust to a neutral pH using a suitable buffer.

      • Temperature: Ensure solutions are stored at the recommended low temperature and that they have not been subjected to excessive temperature fluctuations.

      • Light Exposure: Confirm that solutions have been consistently protected from light.

    • Implement Stabilization Strategies: If degradation is confirmed, implement the stabilization strategies outlined in FAQ Q4, such as adding antioxidants or preparing solutions under an inert atmosphere.

start Inconsistent Results/ Loss of Activity check_fresh Compare with Freshly Prepared Solution start->check_fresh analyze_hplc Analyze for Degradation (e.g., HPLC) check_fresh->analyze_hplc If discrepancy found end Consistent Results check_fresh->end If no discrepancy review_storage Review Storage Conditions (pH, Temp, Light) analyze_hplc->review_storage If degradation confirmed implement_stabilization Implement Stabilization Strategies (Antioxidants, pH control, etc.) review_storage->implement_stabilization implement_stabilization->end

Figure 1. Troubleshooting workflow for inconsistent results.
Problem 2: Appearance of unknown peaks in chromatograms of this compound solutions.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks. Compare these with the molecular weights of potential degradation products like p-coumaric acid (164.16 g/mol ) and spermidine (145.25 g/mol ).

    • Conduct Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study. Expose this compound solutions to stress conditions (e.g., high/low pH, high temperature, UV light, oxidizing agent like H₂O₂) and monitor the formation of the unknown peaks.

    • Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the intact this compound from its degradation products.

start Unknown Peaks in Chromatogram identify_peaks Characterize Peaks (e.g., LC-MS) start->identify_peaks forced_degradation Perform Forced Degradation Study identify_peaks->forced_degradation To confirm identity optimize_method Optimize HPLC Method (Stability-Indicating) forced_degradation->optimize_method end Known Degradation Profile optimize_method->end Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase SafflospermidineB This compound SafflospermidineB->Tyrosinase cluster_prep Solution Preparation cluster_incubation Stability Study Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Aqueous Working Solutions (Varying pH, Temp, Light Conditions) prep_stock->prep_working incubate Incubate Solutions under Controlled Conditions prep_working->incubate sample Collect Aliquots at Defined Time Points incubate->sample hplc HPLC Analysis sample->hplc data Quantify Remaining this compound and Degradation Products hplc->data conclusion Determine Optimal Storage Conditions data->conclusion

References

Troubleshooting low yield in Safflospermidine B extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Safflospermidine B, particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a type of spermidine (B129725) alkaloid. It, along with its isomer Safflospermidine A, has been isolated from the florets of safflower (Carthamus tinctorius L.) and has also been identified in bee pollen from sunflower (Helianthus annuus L.).[1][2] These compounds are of interest due to their potential biological activities, including acting as natural tyrosinase inhibitors.[2]

Q2: What are the general steps involved in the extraction of this compound?

A2: The extraction of this compound, like many plant alkaloids, typically involves the following stages:

  • Sample Preparation: The plant material (e.g., safflower petals) is dried and finely powdered to increase the surface area for solvent penetration.

  • Solid-Liquid Extraction: The powdered material is extracted with a suitable organic solvent to dissolve the this compound and other phytochemicals.

  • Purification and Fractionation: The crude extract is then purified to remove unwanted compounds. This often involves techniques like liquid-liquid partitioning and column chromatography.

  • Isolation: The final isolation of this compound is typically achieved using high-performance liquid chromatography (HPLC).[2][3]

  • Structure Elucidation and Quantification: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and quantified using a validated HPLC method.[1]

Q3: What kind of yields can be expected for this compound?

A3: The yield of this compound can be influenced by numerous factors, including the quality of the plant material, the geographic origin, harvesting time, and the efficiency of the extraction and purification methods. As a secondary metabolite, the concentration is often low. While specific yield percentages for this compound are not widely published, yields for minor alkaloids from plant sources can often be in the range of 0.01% to 0.1% of the dry weight.

Troubleshooting Guide for Low Yield

Low yields of this compound can arise at various stages of the extraction and purification process. This guide addresses common problems and provides potential solutions in a question-and-answer format.

Issue 1: Low Concentration of this compound in the Crude Extract

Question: My initial analysis of the crude extract shows a very low concentration of this compound. What could be the reasons?

Answer: This issue often points to problems with the plant material itself or the initial extraction step. Consider the following:

  • Poor Quality of Plant Material: The concentration of secondary metabolites like this compound can vary significantly based on the plant's genetics, growing conditions, time of harvest, and post-harvest handling.

    • Recommendation: If possible, source plant material from a reputable supplier with a certificate of analysis. Analyze a small sample of the raw material to confirm the presence of the target compound before proceeding with large-scale extraction.

  • Inefficient Initial Extraction: The choice of solvent, temperature, and extraction time are critical for efficiently solubilizing this compound.

    • Recommendation:

      • Solvent Selection: Spermidine alkaloids are generally polar. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction. Using a sequence of solvents with increasing polarity can also be effective.

      • Temperature: Elevated temperatures can enhance extraction efficiency, but excessive heat may lead to the degradation of thermolabile compounds. A temperature range of 40-60°C is often a good starting point.

      • Extraction Time and Method: Ensure sufficient extraction time. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.

Issue 2: Significant Loss of this compound During Purification

Question: I have a good starting concentration in my crude extract, but the yield drops significantly after purification steps like liquid-liquid partitioning or column chromatography. What's going wrong?

Answer: Loss during purification is a common challenge. Here are some potential causes and solutions:

  • Inappropriate Solvent System for Liquid-Liquid Partitioning: An incorrect choice of solvents can lead to the loss of your target compound into the wrong phase or the formation of stable emulsions.

    • Recommendation: this compound is a polar compound. When partitioning between a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like methanol/water), ensure your compound of interest remains in the polar phase.[2][3] If an emulsion forms, adding brine or centrifugation can help to break it.

  • Poor Separation in Column Chromatography: Co-elution with other compounds or irreversible adsorption to the stationary phase can lead to significant losses.

    • Recommendation:

      • Stationary Phase Selection: Silica (B1680970) gel is commonly used for initial fractionation.[2] For finer purification, reversed-phase chromatography (e.g., C18) is often employed.[4]

      • Mobile Phase Optimization: A gradient elution is generally more effective than isocratic elution for separating complex mixtures. Experiment with different solvent gradients to achieve optimal separation of this compound from other co-extracted compounds.

Issue 3: Degradation of this compound During the Process

Question: I suspect my compound is degrading during extraction and purification. How can I minimize this?

Answer: The stability of the target compound is crucial for achieving a good yield. Consider the following factors:

  • Temperature Sensitivity: As mentioned, high temperatures can degrade many natural products.

    • Recommendation: Avoid excessive heat during all steps, including solvent evaporation. Use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C) for solvent removal.

  • pH Instability: Alkaloids can be sensitive to pH changes.

    • Recommendation: Maintain a neutral or slightly acidic pH during extraction and purification unless a specific pH is required for a particular separation step.

  • Light and Air Exposure: Some compounds are sensitive to light and oxidation.

    • Recommendation: Protect your samples from direct light by using amber glassware or covering your flasks with aluminum foil. Work in an inert atmosphere (e.g., under nitrogen) if you suspect your compound is prone to oxidation.

Issue 4: Inaccurate Quantification of this compound

Question: I have a visible peak in my HPLC, but the calculated yield is still low. Could there be an issue with my quantification method?

Answer: Accurate quantification is essential for determining the true yield. Common issues include:

  • Poor Peak Shape in HPLC: Broad or tailing peaks can lead to inaccurate integration and quantification.

    • Recommendation:

      • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the pKa of this compound to maintain it in a single ionic state.

      • Column Condition: A deteriorating column can lead to poor peak shape. Try washing or replacing the column.

  • Lack of a Proper Standard: Accurate quantification requires a pure standard of this compound to create a calibration curve.

    • Recommendation: If a commercial standard is not available, you will need to isolate and purify a small amount of this compound and confirm its identity and purity using NMR and MS to use as your standard.

  • Detector Settings: The detector wavelength and other settings must be optimized for this compound.

    • Recommendation: Determine the optimal UV absorbance wavelength for this compound by running a UV scan of the pure compound.

Data Presentation

Table 1: Troubleshooting Summary for Low this compound Yield

Problem Area Potential Cause Recommended Solution
Initial Extraction Poor quality plant materialSource certified material; perform initial small-scale analysis.
Inefficient solventUse polar solvents like methanol or ethanol; consider sequential extraction.
Suboptimal temperature/timeUse moderate heat (40-60°C); consider UAE or MAE.
Purification Incorrect partitioningConfirm polarity of this compound; use appropriate solvents.
Emulsion formationAdd brine or centrifuge to break the emulsion.
Poor chromatographic separationOptimize stationary and mobile phases; use gradient elution.
Compound Stability Thermal degradationAvoid excessive heat; use rotary evaporator at low temperature.
pH instabilityMaintain a neutral or slightly acidic environment.
Light/air sensitivityProtect samples from light; consider working under an inert atmosphere.
Quantification Poor HPLC peak shapeOptimize mobile phase pH; check column condition.
Lack of a proper standardIsolate and purify a standard for calibration.
Suboptimal detector settingsDetermine and use the optimal UV absorbance wavelength.

Experimental Protocols

Baseline Experimental Protocol for this compound Extraction

This protocol is a synthesized baseline methodology derived from general alkaloid extraction procedures and methods reported for compounds from Carthamus tinctorius.[5][6]

  • Preparation of Plant Material:

    • Dry the safflower (Carthamus tinctorius) petals at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried petals into a fine powder using a mechanical grinder.

  • Solid-Liquid Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through filter paper.

    • Repeat the extraction process on the residue two more times with fresh methanol.

    • Combine the methanolic extracts and concentrate under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Partition the aqueous methanol extract sequentially with solvents of increasing polarity, such as hexane and then ethyl acetate, to remove nonpolar and moderately polar impurities. This compound is expected to remain in the more polar aqueous methanol fraction.

    • Concentrate the aqueous methanol fraction to dryness.

  • Column Chromatography:

    • Subject the dried polar fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

  • Preparative HPLC:

    • Further purify the fractions containing this compound using preparative reversed-phase HPLC (C18 column).

    • Use a mobile phase gradient of acetonitrile (B52724) and water (both may contain a small amount of an acid like formic acid to improve peak shape).

    • Monitor the elution at a suitable UV wavelength (e.g., determined by a UV scan of a preliminary purified sample) and collect the peak corresponding to this compound.

  • Quantification and Characterization:

    • Analyze the purified this compound by analytical HPLC to determine its purity.

    • Confirm the structure using NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (MS).

    • Quantify the amount of this compound in the initial crude extract and final purified product using a validated HPLC method with a calibration curve prepared from the purified standard.

Mandatory Visualizations

Biosynthetic Pathway of Spermidine

This compound is a spermidine alkaloid. The core structure, spermidine, is synthesized in plants from the amino acid arginine via putrescine.

Spermidine_Biosynthesis cluster_spermidine_synthase Spermidine Synthase Arginine Arginine Agmatine Agmatine Arginine->Agmatine Arginine decarboxylase N_Carbamoylputrescine N-Carbamoyl- putrescine Agmatine->N_Carbamoylputrescine Agmatine iminohydrolase Putrescine Putrescine N_Carbamoylputrescine->Putrescine N-Carbamoylputrescine amidohydrolase Spermidine Spermidine Putrescine->Spermidine aminopropyl group transfer S_adenosylmethionine S-adenosylmethionine (SAM) Decarboxylated_SAM Decarboxylated SAM S_adenosylmethionine->Decarboxylated_SAM SAM decarboxylase Decarboxylated_SAM->Spermidine

Caption: Biosynthesis pathway of spermidine in plants.

Experimental Workflow for this compound Extraction

This diagram illustrates the general workflow for the extraction and purification of this compound.

Extraction_Workflow Start Dried Safflower Petals Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Crude Extract) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate vs. Aqueous Methanol) Concentration1->Partitioning Concentration2 Concentration of Polar Fraction Partitioning->Concentration2 ColumnChrom Silica Gel Column Chromatography Concentration2->ColumnChrom FractionCollection Fraction Collection & TLC ColumnChrom->FractionCollection PrepHPLC Preparative HPLC (C18) FractionCollection->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Analysis (HPLC, NMR, MS) PureCompound->Analysis

Caption: General workflow for this compound extraction.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low extraction yields.

Troubleshooting_Logic Start Low Yield of This compound CheckCrude Analyze Crude Extract for this compound Start->CheckCrude LowInCrude Low Concentration in Crude? CheckCrude->LowInCrude CheckMaterial Assess Plant Material Quality LowInCrude->CheckMaterial Yes GoodInCrude Good Concentration in Crude LowInCrude->GoodInCrude No OptimizeExtraction Optimize Extraction Parameters (Solvent, Temp, Time) CheckMaterial->OptimizeExtraction CheckPurification Analyze Fractions from Each Purification Step GoodInCrude->CheckPurification LossDuringPuri Significant Loss During Purification? CheckPurification->LossDuringPuri OptimizePartitioning Optimize Partitioning Solvent System LossDuringPuri->OptimizePartitioning Yes CheckQuantification Review Quantification Method LossDuringPuri->CheckQuantification No OptimizeChroma Optimize Chromatography (Stationary/Mobile Phase) OptimizePartitioning->OptimizeChroma CheckDegradation Investigate Potential Degradation (Temp, pH) OptimizeChroma->CheckDegradation

Caption: Troubleshooting logic for low this compound yield.

References

Optimizing Safflospermidine B Concentration for Cell Viability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Safflospermidine B concentration in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a polyamine compound isolated from sources such as sunflower bee pollen.[1][2] It is an isomer of Safflospermidine A.[1][2] Research has primarily focused on its role as a tyrosinase inhibitor, suggesting its potential in regulating melanogenesis.[1][2][3]

Q2: Is there a recommended starting concentration for this compound in cell viability assays?

A2: Specific dose-response data for pure this compound across various cell lines is limited in publicly available literature. However, a study using a mixture of Safflospermidine A and B on B16F10 murine melanoma cells showed no cytotoxicity in a concentration range of 0-500 µg/mL. For initial experiments, a wide concentration range is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Can this compound interfere with common cell viability assays?

A3: While direct interference of this compound with common assays like MTT has not been reported, it is a possibility with natural compounds. It is crucial to include proper controls, such as a "no-cell" control containing only the compound and the assay reagent, to rule out any direct chemical reduction of the reagent that could lead to false-positive results.

Q4: What are some alternative assays to consider if interference is suspected?

A4: If you suspect interference with metabolic-based assays like MTT, consider using assays with different detection principles. The Sulforhodamine B (SRB) assay, which measures total protein content, or the Trypan Blue exclusion assay, which assesses cell membrane integrity, are excellent alternatives.

Q5: What signaling pathways are known to be modulated by this compound?

A5: The primary signaling pathway associated with this compound is the downregulation of melanogenesis-related genes, including TYR, TRP-1, and TRP-2. As a polyamine, it may also influence other pathways. For instance, the related polyamine spermidine (B129725) has been shown to modulate the PI3K/Akt signaling pathway.[4][5][6] Further investigation is needed to elucidate the full signaling profile of this compound.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal concentration of this compound for cell viability.

Problem Possible Causes Solutions
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Cell clumping.1. Ensure a homogenous cell suspension before and during plating. 2. Calibrate pipettes regularly and use a multi-channel pipette for reagent addition. 3. Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media. 4. Gently triturate the cell suspension to break up clumps before plating.
Low signal or poor dynamic range 1. Suboptimal cell number. 2. Insufficient incubation time with the compound or assay reagent. 3. Low metabolic activity of the cell line (for metabolic assays).1. Perform a cell titration experiment to determine the optimal seeding density for a linear assay response. 2. Optimize incubation times for both this compound treatment and the assay reagent. 3. Consider using a more sensitive assay or a different assay principle (e.g., ATP-based assay).
Inconsistent IC50 values across experiments 1. Variation in experimental conditions (incubation time, temperature, CO2 levels). 2. Use of cells at different passage numbers. 3. Inconsistent preparation of this compound dilutions.1. Standardize all experimental parameters and document them meticulously. 2. Use cells within a consistent and low passage number range. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Unexpected increase in viability at high concentrations 1. Direct reduction of the assay reagent (e.g., MTT) by this compound. 2. Compound precipitation at high concentrations.1. Run a "no-cell" control with various concentrations of this compound to quantify interference. 2. Visually inspect the wells for any precipitate. If present, consider using a different solvent or a lower concentration range.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.

signaling_pathway cluster_melanogenesis Melanogenesis Pathway cluster_pi3k Potential PI3K/Akt Pathway Modulation Safflospermidine_B This compound TYR Tyrosinase (TYR) Safflospermidine_B->TYR Inhibits Expression TRP1 TRP-1 Safflospermidine_B->TRP1 Inhibits Expression TRP2 TRP-2 Safflospermidine_B->TRP2 Inhibits Expression PI3K PI3K Safflospermidine_B->PI3K Potential Modulation (based on spermidine) Akt Akt PI3K->Akt Activates Cell_Viability Cell Viability Akt->Cell_Viability Promotes

Caption: Known and potential signaling pathways modulated by this compound.

References

HPLC peak tailing issues with Safflospermidine B analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding HPLC peak tailing issues encountered during the analysis of Safflospermidine B.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary cause of peak tailing when analyzing this compound?

A1: The most common cause of peak tailing for this compound is secondary interactions between the analyte and the stationary phase. This compound is a polyamine alkaloid, meaning it has basic amine functional groups.[1][2] These basic groups can interact strongly with acidic residual silanol (B1196071) groups on the surface of standard silica-based C18 columns.[3][4] This mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions and unwanted ionic interactions, leads to an asymmetrical peak shape, commonly known as tailing.[3][5]

Q2: My this compound peak is tailing. How can I improve the peak shape by modifying the mobile phase?

A2: Modifying the mobile phase is a critical first step. The goal is to minimize the interaction between the basic this compound and the acidic silanol groups.

  • Adjusting pH: Lowering the pH of the mobile phase is highly effective. By operating at a low pH (e.g., pH ≤ 3), the silanol groups on the stationary phase become protonated and thus less likely to interact with the positively charged analyte.[6][7] It is also crucial to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic state.

  • Adding Modifiers:

    • Acidic Additives: Incorporating a small amount of an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) into the mobile phase can effectively suppress silanol interactions.[8]

    • Amine Additives: Historically, a "tail-suppressing" agent like triethylamine (B128534) (TEA) was added to the mobile phase.[6][8] TEA competes with the basic analyte for the active silanol sites, thereby masking them and improving peak shape.

Q3: What type of HPLC column should I use to prevent peak tailing with basic compounds like this compound?

A3: Column selection is crucial for analyzing basic compounds.

  • End-Capped Columns: Use a high-quality, end-capped C18 column. The end-capping process uses a small silylating agent to bond and cover most of the residual silanol groups, significantly reducing the sites available for secondary interactions.[7]

  • Base-Deactivated Silica (B1680970) (BDS) Columns: These columns are specifically designed for the analysis of basic compounds and are manufactured with high-purity silica that has minimal metallic impurities and is extensively end-capped.

  • Alternative Stationary Phases: For very challenging separations, consider stationary phases that are more stable at different pH ranges or have different surface chemistry, such as hybrid silica-organic polymer phases or polar-embedded phases.[5][6]

Q4: Can my sample preparation or injection parameters be contributing to the peak tailing?

A4: Yes, several factors related to your sample and injection method can cause or worsen peak tailing.

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad and tailing peaks.[3][9] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are likely overloading the column.

  • Sample Purity: Impurities from the sample matrix can accumulate on the column inlet frit or the head of the column, causing peak distortion and increased backpressure.[9] Ensure effective sample clean-up using techniques like Solid Phase Extraction (SPE) to remove interfering compounds.[5][7]

Q5: I've optimized my mobile phase and am using a suitable column, but I still see tailing. What else could be wrong?

A5: If the issue persists, investigate the HPLC system itself for potential problems.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing. This is often referred to as "dead volume."[5] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly connected to minimize this effect.[9]

  • Column Contamination or Void: A partially blocked inlet frit or a void (a channel in the packing bed) at the head of the column can lead to poor peak shape.[3] Try back-flushing the column with an appropriate solvent. If the problem persists, the column may need to be replaced.[9]

Quantitative HPLC Parameter Summary

For easy reference, the table below summarizes the key recommended starting parameters for optimizing the analysis of this compound.

ParameterRecommendationRationaleCitation
Column Type High-purity, end-capped C18 or Base-Deactivated Silica (BDS)Minimizes residual silanol groups available for secondary interactions with basic analytes.[5][7]
Particle Size ≤ 5 µmProvides higher efficiency and better resolution.[7]
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of silanol groups, reducing their interaction with the basic analyte.[6][7]
Mobile Phase Buffer 10-25 mM Ammonium (B1175870) Formate (B1220265) or Ammonium AcetateMaintains a stable pH and can improve peak shape through increased ionic strength.
Mobile Phase Modifier 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)Protonates silanol groups and provides counter-ions for the basic analyte, improving peak symmetry.[8]
Sample Solvent Initial Mobile Phase CompositionEnsures compatibility and prevents peak distortion upon injection.
Injection Volume 5 - 20 µL (analytical scale)Avoids volume overload; should be minimized if peak shape is poor.[9]

Recommended Experimental Protocol

This protocol provides a robust starting point for developing a method for this compound analysis, designed to minimize peak tailing.

1. Mobile Phase Preparation (Example)

  • Mobile Phase A: Prepare a 20 mM ammonium formate solution in HPLC-grade water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Note: Always degas the mobile phases before use.

2. Standard & Sample Preparation

  • Stock Solution: Accurately weigh and dissolve this compound standard in a diluent of 50:50 acetonitrile:water to create a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution using the initial mobile phase (e.g., 95% A: 5% B) to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Extract this compound from the matrix using an appropriate method. The final extract should be filtered through a 0.22 µm syringe filter and, if necessary, subjected to SPE cleanup to remove interfering substances.[5][9] The final sample should be dissolved in the initial mobile phase.

3. HPLC Conditions

  • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As determined by UV scan of this compound.

  • Injection Volume: 10 µL.

  • Gradient Elution (Example):

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-17 min: Linear gradient from 60% to 95% B

    • 17-20 min: Hold at 95% B (column wash)

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing issues.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for this compound check_mp 1. Review Mobile Phase start->check_mp check_column 2. Evaluate Column start->check_column check_sample 3. Check Sample & Method start->check_sample check_instrument 4. Inspect Instrument start->check_instrument is_ph_ok Is pH low (e.g., 2.5 - 3.5)? check_mp->is_ph_ok adjust_ph Adjust pH with Formic or Trifluoroacetic Acid (0.1%) is_ph_ok->adjust_ph No is_modifier_used Is an appropriate buffer or modifier used? is_ph_ok->is_modifier_used Yes adjust_ph->is_modifier_used add_modifier Add 10-25mM Ammonium Formate or other suitable buffer is_modifier_used->add_modifier No end_point Peak Shape Improved is_modifier_used->end_point Yes add_modifier->end_point is_column_ok Is column end-capped or base-deactivated? check_column->is_column_ok change_column Switch to an end-capped or BDS column is_column_ok->change_column No is_column_old Is column old or contaminated? is_column_ok->is_column_old Yes change_column->end_point flush_column Flush/back-flush column. If no improvement, replace. is_column_old->flush_column Yes is_column_old->end_point No flush_column->end_point is_overload Is column overload suspected? check_sample->is_overload dilute_sample Dilute sample 10x and re-inject is_overload->dilute_sample Yes is_solvent_ok Is sample solvent compatible with mobile phase? is_overload->is_solvent_ok No dilute_sample->is_solvent_ok change_solvent Dissolve sample in initial mobile phase is_solvent_ok->change_solvent No is_solvent_ok->end_point Yes change_solvent->end_point check_dead_volume Check for dead volume (fittings, tubing length/ID) check_instrument->check_dead_volume check_dead_volume->end_point

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Safflospermidine B Light Sensitivity and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific light sensitivity and degradation pathways of Safflospermidine B is not extensively available in public literature. The following troubleshooting guide and FAQs are based on general principles of photostability testing for pharmaceutical and research compounds. Researchers should perform their own stability studies to determine the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: My recent experimental results with this compound are inconsistent. Could light exposure be a factor?

A1: Yes, inconsistent results can be a symptom of compound degradation due to light exposure, especially if other experimental parameters have been controlled. Light-sensitive compounds can degrade upon exposure to ambient laboratory light, leading to a decrease in potency or the formation of interfering byproducts. It is crucial to handle and store this compound with appropriate light protection.[1]

Q2: What are the initial signs that this compound might be degrading due to light?

A2: Initial indicators of degradation can include a change in the physical appearance of the compound (e.g., color change of the solid or solution), the appearance of new peaks or a decrease in the main peak area in chromatography (e.g., HPLC, UPLC), or a noticeable loss of biological activity in your assays.

Q3: How should I properly store this compound to prevent photodegradation?

A3: this compound should be stored in a tightly sealed, light-resistant container, such as an amber vial or a container wrapped in aluminum foil.[1] It is recommended to store it in a dark, cool, and dry place. For solutions, using amber glass vials and minimizing exposure to light during preparation and use is essential.

Q4: Can I work with this compound on an open lab bench?

A4: To minimize the risk of photodegradation, it is best practice to work with this compound under subdued or filtered light. Using yellow or red laboratory lighting can help, as these wavelengths are generally less energetic. Additionally, preparing solutions and aliquots in a darkened room or a fume hood with the sash lowered can provide some protection.

Q5: If I suspect degradation, how can I confirm it and identify the degradation products?

A5: To confirm degradation, you can perform stress testing, which involves intentionally exposing the compound to light and monitoring for changes over time.[2][3] Analytical techniques such as HPLC-UV, LC-MS, or NMR can be used to quantify the loss of the parent compound and to identify the structure of any degradation products that may have formed.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in assays Degradation of this compound due to light exposure during sample preparation or incubation.Prepare fresh solutions of this compound for each experiment. Use amber microplates or cover standard plates with foil during incubation steps. Minimize the time samples are exposed to light.
Appearance of unknown peaks in HPLC/LC-MS Formation of photodegradation products.Re-run the sample, ensuring minimal light exposure during preparation and analysis. If the peaks persist in freshly prepared samples handled under dark conditions, they may be impurities from the synthesis. If they appear after light exposure, they are likely degradation products.
Variability between experimental replicates Inconsistent light exposure between samples.Standardize all sample handling procedures to ensure uniform, minimal light exposure for all replicates. Prepare a master mix of reagents in the dark where possible.
Change in color of this compound solution Significant degradation of the compound.Discard the solution. Prepare a fresh solution, ensuring the solvent is pure and the container is appropriately light-resistant.

Experimental Protocols

Protocol: Photostability Stress Testing of this compound

This protocol is a generalized procedure based on ICH guidelines for photostability testing.[2]

Objective: To assess the intrinsic photostability of this compound in solid and solution states.

Materials:

  • This compound (solid powder)

  • Appropriate solvent (e.g., methanol, DMSO, water)

  • Calibrated photostability chamber with a light source conforming to ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps)

  • Transparent and light-resistant (amber) containers

  • HPLC-UV or LC-MS system for analysis

  • Control samples wrapped in aluminum foil to serve as dark controls

Methodology:

  • Sample Preparation (Solid State):

    • Place a thin layer (not more than 3 mm) of this compound powder in chemically inert, transparent containers.

    • Prepare a parallel set of samples in light-resistant containers (or wrapped completely in aluminum foil) to serve as dark controls.

    • Expose both sets of samples in the photostability chamber.

  • Sample Preparation (Solution State):

    • Prepare a solution of this compound at a known concentration in a relevant solvent.

    • Aliquot the solution into both transparent and light-resistant containers.

    • Expose both sets of samples in the photostability chamber alongside the solid samples.

  • Exposure Conditions:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Monitor the temperature to ensure it does not artificially inflate degradation.

  • Analysis:

    • At appropriate time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples from both the light-exposed and dark control groups.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect the formation of any degradation products.

    • Calculate the percentage degradation.

Data Presentation

Table 1: Hypothetical Photostability Data for this compound (Solid State)
Exposure Time (hours)% Remaining (Light Exposed)% Remaining (Dark Control)Appearance (Light Exposed)
0100.0100.0White Powder
698.299.9Off-white Powder
1295.599.8Pale Yellow Powder
2490.199.7Yellow Powder
Table 2: Hypothetical Photostability Data for this compound (in Methanol Solution)
Exposure Time (hours)% Remaining (Light Exposed)% Remaining (Dark Control)Degradation Products (% Peak Area)
0100.0100.00.0
685.399.514.7
1272.199.427.9
2455.899.244.2

Visualizations

G cluster_prep Sample Preparation cluster_exposure Photostability Exposure cluster_analysis Analysis prep_solid Prepare Solid Sample (Thin Layer) light_exposed Expose to Light (ICH Q1B Conditions) prep_solid->light_exposed dark_control Dark Control (Wrapped in Foil) prep_solid->dark_control prep_solution Prepare Solution Sample (Known Concentration) prep_solution->light_exposed prep_solution->dark_control sampling Sample at Time Points (0, 6, 12, 24h) light_exposed->sampling dark_control->sampling hplc HPLC / LC-MS Analysis sampling->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Experimental workflow for photostability testing.

G A This compound B Excited State this compound* A->B Light (hν) C Photodegradant 1 (e.g., Isomerization Product) B->C Pathway A D Photodegradant 2 (e.g., Oxidation Product) B->D Pathway B E Further Degradation Products C->E D->E

References

Preventing precipitation of Safflospermidine B in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Safflospermidine B. Our goal is to help you prevent precipitation and ensure the successful use of this compound in your experiments.

Troubleshooting Guide: Preventing this compound Precipitation in Media

Issues with the solubility of this compound, a tri-p-coumaroyl spermidine (B129725) derivative, can often be traced back to its hydrophobic nature. Precipitation upon addition to aqueous cell culture media is a common challenge. This guide provides a systematic approach to resolving these issues.

Problem: Immediate Precipitation Upon Addition to Media

Appearance: The medium becomes cloudy or hazy, or fine particles appear immediately after adding the this compound stock solution. In some cases, larger crystals may form and settle.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The desired concentration of this compound in the media exceeds its solubility limit in the aqueous environment.Decrease the final working concentration. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols section).
"Solvent Shock" Rapidly diluting a concentrated Dimethyl Sulfoxide (DMSO) stock solution into the aqueous media causes a sudden change in solvent polarity, leading the hydrophobic this compound to "crash out" of the solution.Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Alternatively, add the DMSO stock dropwise to the pre-warmed media while gently vortexing to ensure rapid and even dispersion.
Low Media Temperature The solubility of many compounds, including alkaloids, decreases at lower temperatures. Adding a concentrated stock to cold media can trigger immediate precipitation.Always pre-warm your cell culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
High DMSO Concentration While DMSO is an excellent solvent for initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO.

Problem: Delayed Precipitation in the Incubator

Appearance: The media appears clear initially, but cloudiness, fine particles, or crystalline precipitate forms after several hours or days of incubation.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
pH Shift in Media The CO2 environment in an incubator can cause a drop in the pH of the culture medium over time. This compound, as an alkaloid, may have pH-dependent solubility and could precipitate as the pH changes.Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator. Consider using a medium with a more robust buffering system if delayed precipitation is a persistent issue.
Temperature Fluctuations Frequent removal of culture vessels from the stable incubator environment can lead to temperature cycling, which may affect the solubility of this compound.Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using an environmentally controlled microscope stage.
Interaction with Media Components This compound may interact with salts, amino acids, or proteins in the media over time, forming less soluble complexes.If possible, test the solubility and stability of this compound in a different basal media formulation to see if the issue persists.
Evaporation Over longer incubation periods, evaporation of water from the culture media can increase the concentration of all components, potentially exceeding the solubility limit of this compound.Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Based on data for structurally related tricoumaroyl spermidines, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. A solubility of up to 60 mg/mL in DMSO has been reported for a similar compound.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.

Q3: How can I distinguish between this compound precipitation and microbial contamination?

A3: Precipitation of this compound will typically appear as crystalline or amorphous particles under a microscope. Microbial contamination, such as bacteria or yeast, will appear as distinct, often motile, organisms. Fungal contamination may present as filamentous hyphae. Additionally, microbial contamination is often accompanied by a rapid change in the color of the pH indicator in the medium (e.g., turning yellow due to acidification) and a foul odor.

Q4: Can I filter my media after this compound has precipitated?

A4: Filtering the media after precipitation is not recommended as it will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment. The best approach is to address the root cause of the precipitation.

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: While DMSO is the most common choice, other organic solvents like ethanol (B145695) could potentially be used. However, the final concentration of any organic solvent in the cell culture medium must be carefully controlled to avoid cytotoxicity. If you choose to use an alternative solvent, it is essential to perform a vehicle control in your experiments to account for any effects of the solvent on your cells.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains in solution in a specific cell culture medium under experimental conditions.

Materials:

  • This compound powder

  • 100% DMSO

  • Your specific cell culture medium (complete with serum and other supplements)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). A related compound has a reported solubility of up to 60 mg/mL in DMSO.

    • Ensure the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.

  • Prepare Serial Dilutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations by adding a small, consistent volume of the DMSO stock to varying volumes of the pre-warmed medium. It is recommended to perform serial dilutions (e.g., 2-fold dilutions) starting from a concentration that is higher than your intended experimental concentration.

    • Ensure the final DMSO concentration is the same in all dilutions and in your vehicle control (medium with DMSO only).

  • Incubation and Observation:

    • Incubate the prepared dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, and at the end of your planned experiment duration).

    • Use a microscope to confirm the presence or absence of precipitate, especially for fine particles that may not be visible to the naked eye.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum soluble concentration of this compound in your specific medium under your experimental conditions.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps to troubleshoot this compound precipitation.

G start This compound Precipitation Observed immediate_or_delayed Immediate or Delayed Precipitation? start->immediate_or_delayed immediate Immediate Precipitation immediate_or_delayed->immediate Immediate delayed Delayed Precipitation immediate_or_delayed->delayed Delayed check_concentration Is Final Concentration Too High? immediate->check_concentration check_dilution Was a Rapid Dilution Performed? check_concentration->check_dilution No solution_concentration Perform Solubility Test & Reduce Concentration check_concentration->solution_concentration Yes check_temp Was the Medium Pre-warmed? check_dilution->check_temp No solution_dilution Use Serial Dilution / Dropwise Addition check_dilution->solution_dilution Yes solution_temp Pre-warm Media to 37°C check_temp->solution_temp No check_ph Is the Medium Adequately Buffered? delayed->check_ph check_evaporation Is Evaporation a Factor? check_ph->check_evaporation Yes solution_ph Use Well-Buffered Medium check_ph->solution_ph No check_interaction Could There Be Media Component Interaction? check_evaporation->check_interaction No solution_evaporation Ensure Proper Humidification / Seal Plates check_evaporation->solution_evaporation Yes solution_interaction Test an Alternative Medium Formulation check_interaction->solution_interaction Yes

Caption: Troubleshooting workflow for this compound precipitation.

G start Prepare High-Concentration Stock in DMSO prewarm Pre-warm Cell Culture Medium to 37°C start->prewarm intermediate_dilution Prepare Intermediate Dilution in Pre-warmed Medium prewarm->intermediate_dilution alternative_dilution Alternatively: Add Stock Dropwise to Vortexing Medium prewarm->alternative_dilution final_dilution Add Intermediate Dilution to Final Volume of Medium intermediate_dilution->final_dilution final_check Visually Inspect for Precipitation Before Use final_dilution->final_check alternative_dilution->final_check

Caption: Recommended workflow for preparing this compound working solutions.

Off-target effects of Safflospermidine B in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Safflospermidine B in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target and mechanism of action of this compound?

This compound, along with its isomer Safflospermidine A, is primarily known as a tyrosinase (TYR) inhibitor.[1][2][3][4][5] Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway. By inhibiting this enzyme, this compound reduces the production of melanin.[1][2][3][4][5] This has been demonstrated in B16F10 murine melanoma cells where it downregulates the expression of tyrosinase (TYR) and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2).[2][4]

Q2: Is there any information available on the off-target effects of this compound?

Currently, published research has focused on the on-target effects of this compound on melanogenesis and its general cytotoxicity. As of the latest literature review, specific studies detailing a broad-spectrum off-target profile, such as kinase selectivity panels or proteome-wide binding assays, have not been reported. Therefore, the interaction of this compound with other cellular targets remains largely uncharacterized.

Q3: What is the observed cytotoxicity of this compound in cellular models?

Studies in B16F10 murine melanoma cells have shown that a mixture of Safflospermidine A and B exhibits no significant cytotoxic effects at concentrations up to 500 µg/mL over 72 hours, as determined by the MTT assay.[1][2][4] Cell viability was maintained above 80% at these concentrations.[1][2]

Q4: I am observing unexpected phenotypic changes in my cells upon treatment with this compound that don't seem related to melanogenesis. What could be the cause?

While specific off-target effects are not documented, unexpected cellular phenotypes could arise from several factors:

  • Unknown Off-Target Interactions: this compound may interact with other cellular proteins or pathways that have not yet been identified.

  • Compound Purity: The purity of the this compound sample could be a factor. Impurities may be biologically active.

  • Experimental Conditions: The specific cell line, media components, or other experimental variables could influence the cellular response to the compound.

  • Concentration Effects: Although reported to have low cytotoxicity, very high concentrations may induce non-specific effects.

It is recommended to perform control experiments and consider a broader analysis of cellular signaling pathways if unexpected effects are consistently observed.

Troubleshooting Guides

Issue 1: Inconsistent results in melanin content or tyrosinase activity assays.

Possible Cause Troubleshooting Step
Compound Solubility This compound is typically dissolved in DMSO.[1][2] Ensure the final DMSO concentration in your cell culture media is low (e.g., < 1% v/v) and consistent across all experiments to avoid solvent-induced effects.[1][2] Prepare fresh dilutions from a stock solution for each experiment.
Cell Health Monitor cell morphology and viability. Ensure cells are healthy and not overgrown before and during the experiment. Perform a cell viability assay (e.g., MTT) in parallel with your functional assays.
Assay Conditions Optimize the concentration of α-melanocyte stimulating hormone (α-MSH) if used to induce melanogenesis.[1][2] Ensure consistent incubation times and that the assay readout is within the linear range.
Compound Stability Safflospermidine A and B are geometric isomers that can interconvert under light exposure.[1] Minimize exposure of the compound and treated cells to light.

Issue 2: Observed cytotoxicity at concentrations reported to be non-toxic.

Possible Cause Troubleshooting Step
Cell Line Sensitivity The reported non-cytotoxicity up to 500 µg/mL was observed in B16F10 cells.[1][2][4] Your specific cell line may be more sensitive. It is crucial to determine the IC50 for cytotoxicity in your cellular model of interest by performing a dose-response curve.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent and non-toxic across all conditions, including the vehicle control.
Compound Purity Verify the purity of your this compound sample. Contaminants could be responsible for the observed toxicity.
Extended Exposure The reported non-toxicity was for up to 72 hours.[1][2] If your experiments involve longer incubation times, cytotoxicity may become apparent.

Quantitative Data

Table 1: Cytotoxicity of Safflospermidines in B16F10 Murine Melanoma Cells

Concentration Range (µg/mL)Exposure Time (hours)Cell Viability (%)Assay MethodReference
3.91 - 50024, 48, 72> 80%MTT[1][2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is based on methodologies described for assessing the cytotoxicity of Safflospermidines in B16F10 cells.[1][2][4]

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 3.91 to 500 µg/mL) and a vehicle control (e.g., DMSO diluted in media).[1][2]

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[1][2]

  • MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF TYR_gene TYR Gene MITF->TYR_gene TRP1_gene TRP-1 Gene MITF->TRP1_gene TRP2_gene TRP-2 Gene MITF->TRP2_gene Tyrosinase Tyrosinase (TYR) TYR_gene->Tyrosinase TRP1_gene->Tyrosinase TRP2_gene->Tyrosinase Melanin Melanin Tyrosinase->Melanin Safflo_B This compound Safflo_B->Tyrosinase Experimental_Workflow start Start: Prepare this compound Stock seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat Cells with this compound (and Vehicle Control) seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate endpoint Endpoint Assays incubate->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability melanin Melanin Content Assay endpoint->melanin tyrosinase_act Tyrosinase Activity Assay endpoint->tyrosinase_act gene_exp Gene Expression Analysis (e.g., qRT-PCR) endpoint->gene_exp data_analysis Data Analysis and Interpretation viability->data_analysis melanin->data_analysis tyrosinase_act->data_analysis gene_exp->data_analysis

References

Validation & Comparative

Safflospermidine B Demonstrates Superior In Vitro Tyrosinase Inhibition Compared to Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and professionals in drug development and dermatology are constantly seeking more effective tyrosinase inhibitors for applications in skin hyperpigmentation and related fields. A comparative analysis of experimental data reveals that Safflospermidine B, a natural compound isolated from sunflower bee pollen, exhibits greater in vitro efficacy in inhibiting mushroom tyrosinase than the widely used agent, kojic acid.

A key study directly comparing the two compounds found that this compound has a half-maximal inhibitory concentration (IC50) of 31.8 µM for mushroom tyrosinase. In the same study, kojic acid displayed an IC50 of 44.0 µM[1][2]. A lower IC50 value indicates a higher potency of inhibition. These findings suggest that this compound is a more potent inhibitor of tyrosinase in this experimental setting.

Kojic acid, a well-established tyrosinase inhibitor, functions by chelating the copper ions within the active site of the enzyme[3]. This action prevents the substrate from binding and thus inhibits melanin (B1238610) production. While the precise mechanism of this compound has not been fully elucidated in the reviewed literature, its inhibitory activity is evident. Further research into its specific mode of action (e.g., competitive, non-competitive) is warranted.

Beyond direct enzymatic inhibition, studies on a mixture of safflospermidines A and B have shown effects on the downstream signaling pathways of melanogenesis. In B16F10 melanoma cells, these safflospermidines were found to downregulate the expression of key genes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2)[4]. This suggests that this compound may regulate melanin production at the genetic level in addition to its direct enzymatic inhibition.

Quantitative Comparison of Tyrosinase Inhibition

CompoundIC50 (µM)Enzyme SourceReference
This compound 31.8Mushroom Tyrosinase[1][2]
Kojic Acid 44.0Mushroom Tyrosinase[1][2]

Experimental Protocols

The following is a representative experimental protocol for an in vitro mushroom tyrosinase inhibition assay, based on methodologies described in the cited literature[1][5][6][7].

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound, Kojic Acid)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of this compound and Kojic Acid in DMSO. Create a dilution series of each compound in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • A specific volume of the test compound dilution (or vehicle control)

      • Mushroom tyrosinase solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance of the wells at a specific wavelength (e.g., 475 nm) at regular intervals for a set duration (e.g., 10-20 minutes) using a microplate reader. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve, representing the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

Visualizing the Method and Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow Experimental Workflow for Tyrosinase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) add_components Add Buffer, Inhibitor, and Tyrosinase to 96-well Plate prep_reagents->add_components pre_incubate Pre-incubate (e.g., 10 min at 25°C) add_components->pre_incubate add_substrate Add L-DOPA to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance (e.g., 475 nm) Kinetically add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow of the in vitro mushroom tyrosinase inhibition assay.

melanogenesis_pathway Simplified Melanogenesis Signaling Pathway and Inhibition cluster_upstream Upstream Signaling cluster_gene_expression Gene Expression cluster_melanin_synthesis Melanin Synthesis cluster_inhibitors Inhibitors alpha_msh α-MSH mc1r MC1R alpha_msh->mc1r camp cAMP mc1r->camp pka PKA camp->pka creb CREB pka->creb mitf MITF creb->mitf tyr_gene TYR Gene mitf->tyr_gene trp1_gene TRP-1 Gene mitf->trp1_gene trp2_gene TRP-2 Gene mitf->trp2_gene tyrosinase Tyrosinase Enzyme tyr_gene->tyrosinase Transcription & Translation tyrosine L-Tyrosine l_dopa L-DOPA tyrosine->l_dopa Tyrosinase dopaquinone Dopaquinone l_dopa->dopaquinone Tyrosinase melanin Melanin dopaquinone->melanin safflospermidine_b This compound safflospermidine_b->tyr_gene Downregulates safflospermidine_b->tyrosinase Inhibits kojic_acid Kojic Acid kojic_acid->tyrosinase Inhibits

Caption: Inhibition points of this compound and Kojic Acid in the melanogenesis pathway.

References

Safflospermidine B and Arbutin: A Comparative Analysis of Skin Lightening Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for potent and safe skin lightening agents, both natural and synthetic compounds are extensively researched for their ability to inhibit melanogenesis. Among these, Safflospermidine B, a polyamine derivative isolated from sunflower bee pollen, and arbutin (B1665170), a glycosylated hydroquinone (B1673460) found in various plants, have emerged as significant candidates. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Comparison of Bioactivity

The following table summarizes the key quantitative data on the bioactivity of this compound and arbutin, focusing on their tyrosinase inhibitory effects and their impact on melanin (B1238610) production in cellular models. For a comprehensive comparison, data for the well-known skin lightening agent, kojic acid, is also included.

ParameterThis compoundArbutin (β-Arbutin)Arbutin (α-Arbutin)Kojic Acid
Tyrosinase Inhibition IC50 (Mushroom) 31.8 µM[1][2]0.9 mM (Monophenolase), 0.7 mM (Diphenolase)8.0 ± 0.58 mM (Monophenolase), 8.87 ± 0.71 mM (Diphenolase)44.0 µM[1][2]
Melanin Content Reduction (B16F10 Cells) 21.78 ± 4.01% at 62.5 µg/mL (Safflospermidine A/B mixture)56% reduction at 0.5 mM (α-MSH stimulated)Data not directly comparable38.17 ± 7.60% at 250 µg/mL
Cellular Tyrosinase Activity Reduction (B16F10 Cells) 25.71 ± 3.08% at 62.5 µg/mL (Safflospermidine A/B mixture)Reduced to 60% of control at 0.5 mMData not directly comparableSignificant reduction at 250 µg/mL
Gene Expression Regulation (B16F10 Cells) Downregulation of TYR, TRP-1, and TRP-2 (Safflospermidine A/B mixture)Minimal effect on tyrosinase mRNA expressionDownregulation of tyrosinase, TRP-1, TRP-2, and MITFSuppression of TYR, TRP-1, and TRP-2

Mechanism of Action

This compound and arbutin both exert their skin lightening effects primarily through the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. However, their molecular interactions and broader biological effects show some distinctions.

This compound , along with its isomer Safflospermidine A, demonstrates potent direct inhibition of mushroom tyrosinase, with Safflospermidine A showing even greater potency (IC50 of 13.8 µM)[1][2]. Beyond direct enzyme inhibition, a mixture of these safflospermidines has been shown to significantly downregulate the expression of key melanogenesis-related genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2 in B16F10 melanoma cells. This suggests a dual mechanism of action: immediate enzymatic inhibition and longer-term regulation of the melanin production machinery.

Arbutin acts as a competitive inhibitor of tyrosinase, competing with the substrate L-tyrosine for the active site of the enzyme[3]. This direct inhibition of tyrosinase activity is the primary mechanism for its depigmenting effect. Studies on human melanocyte cultures indicate that arbutin inhibits melanosomal tyrosinase activity without significantly suppressing the expression and synthesis of the enzyme. Both α-arbutin and β-arbutin are effective, though some studies suggest α-arbutin may be a more potent inhibitor of human tyrosinase.

Signaling Pathways in Melanogenesis

The production of melanin is regulated by a complex network of signaling pathways. The diagram below illustrates the major pathways involved, highlighting the points of intervention for skin lightening agents.

cluster_0 Extracellular Signals cluster_1 Melanocyte UV Radiation UV Radiation α-MSH α-MSH UV Radiation->α-MSH MC1R MC1R α-MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase (TYR) MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Figure 1: Simplified Melanogenesis Signaling Pathway.

Experimental Protocols

A standardized and reproducible experimental workflow is crucial for the evaluation of skin lightening agents. The following diagram outlines a typical workflow for in vitro and cellular assays.

cluster_0 In Vitro Assay cluster_1 Cellular Assays cluster_2 Data Analysis Tyrosinase_Assay Mushroom Tyrosinase Inhibition Assay IC50 Determine IC50 Value Tyrosinase_Assay->IC50 Compare Compare efficacy and potency of compounds IC50->Compare Cell_Culture Culture B16F10 Melanoma Cells Treatment Treat cells with test compound (e.g., this compound, Arbutin) +/- α-MSH stimulation Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Tyrosinase_Activity_Assay Cellular Tyrosinase Activity Assay Treatment->Tyrosinase_Activity_Assay Gene_Expression qRT-PCR for TYR, TRP-1, TRP-2 Treatment->Gene_Expression MTT_Assay->Compare Melanin_Assay->Compare Tyrosinase_Activity_Assay->Compare Gene_Expression->Compare

Figure 2: Experimental Workflow for Evaluating Skin Lightening Agents.
Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate (B84403) buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.

    • Prepare various concentrations of the test compound (this compound or arbutin) and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, 40 µL of mushroom tyrosinase solution, and 40 µL of L-DOPA solution.

    • The final reaction mixture should have a volume of 200 µL.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-20 minutes).

    • Measure the absorbance at 475 nm using a microplate reader to quantify the formation of dopachrome (B613829).

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Melanin Content and Cellular Tyrosinase Activity Assay in B16F10 Cells

This cellular assay evaluates the effect of a compound on melanin production and tyrosinase activity within a relevant cell model.

  • Cell Culture and Treatment:

    • Seed B16F10 mouse melanoma cells in a 6-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (this compound or arbutin) in the presence or absence of a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH, e.g., 100 nM) for 48-72 hours.

  • Melanin Content Measurement:

    • After treatment, wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.

    • Measure the absorbance of the lysate at 405 nm.

    • Quantify the melanin content by comparing the absorbance to a standard curve of synthetic melanin. The results are often normalized to the total protein content of the cell lysate.

  • Cellular Tyrosinase Activity Measurement:

    • Wash the treated cells with PBS and lyse them with a buffer containing 1% Triton X-100.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

    • Incubate a portion of the supernatant with L-DOPA (e.g., 2 mg/mL) at 37°C for 1 hour.

    • Measure the absorbance at 475 nm to determine the amount of dopachrome formed.

    • The tyrosinase activity is expressed as a percentage of the control group.

Inhibition Mechanism Visualization

The following diagram illustrates the competitive inhibition of tyrosinase by an inhibitor like arbutin.

cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Tyrosinase_1 Tyrosinase Product_1 Melanin Precursors Tyrosinase_1->Product_1 Catalyzes reaction L_Tyrosine_1 L-Tyrosine (Substrate) L_Tyrosine_1->Tyrosinase_1 Binds to active site Tyrosinase_2 Tyrosinase No_Product No Reaction Tyrosinase_2->No_Product Blocks substrate binding L_Tyrosine_2 L-Tyrosine (Substrate) L_Tyrosine_2->Tyrosinase_2 Unable to bind Inhibitor Arbutin (Inhibitor) Inhibitor->Tyrosinase_2 Binds to active site

Figure 3: Mechanism of Competitive Tyrosinase Inhibition.

Conclusion

Both this compound and arbutin are effective inhibitors of melanogenesis, primarily targeting the tyrosinase enzyme. This compound, particularly its isomer Safflospermidine A, exhibits very potent in vitro tyrosinase inhibition, surpassing that of the commonly used kojic acid[1][2]. Furthermore, the dual action of safflospermidines on both direct enzyme inhibition and the downregulation of melanogenic gene expression presents a promising profile for a skin lightening agent.

Arbutin is a well-established tyrosinase inhibitor with a proven track record in cosmetic applications and some clinical evidence supporting its efficacy in treating hyperpigmentation[4][5][6]. Its mechanism is primarily through competitive inhibition of tyrosinase.

For drug development professionals, the higher in vitro potency of safflospermidines may warrant further investigation, including more extensive cellular and in vivo studies to directly compare its efficacy and safety profile against established agents like arbutin. The choice between these compounds would depend on the desired potency, formulation stability, regulatory considerations, and the specific application in dermatology and cosmetics.

References

Safflospermidine B vs. Hydroquinone: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of Safflospermidine B and hydroquinone (B1673460), two compounds with significant applications in cosmetics and dermatology for their effects on melanogenesis. While both are effective tyrosinase inhibitors, their profiles regarding cell viability and safety are markedly different. This document synthesizes available experimental data to offer an objective comparison, aiding in informed decision-making for research and development.

Executive Summary

This compound, a natural compound isolated from sunflower bee pollen, demonstrates a high safety profile with minimal to no cytotoxicity observed at high concentrations in preclinical studies. In contrast, hydroquinone, a widely used depigmenting agent, exhibits significant cytotoxicity across various cell types at much lower concentrations. This guide presents the quantitative data from these studies, details the experimental methodologies employed, and visualizes the known cytotoxic pathway of hydroquinone.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic effects of this compound and hydroquinone on different cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound

Cell LineConcentrationExposure Time% Cell ViabilityAssayReference
B16F10 murine melanomaUp to 500 µg/mL24, 48, 72 hours>80%MTT[1][2]
Zebrafish EmbryosUp to 62.5 µg/mLNot specifiedNo toxicity or morphological abnormalitiesMicroscopic Observation[3]

Table 2: Cytotoxicity of Hydroquinone

Cell LineConcentrationExposure TimeEffectAssayReference
Rat skin fibroblasts16.5 µM24 hoursIC50 (50% cell survival)Not specified[4]
Detroit 551 human fibroblasts>100 µMNot specified<60% cell viabilityNot specified[5][6]
B16F10 mouse melanoma50 µM48 hoursCell shrinkage and deathMicroscopic Observation, MTT[7][8]
A375p (dermal)5-10 mM24 hours>50% reduction in viabilityMTT[9][10]
BRL 3A (liver)5-10 mM24 hoursSignificant reduction in viabilityMTT[9][10]
Human lymphocytesDose- and time-dependentNot specifiedApoptosis inductionNot specified[11]
A431 cells12.5-100 µM (with BSO)24 hoursSynergistic cell deathMTT[7]

Experimental Protocols

The most common method utilized in the cited studies to assess cytotoxicity was the MTT assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[12]

Protocol:

  • Cell Seeding: Cells are plated in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[12]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or hydroquinone) and a vehicle control. The cells are then incubated for a specified exposure period (e.g., 24, 48, or 72 hours).[1][12]

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is typically expressed as a percentage relative to the untreated control cells.[7]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance solubilize->read end Calculate % Viability read->end

MTT Assay Experimental Workflow

Signaling Pathways in Cytotoxicity

This compound

Current research indicates that safflospermidines (a mixture of A and B isomers) are non-cytotoxic at the concentrations tested.[1][2] The primary mechanism of action reported is the inhibition of tyrosinase and the downregulation of melanogenesis-related genes, such as TYR, TRP-1, and TRP-2, leading to reduced melanin (B1238610) production.[3] No cytotoxic signaling pathways have been associated with this compound.

Hydroquinone

Hydroquinone has been shown to induce apoptosis, or programmed cell death, in various cell types. The cytotoxic effects of hydroquinone are linked to the activation of specific signaling cascades.

Hydroquinone-Induced Apoptosis:

Studies have demonstrated that hydroquinone can trigger apoptosis through the intrinsic pathway.[13] This involves the activation of caspase-9 and subsequently caspase-3, which are key executioner enzymes in the apoptotic cascade.[11] The process is often associated with an increase in intracellular reactive oxygen species (ROS).[11] Additionally, some evidence suggests that hydroquinone may modulate the NF-κB signaling pathway.[12]

Hydroquinone_Apoptosis_Pathway HQ Hydroquinone ROS Increased ROS HQ->ROS Mito Mitochondrial Stress HQ->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hydroquinone-Induced Apoptosis Signaling Pathway

Conclusion

The comparative analysis of this compound and hydroquinone reveals a significant difference in their cytotoxic profiles. This compound emerges as a compound with a high safety margin, showing no significant cytotoxicity in the reported studies. In contrast, hydroquinone demonstrates dose-dependent cytotoxicity across multiple cell lines, mediated by the induction of apoptosis through the caspase signaling pathway. For researchers and developers in the pharmaceutical and cosmetic industries, this data suggests that this compound may be a safer alternative to hydroquinone for applications requiring the modulation of melanogenesis, warranting further investigation into its long-term safety and efficacy.

References

Safflospermidine B Demonstrates Potent Tyrosinase Inhibition, Outperforming Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of tyrosinase inhibitors reveals that Safflospermidine B, a natural compound isolated from the bee pollen of Helianthus annuus L. (sunflower), exhibits significant inhibitory activity against mushroom tyrosinase.[1][2] Experimental data indicates that this compound is a more potent inhibitor than the widely used cosmetic and pharmaceutical agent, Kojic acid. This guide provides a detailed comparison of their half-maximal inhibitory concentration (IC50) values, alongside other common tyrosinase inhibitors, and outlines the experimental protocol used for this determination.

Comparative Analysis of Tyrosinase Inhibitor IC50 Values

The inhibitory strength of a compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value corresponds to a higher inhibitory potency.

Recent studies have determined the IC50 values for this compound and its isomer, Safflospermidine A, showcasing their superior efficacy when compared to Kojic acid under the same experimental conditions.[1][2] The table below summarizes the IC50 values for these compounds along with other well-established tyrosinase inhibitors like Arbutin and Hydroquinone. It is important to note that IC50 values can vary depending on the assay conditions, such as the source of the tyrosinase and the substrate used.[3][4]

CompoundTypeIC50 Value (µM)Source Organism (Tyrosinase)
This compound Alkaloid[5]31.8[1][2]Mushroom
Safflospermidine A Alkaloid[6]13.8[1][2]Mushroom
Kojic Acid Fungal Metabolite44.0[1][2]Mushroom
Arbutin (β-arbutin) Glycoside~1687 - 6500[7][8]Mushroom / Human
Hydroquinone Phenolic Compound~4400[7]Human

Note: The IC50 values for Arbutin and Hydroquinone are often reported in the millimolar (mM) range, indicating significantly weaker inhibition compared to this compound and Kojic Acid.

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a detailed methodology for determining the tyrosinase inhibitory activity of test compounds using a spectrophotometric assay with L-DOPA as the substrate. This protocol is synthesized from established methods for evaluating tyrosinase inhibitors.[9][10][11][12]

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-dihydroxyphenylalanine (L-DOPA)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Test Compounds (e.g., this compound)

  • Positive Control (e.g., Kojic Acid)

  • Solvent for compounds (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of a specified activity (e.g., 1000 U/mL).[10]

  • Substrate Solution: Dissolve L-DOPA in phosphate buffer to a final concentration (e.g., 1-2 mM).[8][10]

  • Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions at various concentrations to determine the IC50 value.

  • Positive Control Solution: Prepare a solution of Kojic acid in the same manner as the test compounds.

3. Assay Procedure:

  • In a 96-well microplate, add 40 µL of the test compound solution at different concentrations to respective wells.

  • Add 50 µL of phosphate buffer to each well.

  • For control wells, add the solvent instead of the test compound. For positive control wells, add the Kojic acid solution.[9]

  • Initiate the pre-incubation by adding 10 µL of the tyrosinase enzyme solution to each well.[10]

  • Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to interact with the enzyme.[10][12]

  • Start the enzymatic reaction by adding 100 µL of the L-DOPA substrate solution to all wells.[10]

  • Immediately measure the absorbance of the plate at a specific wavelength (typically 475-510 nm) in a kinetic mode for 20-60 minutes.[8][11][13] The absorbance corresponds to the formation of dopachrome, a colored product of the reaction.

4. Data Analysis:

  • Calculate the rate of reaction (velocity) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:[9] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance rate of the reaction without an inhibitor.

    • A_sample is the absorbance rate of the reaction with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a dose-response curve to find the concentration that elicits 50% inhibition.[9]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of a potential tyrosinase inhibitor.

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Buffer A1 Add Buffer, Test Compound, & Tyrosinase Enzyme to Wells P1->A1 P2 Prepare Test Compounds (e.g., this compound) & Positive Control (Kojic Acid) P2->A1 A2 Pre-incubate (e.g., 10 min at 25°C) A1->A2 A3 Add L-DOPA Substrate to Initiate Reaction A2->A3 A4 Measure Absorbance (475-510 nm) Kinetically (20-60 min) A3->A4 D1 Calculate % Inhibition vs. Control A4->D1 D2 Plot % Inhibition vs. Log[Inhibitor] D1->D2 D3 Determine IC50 Value from Dose-Response Curve D2->D3

Caption: Workflow for Tyrosinase Inhibition IC50 Determination.

References

Safflospermidine B: A Comparative Guide to its Tyrosinase Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Safflospermidine B's mechanism of action with other well-established tyrosinase inhibitors. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction to this compound and Tyrosinase Inhibition

This compound is a naturally occurring polyamine derivative isolated from sunflower bee pollen (Helianthus annuus L.). It has garnered scientific interest for its potent inhibitory activity against tyrosinase, a key enzyme in the melanin (B1238610) biosynthesis pathway.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2][3][4] Therefore, inhibitors of tyrosinase are valuable agents in dermatology and cosmetology for skin whitening and treating pigmentation-related conditions.

This guide compares this compound with other known tyrosinase inhibitors, namely Kojic Acid, Arbutin, and Hydroquinone, focusing on their mechanisms of action, inhibitory potency, and the experimental evidence supporting these findings.

Mechanism of Action and Comparative Analysis

Tyrosinase catalyzes the initial and rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][5] Inhibitors can interfere with this process through various mechanisms, including competitive, non-competitive, uncompetitive, or mixed inhibition.

While the precise kinetic mechanism for this compound has not been fully elucidated in the reviewed literature, its inhibitory effect on tyrosinase is well-documented. In contrast, the mechanisms of Kojic Acid, Arbutin, and Hydroquinone have been extensively studied.

  • This compound: Demonstrates potent antityrosinase activity.[1][2] Further kinetic studies are required to determine its specific mode of inhibition (e.g., competitive, non-competitive).

  • Kojic Acid: Acts as a mixed-type inhibitor of tyrosinase.[6][7] It chelates the copper ions in the active site of the enzyme, thereby preventing substrate binding and catalytic activity.[8][9]

  • Arbutin: Functions as a competitive inhibitor of tyrosinase.[10][11] It competes with the natural substrate, L-tyrosine, for binding to the enzyme's active site.[10]

  • Hydroquinone: Exhibits a more complex mechanism. It acts as an alternate substrate for tyrosinase, leading to the formation of reactive oxygen species that can cause cytotoxicity to melanocytes.[12][2][13] It is considered a poor substrate but can be effectively oxidized in the presence of L-DOPA.[12]

Below is a diagram illustrating the general mechanism of tyrosinase inhibition.

Tyrosinase Inhibition Mechanism cluster_reaction Normal Enzymatic Reaction Tyrosinase Tyrosinase (Enzyme) Product Melanin Precursors Tyrosinase->Product Catalysis Substrate L-Tyrosine / L-DOPA (Substrate) Substrate->Tyrosinase Inhibitor Inhibitor (e.g., this compound, Kojic Acid, Arbutin) Inhibitor->Tyrosinase Binding caption General mechanism of tyrosinase inhibition.

A diagram illustrating the general mechanism of tyrosinase inhibition.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki value reflects the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

The following table summarizes the available quantitative data for this compound and other selected tyrosinase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.[14][15]

InhibitorIC50 (µM)Ki (µM)Inhibition TypeSource of Tyrosinase
This compound 31.8[1][2][4]N/ANot DeterminedMushroom
Safflospermidine A 13.8[1][2][4]N/ANot DeterminedMushroom
Kojic Acid 1.1 (monophenolase)[6]61 (monophenolase)[6]MixedBacillus megaterium
44.0[1][2][4]Mushroom
Arbutin 480 (α-arbutin)[16]N/ACompetitiveMurine Melanoma
4800 (β-arbutin)[16]N/ACompetitiveMurine Melanoma
Hydroquinone 4400[13]N/ASubstrate/InhibitorHuman

N/A: Not Available in the reviewed literature.

Signaling Pathways in Melanogenesis

Tyrosinase is a central enzyme in the complex signaling pathway of melanogenesis. The expression and activity of tyrosinase are regulated by various signaling cascades, primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This triggers a cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and the microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[17][18][19] Inhibitors of tyrosinase directly target the enzymatic activity within this pathway.

Melanogenesis Signaling Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription TYR Tyrosinase (TYR) MITF->TYR upregulates TRP1 TRP-1 MITF->TRP1 upregulates TRP2 TRP-2 MITF->TRP2 upregulates L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin further reactions Inhibitors Tyrosinase Inhibitors (this compound, etc.) Inhibitors->TYR inhibit caption Simplified melanogenesis signaling pathway.

A simplified diagram of the melanogenesis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of tyrosinase inhibitors.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for tyrosinase inhibitors due to the commercial availability and high homology of mushroom tyrosinase to the mammalian enzyme.[1]

Objective: To determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Kojic Acid)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare serial dilutions of the test compound and the positive control in phosphate buffer.

  • In a 96-well plate, add a defined volume of the tyrosinase solution to wells containing different concentrations of the test compound or control.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a defined volume of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a defined period using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Sample Reaction Rate / Control Reaction Rate)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Workflow Diagram:

Tyrosinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Tyrosinase Solution add_enzyme Add Tyrosinase to Plate prep_enzyme->add_enzyme prep_substrate Prepare L-DOPA Solution prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor pre_incubate Pre-incubate add_enzyme->pre_incubate add_inhibitor->pre_incubate add_substrate Add L-DOPA (Start Reaction) pre_incubate->add_substrate measure_abs Measure Absorbance at 475 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_data Plot % Inhibition vs. Concentration calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50 caption Workflow for the in vitro tyrosinase inhibition assay.

A diagram of the workflow for the in vitro tyrosinase inhibition assay.
Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured cells, providing a measure of the inhibitor's efficacy in a cellular context.

Objective: To determine the effect of a test compound on melanin production in cultured melanocytes or melanoma cells (e.g., B16F10 murine melanoma cells).

Materials:

  • Cultured melanocytes or melanoma cells

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., containing NaOH and DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a lysis buffer (e.g., 1 N NaOH with 10% DMSO) and incubate at an elevated temperature (e.g., 80°C) to solubilize the melanin.

  • Measure the absorbance of the cell lysates at a wavelength of 405 nm or 475 nm.

  • Normalize the melanin content to the total protein concentration of each sample, which can be determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Compare the melanin content of treated cells to that of untreated control cells to determine the percentage of inhibition.

In Vivo Zebrafish Melanin Inhibition Assay

The zebrafish model is increasingly used for in vivo screening of melanogenesis inhibitors due to its rapid development, transparent embryos, and conserved pigmentation pathways.[10][11][14][20]

Objective: To assess the in vivo effect of a test compound on melanin formation in zebrafish embryos.

Materials:

  • Fertilized zebrafish embryos

  • Embryo medium

  • Test compound

  • Positive control (e.g., 1-phenyl-2-thiourea, PTU)

  • Stereomicroscope with a camera

Procedure:

  • Collect fertilized zebrafish embryos and place them in a multi-well plate containing embryo medium.

  • At a specific developmental stage (e.g., 24 hours post-fertilization), add the test compound at various concentrations to the embryo medium.

  • Include a negative control (vehicle only) and a positive control (e.g., PTU).

  • Incubate the embryos for a defined period (e.g., up to 48 or 72 hours post-fertilization).

  • Observe the pigmentation of the zebrafish embryos under a stereomicroscope and capture images.

  • Quantify the melanin content by image analysis software or by extracting and measuring melanin from a pool of embryos as described in the cellular melanin content assay.

Conclusion

This compound is a promising natural tyrosinase inhibitor with potent activity demonstrated in in vitro assays. Its IC50 value is comparable to or lower than that of Kojic Acid, a widely used skin-lightening agent. However, a complete understanding of its mechanism of action requires further investigation, specifically kinetic studies to determine its mode of inhibition and its Ki value. Such data will be crucial for a more comprehensive comparison with other inhibitors and for guiding its potential development as a therapeutic or cosmetic agent for hyperpigmentation disorders. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Guide to Pigmentation Inhibitors in Zebrafish: Safflospermidine B vs. Phenylthiourea (PTU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy and toxicological profiles of Safflospermidine B and the conventional pigmentation inhibitor, 1-phenyl-2-thiourea (PTU), in the zebrafish (Danio rerio) model. The zebrafish is a cornerstone of developmental biology and toxicology, prized for its optical transparency during embryonic stages. Chemical inhibition of melanin (B1238610) synthesis is crucial for unimpeded imaging of internal tissues. While PTU is the historical standard, emerging natural compounds like this compound present viable alternatives. This document outlines their mechanisms, efficacy, and safety, supported by experimental data, to inform compound selection in research settings.

Mechanism of Action and Efficacy Overview

Phenylthiourea (PTU) is a potent inhibitor of tyrosinase, a key copper-containing enzyme that catalyzes the rate-limiting steps of melanin synthesis.[1][2] By directly blocking this enzyme, PTU effectively prevents the formation of melanin pigment, rendering zebrafish embryos transparent.[1] Its use is widespread due to its high efficacy, though concerns exist regarding off-target effects, including disruption of thyroid function and impacts on craniofacial development.[3][4][5]

Safflospermidines, including this compound, are natural compounds isolated from sunflower bee pollen.[2][6] These compounds also function as tyrosinase inhibitors.[2] In vitro studies have demonstrated that this compound exhibits stronger antityrosinase activity than kojic acid, a common reference standard.[2] In vivo studies in zebrafish confirm that safflospermidines effectively reduce melanin content, presenting a natural alternative to synthetic inhibitors like PTU.[6]

Quantitative Efficacy and Toxicity Data

The following tables summarize the comparative performance of this compound and PTU in zebrafish embryos based on available experimental data.

Table 1: Comparative Efficacy in Melanin Inhibition

CompoundConcentrationMelanin Content (% of Control)Duration of Exposure
Safflospermidines 62.50 µg/mL~45%48 hours
Safflospermidines 31.25 µg/mL~60%48 hours
Safflospermidines 15.63 µg/mL~80%48 hours
PTU 0.0015% (v/v)~55%48 hours
PTU (Standard) 0.003% (200 µM)Near-complete inhibition24-120 hpf

Data for Safflospermidines and 0.0015% PTU adapted from Khongkarat et al. (2023).[6] Standard PTU efficacy is widely documented.[1][7]

Table 2: Comparative Toxicity Profile

CompoundConcentrationSurvival Rate (%)Key Adverse Effects Noted in Literature
Safflospermidines 62.50 µg/mL~95%No significant morphological defects reported.
Safflospermidines 31.25 µg/mL100%No significant morphological defects reported.
PTU 0.0015% (v/v)100%Reduced eye size, thyroid disruption, delayed hatching, and potential teratogenesis at higher concentrations (≥200 µM).[3][4][5][8]
PTU (Standard) 0.003% (200 µM)~63% (at 120 hpf)Significant reduction in survival and hatching frequency.[8]

Survival data adapted from Khongkarat et al. (2023)[6] and Karlsson et al. (2001)[8].

Signaling Pathways and Experimental Workflow

Visual representations of the biological pathway and the experimental process provide a clearer understanding of the compounds' interaction and evaluation.

Melanogenesis_Pathway cluster_0 Melanocyte Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Tyrosinase_enzyme Tyrosinase_enzyme Melanin Melanin Dopaquinone->Melanin Multiple Steps PTU Phenylthiourea (PTU) PTU->Tyrosinase_enzyme Inhibits Saff_B This compound Saff_B->Tyrosinase_enzyme Inhibits Zebrafish_Efficacy_Workflow start Zebrafish Embryo Collection (3-4 hours post-fertilization) treatment Embryo arraying in 96-well plates. Addition of test compounds: - this compound (various conc.) - PTU (various conc.) - Control (Embryo Medium) start->treatment incubation Incubation at 28.5°C (e.g., up to 48-72 hpf) treatment->incubation endpoint Endpoint Analysis incubation->endpoint survival Survival Rate Assessment (Counting viable embryos) endpoint->survival Toxicity imaging Phenotypic Observation (Microscopy for morphology and pigmentation) endpoint->imaging Efficacy data_analysis Data Analysis and Comparison survival->data_analysis quantification Melanin Quantification (Image analysis or whole-body lysate method) imaging->quantification quantification->data_analysis

References

Unveiling the Anti-Melanogenic Potential of Safflospermidine B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lopburi, Thailand - Researchers have identified Safflospermidine B, a natural compound isolated from the bee pollen of Helianthus annuus L. (sunflower), as a potent inhibitor of melanogenesis. This comprehensive guide provides a detailed comparison of this compound's anti-melanogenic activity against other well-established agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of Anti-Melanogenic Agents

This compound has demonstrated significant inhibitory effects on tyrosinase, the key enzyme in melanin (B1238610) synthesis. The following table summarizes the in vitro and cellular anti-melanogenic activities of this compound in comparison to other commonly used compounds.

CompoundIn Vitro Tyrosinase Inhibition (IC50)Cellular Melanin Content ReductionCellular Tyrosinase Activity ReductionCytotoxicity
This compound 31.8 µM[1]21.78 ± 4.01% at 62.5 µg/mL[2][3]25.71 ± 3.08% at 62.5 µg/mL[2][3]No cytotoxicity observed up to 500 µg/mL[2][3]
Kojic Acid 44.0 µM[1]Significant reduction at 250 μg/mL[2][3]Significant reduction at 250 μg/mL[2][3]Generally considered safe, but can cause skin irritation[4]
Arbutin (β-arbutin) IC50 of 4.8 mM (murine tyrosinase)Potent inhibitor of melanin synthesis[1]Inhibits tyrosinase activity[1]Less irritating than hydroquinone[5]
Hydroquinone Competitive inhibitor of tyrosinase[5]Decreases melanin production[6]Inhibits tyrosinase activity[7]Potential for side effects like ochronosis and contact dermatitis[7][8]
Ascorbic Acid (Vitamin C) Inhibits tyrosinase activityReduces melanin content[9]Exerts anti-melanogenic activity by inhibiting tyrosinase activity[9]Generally safe, but can be unstable in formulations[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the test compounds on B16F10 murine melanoma cells.

  • Cell Culture: B16F10 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds (e.g., this compound, Kojic Acid) for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells after treatment with test compounds.

  • Cell Culture and Treatment: B16F10 cells are seeded in a 6-well plate and treated with the test compounds and a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), for 72 hours.

  • Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Absorbance Measurement: The melanin content is determined by measuring the absorbance of the lysate at 475 nm. The results are normalized to the protein content of the cells.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity in B16F10 cells.

  • Cell Culture and Treatment: B16F10 cells are cultured and treated with test compounds and α-MSH as described for the melanin content assay.

  • Cell Lysis: The cells are washed with PBS and lysed with a buffer containing 1% Triton X-100.

  • Enzymatic Reaction: The cell lysate is incubated with L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.

  • Absorbance Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm. The tyrosinase activity is expressed as a percentage of the untreated control.

Visualizing the Pathways and Processes

To better understand the experimental validation process and the underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis B16F10 B16F10 Murine Melanoma Cells Treatment Treat with this compound & Other Compounds B16F10->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Melanin Melanin Content Assay Treatment->Melanin Tyrosinase Cellular Tyrosinase Activity Assay Treatment->Tyrosinase Analysis Compare Efficacy & Determine IC50 Viability->Analysis Melanin->Analysis Tyrosinase->Analysis

Caption: Experimental workflow for validating anti-melanogenic activity.

Melanogenesis_Signaling_Pathway alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription TRP1_Gene TRP-1 Gene MITF->TRP1_Gene activates transcription TRP2_Gene TRP-2 Gene MITF->TRP2_Gene activates transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase TRP1 TRP-1 TRP1_Gene->TRP1 TRP2 TRP-2 TRP2_Gene->TRP2 Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin TRP-1, TRP-2 Safflospermidine_B This compound Safflospermidine_B->Tyrosinase_Gene downregulates Safflospermidine_B->TRP1_Gene downregulates Safflospermidine_B->TRP2_Gene downregulates Safflospermidine_B->Tyrosinase inhibits

Caption: Simplified melanogenesis signaling pathway and points of inhibition.

Mechanism of Action

This compound exhibits its anti-melanogenic effects through a dual mechanism. Primarily, it directly inhibits the enzymatic activity of tyrosinase.[1] Furthermore, studies on B16F10 cells have revealed that a mixture of safflospermidines significantly downregulates the gene expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2][3] This reduction in gene expression is a critical factor in its ability to decrease melanin production. The upstream regulation of these genes is controlled by the microphthalmia-associated transcription factor (MITF), suggesting that this compound may exert its effects by modulating the signaling pathways that lead to MITF activation.[2][11]

Conclusion

The experimental data strongly support the potential of this compound as a novel and effective anti-melanogenic agent. Its ability to inhibit tyrosinase activity and downregulate the expression of key melanogenic genes, coupled with a favorable safety profile in preliminary studies, makes it a promising candidate for further research and development in the fields of dermatology and cosmetology for the management of hyperpigmentation disorders.

References

Comparative Analysis of Safflospermidine B's Enzymatic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known enzymatic interactions of Safflospermidine B, a natural compound with potential therapeutic applications. Due to the limited availability of direct cross-reactivity data for this compound, this document contextualizes its known activity against its primary target, tyrosinase, by comparing it with the selectivity profiles of other well-characterized natural tyrosinase inhibitors. Furthermore, it outlines the experimental protocols necessary for assessing enzyme inhibition and selectivity, providing a framework for future research in this area.

This compound and its Primary Enzymatic Target: Tyrosinase

This compound, along with its isomer Safflospermidine A, is a natural compound isolated from sunflower bee pollen. Research has identified its primary enzymatic target as tyrosinase, a key copper-containing enzyme in the melanogenesis pathway. A mixture of Safflospermidine A and B has demonstrated potent in vitro inhibitory activity against mushroom tyrosinase. In cellular models, such as B16F10 murine melanoma cells, these compounds have been shown to suppress melanin (B1238610) synthesis by downregulating the transcription of tyrosinase (TYR) and other related proteins like tyrosinase-related protein 1 (TRP-1) and TRP-2.

The inhibition of tyrosinase is a significant area of research for the development of agents for hyperpigmentation disorders and other conditions related to melanin production.

Cross-Reactivity Profile of this compound: A Knowledge Gap

As of the latest available data, specific studies on the cross-reactivity of this compound against a broad panel of other enzymes have not been published. Therefore, its selectivity profile remains largely uncharacterized. Understanding the potential for off-target effects is crucial for the development of any therapeutic compound, as interactions with other enzymes can lead to unforeseen side effects or provide opportunities for repurposing.

Comparative Selectivity of Other Natural Tyrosinase Inhibitors

To provide a framework for considering the potential cross-reactivity of this compound, the selectivity of other natural tyrosinase inhibitors is summarized below. This comparative data highlights that even compounds targeting the same primary enzyme can have vastly different off-target profiles.

Compound Primary Target Known Off-Targets / Other Activities Selectivity Notes
Resveratrol (B1683913) Tyrosinase (inhibition)Cytochrome P450s (CYP1A1, CYP1B1 - inhibition), Quinone Reductase 2 (inhibition), SIRT1 (activation), DNA Polymerases (inhibition), Cyclooxygenases (COX-1, COX-2 - inhibition)[1][2][3][4]Known to be a promiscuous compound, interacting with a wide range of enzymes and receptors.[1][2]
Kojic Acid Tyrosinase (inhibition)Limited data on broad enzyme screening. Primarily studied for its effects on melanogenesis.[5][6][7]Generally considered a relatively specific tyrosinase inhibitor, though comprehensive selectivity profiling is not widely reported.[5]
Arbutin (α and β) Tyrosinase (inhibition)Limited data on broad enzyme screening. Acts as a substrate for tyrosinase under certain conditions.[8][9]Its primary mechanism is considered to be the competitive inhibition of tyrosinase.[9]

Potential Cross-Reactivity of this compound: A-Hypothetical Discussion

Given the chemical structure of this compound, we can hypothesize potential areas for cross-reactivity that warrant experimental investigation.

  • Interaction with Metalloenzymes: Tyrosinase is a copper-containing enzyme.[10][11][12][13] Compounds that inhibit tyrosinase, especially those that may function through copper chelation, have the potential to interact with other metalloenzymes.[13][14] This could include enzymes involved in a variety of physiological processes. The spermidine (B129725) moiety itself has been shown to interact with metal ions, which could influence its binding properties.

  • Effects of the Spermidine Moiety: Spermidine and other polyamines are known to interact with a variety of cellular components and can influence the activity of certain enzymes. For example, spermidine can affect the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase and has been shown to inhibit human carbonic anhydrase.[15][16][17] The spermidine backbone of this compound could therefore potentially lead to interactions with enzymes involved in polyamine metabolism or other cellular processes regulated by polyamines.

Experimental Protocols

To facilitate further research into the enzymatic interactions of this compound, detailed protocols for tyrosinase inhibition and a general enzyme selectivity assay are provided below.

Tyrosinase Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for assessing tyrosinase activity.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound (or other test compounds)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add 40 µL of the test compound solution at various concentrations.

  • Add 50 µL of phosphate buffer to each well.

  • Add 10 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.

  • Initiate the enzymatic reaction by adding 100 µL of L-DOPA solution (e.g., 1 mM in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475-490 nm in a kinetic mode for a set period (e.g., 20-30 minutes) at 25°C.

  • The rate of dopachrome (B613829) formation is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Enzyme Selectivity Profiling

This protocol outlines a general workflow for screening a compound against a panel of enzymes.

Materials:

  • This compound (or other test compounds)

  • A panel of purified enzymes (e.g., kinases, proteases, phosphatases)

  • Specific substrates and buffers for each enzyme in the panel

  • Detection reagents appropriate for each enzyme assay (e.g., colorimetric, fluorometric, luminescent)

  • 96-well or 384-well microplates

  • Microplate reader with appropriate detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and create a dilution series.

  • Assay Setup: For each enzyme to be tested, set up the reaction in a microplate according to the specific protocol for that enzyme. This will typically involve adding the enzyme, its specific buffer, and the test compound at a fixed concentration (for single-point screening) or a range of concentrations (for IC50 determination).

  • Pre-incubation: Incubate the enzyme with the test compound for a defined period to allow for binding.

  • Reaction Initiation: Add the specific substrate for each enzyme to initiate the reaction.

  • Detection: After a set incubation time, add the appropriate detection reagent and measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each enzyme at each compound concentration. For enzymes showing significant inhibition, determine the IC50 value.

  • Selectivity Profile: Compare the IC50 values across the panel of enzymes to determine the selectivity profile of the test compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound's enzymatic interactions.

Melanogenesis_Pathway UV Radiation UV Radiation MC1R MC1R UV Radiation->MC1R α-MSH α-MSH α-MSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Gene (TYR) Tyrosinase Gene (TYR) MITF->Tyrosinase Gene (TYR) Transcription Tyrosinase (Enzyme) Tyrosinase (Enzyme) Tyrosinase Gene (TYR)->Tyrosinase (Enzyme) Translation L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA catalyzed by Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone catalyzed by Tyrosinase Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase (Enzyme) Inhibition Enzyme_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Prepare Serial Dilutions of this compound Dispense Dispense Compound, Enzyme, and Buffer Compound Dilution->Dispense Enzyme Panel Prepare Panel of Different Enzymes Enzyme Panel->Dispense Assay Plates Prepare Assay Plates (96 or 384-well) Assay Plates->Dispense Pre-incubation Pre-incubate (Enzyme-Inhibitor Binding) Dispense->Pre-incubation Initiate Reaction Add Substrate to Initiate Reaction Pre-incubation->Initiate Reaction Detect Signal Incubate and Detect Signal Initiate Reaction->Detect Signal Calculate Inhibition Calculate % Inhibition for Each Enzyme Detect Signal->Calculate Inhibition Determine IC50 Determine IC50 Values for Inhibited Enzymes Calculate Inhibition->Determine IC50 Generate Profile Generate Selectivity Profile Determine IC50->Generate Profile Inhibitor_Selectivity cluster_targets Cellular Enzymes Inhibitor Inhibitor On-Target Primary Target (e.g., Tyrosinase) Inhibitor->On-Target High Affinity (Desired Effect) Off-Target 1 Off-Target Enzyme A Inhibitor->Off-Target 1 Lower Affinity (Potential Side Effects) Off-Target 2 Off-Target Enzyme B Inhibitor->Off-Target 2 Lower Affinity (Potential Side Effects) Non-Target Non-Target Enzyme C

References

Synergistic Effects of Safflospermidine B and Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Safflospermidine B, a phenolamide isolated from sunflower bee pollen and the florets of Carthamus tinctorius, is a potent tyrosinase inhibitor with potential applications in dermatology for managing hyperpigmentation. While direct research on the synergistic effects of this compound with other compounds is currently unavailable in published literature, this guide provides a comparative analysis of the synergistic activities observed with other bioactive components from Carthamus tinctorius. This report details the synergistic interactions of Carthamus tinctorius extract and one of its principal active components, Hydroxysafflor Yellow A (HSYA), with various therapeutic agents. The findings presented here offer valuable insights into the potential for combination therapies involving compounds from this plant source.

This compound: An Overview and Knowledge Gap

This compound, along with its isomer Safflospermidine A, has been identified as a powerful inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This activity suggests its potential use as a skin-lightening agent in cosmetic and pharmaceutical formulations. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of how this compound interacts with other compounds. To date, no studies have been published that specifically investigate the synergistic or combination effects of this compound.

Given this absence of direct data, this guide will focus on the demonstrated synergistic effects of other components derived from Carthamus tinctorius, the same plant source as this compound. This information can serve as a valuable proxy for researchers interested in the combination potential of this compound and other natural compounds.

Synergistic Effects of Carthamus tinctorius Extract

Extracts from Carthamus tinctorius have been shown to exhibit synergistic effects in both antihypertensive and anticancer applications.

Combination with Captopril (B1668294) for Hypertension

A study investigating the effects of Carthamus tinctorius (CT) extract in combination with the ACE inhibitor captopril demonstrated a synergistic antihypertensive effect in a rat model of L-NAME-induced hypertension.

Quantitative Data Summary

Treatment GroupSystolic Blood Pressure (mmHg)Plasma Nitrate/Nitrite (µM)
Control119 ± 2.410.88 ± 0.31
L-NAME (Hypertensive)185 ± 5.62.72 ± 0.56
CT Extract (300 mg/kg/day)155 ± 4.15.71 ± 0.67
Captopril (5 mg/kg/day)150.71 ± 3.247.97 ± 0.87
CT Extract + Captopril127.74 ± 2.5410.14 ± 0.66

Experimental Protocol

  • Animal Model: Male Sprague-Dawley rats were used. Hypertension was induced by daily administration of Nω-Nitro-L-arginine methyl ester (L-NAME) at 40 mg/kg/day for five weeks.

  • Treatment: In the final two weeks, hypertensive rats were treated with either Carthamus tinctorius extract (300 mg/kg/day), captopril (5 mg/kg/day), or a combination of both via intragastric administration.

  • Blood Pressure Measurement: Systolic blood pressure was monitored throughout the study.

  • Biochemical Analysis: Plasma levels of nitrate/nitrite were measured as an indicator of nitric oxide bioavailability.

Signaling Pathway

The synergistic effect is believed to be mediated through the restoration of endothelial nitric oxide synthase (eNOS) expression and the modulation of the renin-angiotensin system (RAS), specifically the AT1 receptor (AT1R).

Synergy_CT_Captopril cluster_RAS Renin-Angiotensin System cluster_NO Nitric Oxide Pathway Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R activates Hypertension Hypertension AT1R->Hypertension eNOS eNOS NO Nitric Oxide eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation promotes L-NAME L-NAME L-NAME->eNOS inhibits CT_Extract C. tinctorius Extract CT_Extract->AT1R downregulates CT_Extract->eNOS upregulates Captopril Captopril Captopril->Ang_II inhibits production Reduced Blood Pressure Reduced Blood Pressure Vasodilation->Reduced Blood Pressure

Caption: Signaling pathway of the synergistic antihypertensive effect.

Combination with Tamoxifen (B1202) for Breast Cancer

An ethanolic extract of Carthamus tinctorius was found to synergistically enhance the cytotoxic effect of tamoxifen on MCF-7 breast cancer cells.

Quantitative Data Summary

TreatmentIC50 (µg/ml)Combination Index (CI)
Tamoxifen4.31-
C. tinctorius Extract + Tamoxifen-< 1 (Synergistic)

Experimental Protocol

  • Cell Line: Human breast adenocarcinoma cell line MCF-7 was used.

  • Treatment: Cells were treated with varying concentrations of an ethanolic extract of Carthamus tinctorius, tamoxifen, or a combination of both for 24, 48, 72, and 96 hours.

  • Viability Assay: Cell viability was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) of tamoxifen.

  • Synergy Analysis: The combination effect was evaluated using Compusyn software to calculate the Combination Index (CI). A CI value of less than 1 indicates synergy.[1]

  • Apoptosis Analysis: The effect on apoptosis was determined by Annexin V-FITC/PI staining and real-time PCR for Bax and Bcl-2 expression.

Signaling Pathway

The synergistic effect is associated with increased apoptosis, as evidenced by an increased Bax/Bcl-2 expression ratio.

Synergy_CT_Tamoxifen cluster_combo Combination Treatment CT_Extract C. tinctorius Extract MCF7_Cells MCF-7 Breast Cancer Cells CT_Extract->MCF7_Cells Bax_Bcl2 Increased Bax/Bcl-2 ratio CT_Extract->Bax_Bcl2 promotes Tamoxifen Tamoxifen Tamoxifen->MCF7_Cells Tamoxifen->Bax_Bcl2 promotes Apoptosis Apoptosis MCF7_Cells->Apoptosis Bax_Bcl2->Apoptosis

Caption: Synergistic pro-apoptotic effect on breast cancer cells.

Synergistic Effects of Hydroxysafflor Yellow A (HSYA)

HSYA, a major bioactive component of Carthamus tinctorius, has demonstrated synergistic effects in neuroprotection and drug delivery.

Combination with Danshensu for Neuroprotection

HSYA and Danshensu (an active component of Salvia miltiorrhiza) exhibit synergistic neuroprotective effects against cerebral ischemia-reperfusion injury.[2][3]

Quantitative Data Summary

Treatment GroupNeurological Deficit ScoreInfarct Volume (%)
Sham00
Model (Ischemia/Reperfusion)3.5 ± 0.545.2 ± 5.3
Danshensu2.5 ± 0.530.1 ± 4.2
HSYA2.2 ± 0.425.6 ± 3.8
Danshensu + HSYA1.2 ± 0.412.3 ± 2.1

Experimental Protocol

  • Animal Model: A rat model of cerebral ischemia-reperfusion was established.

  • Treatment Groups: Rats were divided into sham, model, Danshensu alone, HSYA alone, and Danshensu + HSYA combination groups.[2]

  • Assessment: Neurological deficits were scored, and infarct volume was measured using TTC staining.[2]

  • In Vitro Model: An oxygen-glucose deprivation (OGD) model was used on primary neurons to confirm the in vivo findings.

  • Mechanism Analysis: Western blot analysis was used to assess the expression of proteins in the TLR4/NF-κB and Nrf2/HO-1 signaling pathways.[2][3]

Signaling Pathway

The synergistic neuroprotective effect is mediated through the combined regulation of the anti-inflammatory TLR4/NF-κB pathway and the antioxidant Nrf2/HO-1 pathway.[2][3]

Synergy_HSYA_Danshensu cluster_Inflammation Inflammatory Pathway cluster_Antioxidant Antioxidant Pathway TLR4 TLR4 NF_kB NF_kB TLR4->NF_kB activates Inflammation Inflammation NF_kB->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection inhibition of Nrf2 Nrf2 HO_1 HO_1 Nrf2->HO_1 activates Antioxidant_Response Antioxidant_Response HO_1->Antioxidant_Response promotes Antioxidant_Response->Neuroprotection Ischemia_Reperfusion Ischemia/Reperfusion Injury Ischemia_Reperfusion->TLR4 Oxidative_Stress Oxidative_Stress Ischemia_Reperfusion->Oxidative_Stress HSYA HSYA HSYA->NF_kB inhibits HSYA->Nrf2 activates Danshensu Danshensu Danshensu->NF_kB inhibits Danshensu->Nrf2 activates Oxidative_Stress->Nrf2 Synergy_HSYA_Lexiscan Lexiscan Lexiscan BBB Blood-Brain Barrier Lexiscan->BBB Increases Permeability HSYA HSYA HSYA->BBB Crosses Brain Brain BBB->Brain Increased HSYA Accumulation Neuroprotection Neuroprotection Brain->Neuroprotection Cerebral_Ischemia Cerebral Ischemia Cerebral_Ischemia->Brain damages Experimental_Workflow Start Start: Hypothesis of Synergy Dose_Response Determine Dose-Response Curves for Individual Compounds Start->Dose_Response Combination_Design Design Combination Experiment (e.g., checkerboard assay) Dose_Response->Combination_Design Data_Collection Collect Data on Combined Effect Combination_Design->Data_Collection Analysis Analyze Data using Synergy Models (e.g., Isobologram, Combination Index) Data_Collection->Analysis Result Synergistic, Additive, or Antagonistic Effect? Analysis->Result Synergy Synergistic Effect Confirmed Result->Synergy Synergy No_Synergy Additive or Antagonistic Effect Result->No_Synergy No Synergy Mechanism Investigate Mechanism of Action Synergy->Mechanism End End: Conclusion on Synergy No_Synergy->End Mechanism->End

References

Safflospermidine A vs. Safflospermidine B: A Head-to-Head Comparison of Antityrosinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Safflospermidine A and Safflospermidine B, two natural compounds with potential applications in cosmetics and therapeutics for hyperpigmentation. The information presented is based on available experimental data to assist researchers in evaluating their potential.

Overview of Biological Activity

Safflospermidine A and this compound, isolated from sources such as the florets of Carthamus tinctorius and the bee pollen of Helianthus annuus L., have demonstrated notable inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1] This makes them promising candidates for development as skin-lightening agents and treatments for hyperpigmentation disorders.

Quantitative Comparison of In Vitro Antityrosinase Activity

A key study directly compared the in vitro antityrosinase activity of Safflospermidine A and B using a mushroom tyrosinase assay with L-DOPA as the substrate. Both compounds exhibited stronger inhibitory activity than the commonly used reference standard, kojic acid. Notably, this compound was found to be a more potent inhibitor than Safflospermidine A.[1]

Table 1: In Vitro Antityrosinase Activity of Safflospermidine A and B

CompoundIC50 (μM) *
Safflospermidine A 31.8[1][2][3]
This compound 13.8[1][2][3]
Kojic Acid (Reference)44.0[1][2][3]

*IC50 is the half-maximal inhibitory concentration.

Cellular and In Vivo Activity (Mixture)

Further investigation into the effects of these compounds on melanogenesis was conducted using a mixture of Safflospermidine A and B in α-melanocyte stimulating hormone (α-MSH)-stimulated B16F10 murine melanoma cells and in zebrafish embryos.[4][5]

It is important to note that these experiments were performed with a mixture of Safflospermidine A and B, and therefore the individual contribution of each compound to the observed effects cannot be determined from this study.

The safflospermidine mixture demonstrated the following activities:

  • No cytotoxicity was observed in B16F10 cells at concentrations up to 500 µg/mL.[4][5]

  • At a concentration of 62.5 µg/mL, the mixture significantly reduced intracellular melanin content by 21.78 ± 4.01% and tyrosinase activity by 25.71 ± 3.08% in B16F10 cells.[4][5]

  • The mechanism of action involves the downregulation of TYR, TRP-1, and TRP-2 gene expression , key regulators of melanogenesis.[4]

Table 2: Effect of Safflospermidine Mixture (A+B) on Melanogenesis in B16F10 Cells

TreatmentConcentration (µg/mL)Intracellular Melanin Content Reduction (%)Intracellular Tyrosinase Activity Inhibition (%)
Safflospermidine Mixture62.521.78 ± 4.01[4][5]25.71 ± 3.08[4][5]

Experimental Protocols

In Vitro Antityrosinase Activity Assay

The inhibitory activity of Safflospermidine A and B against mushroom tyrosinase was determined spectrophotometrically using L-DOPA as the substrate.

  • Enzyme: Mushroom Tyrosinase

  • Substrate: L-DOPA

  • Methodology:

    • A reaction mixture containing phosphate (B84403) buffer, mushroom tyrosinase, and the test compound (Safflospermidine A, this compound, or kojic acid) is prepared.

    • The reaction is initiated by the addition of L-DOPA.

    • The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Isolation and Purification of Safflospermidine A and B

Safflospermidine A and B were isolated from sunflower bee pollen.[2]

  • Extraction: The bee pollen was extracted with methanol (B129727) and then partitioned with hexane (B92381) and dichloromethane (B109758) (DCM).[2]

  • Fractionation: The DCM extract was subjected to silica (B1680970) gel column chromatography to yield several fractions.[2]

  • Purification: The most active fraction was further purified by High-Performance Liquid Chromatography (HPLC) to isolate pure Safflospermidine A and B.[2]

  • Structure Elucidation: The chemical structures of the isolated compounds were confirmed by Nuclear Magnetic Resonance (NMR) analysis.[2]

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis SBP Sunflower Bee Pollen MeOH_Extract Methanol Extract SBP->MeOH_Extract Methanol DCM_Extract DCM Extract MeOH_Extract->DCM_Extract Partitioning Hexane_Extract Hexane Extract MeOH_Extract->Hexane_Extract Partitioning SGCC Silica Gel Column Chromatography DCM_Extract->SGCC Active_Fraction Most Active Fraction SGCC->Active_Fraction HPLC HPLC Active_Fraction->HPLC SaffA Safflospermidine A HPLC->SaffA SaffB This compound HPLC->SaffB NMR NMR Analysis SaffA->NMR SaffB->NMR

Caption: Workflow for the isolation and purification of Safflospermidine A and B.

Signaling Pathway of Melanogenesis Inhibition

The mixture of Safflospermidine A and B was found to inhibit melanogenesis by downregulating the expression of key melanogenic enzymes. This suggests that their mechanism of action involves the transcriptional regulation of the melanogenesis pathway.

G Saff Safflospermidine A & B (Mixture) MITF MITF Saff->MITF Downregulates TYR_gene TYR Gene MITF->TYR_gene Activates TRP1_gene TRP-1 Gene MITF->TRP1_gene Activates TRP2_gene TRP-2 Gene MITF->TRP2_gene Activates TYR_protein Tyrosinase TYR_gene->TYR_protein Transcription & Translation TRP1_protein TRP-1 TRP1_gene->TRP1_protein Transcription & Translation TRP2_protein TRP-2 TRP2_gene->TRP2_protein Transcription & Translation Melanin Melanin TYR_protein->Melanin TRP1_protein->Melanin TRP2_protein->Melanin

Caption: Proposed mechanism of melanogenesis inhibition by Safflospermidines.

Conclusion

Both Safflospermidine A and B are potent tyrosinase inhibitors, with this compound demonstrating superior in vitro activity. While cellular and in vivo studies on a mixture of these compounds show promising results in reducing melanin production without cytotoxicity, further research is required to elucidate the individual contributions and activities of Safflospermidine A and B in more complex biological systems. This will be crucial for determining their full therapeutic and cosmetic potential.

References

Safflospermidine B: A Comparative Guide to its Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the toxicological and safety profile of a novel compound is paramount. This guide provides a comprehensive comparison of Safflospermidine B with other well-known tyrosinase inhibitors—Kojic Acid, Arbutin, and Aloesin. The information is presented to facilitate an objective assessment of this compound's potential for further development.

Executive Summary

This compound, a polyamine alkaloid isolated from sunflower bee pollen, has demonstrated promising tyrosinase inhibitory activity. This guide synthesizes available data on its safety profile, focusing on cytotoxicity and in vivo toxicity, and compares it with established alternatives. While this compound exhibits a favorable preliminary safety profile with no observed cytotoxicity at high concentrations, a comprehensive evaluation necessitates further investigation into its genotoxic potential. This guide provides the foundational data and experimental protocols to inform such future studies.

Comparative Toxicology Data

The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of this compound and its comparators.

Table 1: In Vitro Cytotoxicity Data (IC₅₀ Values)
CompoundCell LineAssayIC₅₀ ValueSource
Safflospermidine A/B Mixture B16F10 (Murine Melanoma)MTT> 500 µg/mL[1][2]
Kojic Acid B16-F10 (Murine Melanoma)MTT> 500 µg/mL (at 24h)[1]
A375 (Human Malignant Melanoma)SRB11.26 - 68.58 µM (for derivatives)[3]
Caco2 (Human Colorectal Adenocarcinoma)-68.2 mM[4]
SW480 (Human Colorectal Adenocarcinoma)-15.5 mM[4]
HT29 (Human Colorectal Adenocarcinoma)-4.7 mM[4]
Arbutin (α and β) MCF-7 (Human Breast Adenocarcinoma)MTTLow toxicity at 1-10 mM[5]
SKOV3 (Human Ovarian Cancer)MTTToxic activity observed[6][7][8]
C6 glioma (Rat Glioma)MTT30 µM (IC₅₀)[6]
Aloesin MCF-7 (Human Breast Cancer)-23 µg/mL (for Aloe vera extract)[9]
HepG2 (Human Liver Cancer)-10.45 ± 0.31 µg/mL (for A. vera extract)[9]

Note: Data for this compound is for a mixture of Safflospermidine A and B. IC₅₀ values can vary significantly based on the specific derivative, cell line, and experimental conditions.

Table 2: In Vivo Acute Toxicity Data (LC₅₀ Values)
CompoundModel OrganismTestLC₅₀ ValueSource
Safflospermidine A/B Mixture Zebrafish Embryos-> 62.5 µg/mL[1]
Kojic Acid Zebrafish EmbryosFET> 250 mg/mL[10]
Arbutin (α) Zebrafish EmbryosFET403.6 mM (at 96 hpf)[11]
Aloesin Zebrafish Embryos-Data not available

Note: The Zebrafish Embryo Acute Toxicity Test (FET) is a widely accepted alternative to adult fish acute toxicity testing.

Table 3: Genotoxicity Profile
CompoundAmes TestComet AssayMicronucleus TestSource
This compound Data not availableData not availableData not available
Kojic Acid Mutagenic at high concentrations (≥1000 µ g/plate ) in TA98, TA100, TA1535, TA102, and E. coli WP2uvrA.[12][13]Induced dose-dependent DNA damage in mouse and rat organs.[14]Negative in mouse bone marrow.[12][12][13][14][15]
Arbutin Data not availableData not availableData not available
Aloesin Not mutagenic up to 10,000 µ g/plate in Salmonella typhimurium and Escherichia coli.[16]No increase in chromosome aberrations in Chinese hamster lung cells up to 10,000 µg/mL.[16]No effect on the incidence of micronucleated erythrocytes in mice up to 5000 mg/kg.[16][16]

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below. These protocols are representative and may require optimization based on the specific compound and research question.

MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Detailed Protocol (for B16F10 cells):

  • Cell Seeding: Seed B16F10 murine melanoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound mixture from 0 to 500 µg/mL) and a vehicle control.[1][2] Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Zebrafish Embryo Acute Toxicity Test (FET) - Based on OECD TG 236

Principle: This in vivo assay assesses the acute toxicity of a substance on the embryonic stages of the zebrafish (Danio rerio). It serves as an alternative to adult fish acute toxicity tests.

Detailed Protocol:

  • Embryo Collection: Collect newly fertilized zebrafish eggs and select healthy, transparent embryos for the assay.[7][19][20]

  • Exposure: Place individual embryos into the wells of a 24-well plate containing the test solution at various concentrations. Include a control group with embryo medium only and a positive control (e.g., 3,4-dichloroaniline).[7][19][20]

  • Incubation: Incubate the plates at 26 ± 1°C for a period of 96 hours.[7][19][20]

  • Observation: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a microscope for four apical endpoints indicating lethality:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail from the yolk sac

    • Absence of heartbeat[7][19][20]

  • Data Analysis: Record the number of dead embryos at each concentration and time point. Calculate the LC₅₀ value (the concentration that is lethal to 50% of the embryos) at 96 hours using appropriate statistical methods (e.g., probit analysis).[21]

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This widely used genotoxicity assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Detailed Protocol (Plate Incorporation Method):

  • Bacterial Strains: Use several tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon.[4][22][23]

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[4][22][23]

  • Exposure: In a test tube, mix the test compound at various concentrations, the bacterial tester strain, and either the S9 mix or a buffer.[4][22][23]

  • Plating: Add molten top agar (B569324) containing a trace amount of histidine to the test tube, mix, and pour the contents onto a minimal glucose agar plate. The limited histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.[4][22][23]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[24]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[24]

Comet Assay (Single Cell Gel Electrophoresis)

Principle: This sensitive method detects DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape.

Detailed Protocol (Alkaline Version):

  • Cell Preparation: Prepare a single-cell suspension of the cells to be tested.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow to solidify.[17][25][26]

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.[17][25][26]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.[17][25][26]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. The fragmented DNA will migrate towards the anode.[17][25][26]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).[25]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment.

Signaling Pathways and Molecular Mechanisms

Polyamine alkaloids, including this compound, can influence various cellular signaling pathways. Understanding these interactions is crucial for assessing their toxicological and pharmacological effects.

Potential Signaling Pathways Affected by Polyamine Alkaloids

Polyamine metabolism is intricately linked to cell proliferation, differentiation, and apoptosis. Dysregulation of polyamine levels can impact several key signaling pathways:

  • Apoptosis Signaling: Polyamines can modulate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Depletion of polyamines can trigger the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.

  • Oxidative Stress Response: The catabolism of polyamines can generate reactive oxygen species (ROS), leading to oxidative stress. Conversely, polyamines can also act as free radical scavengers. This dual role makes their impact on oxidative stress context-dependent.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of cell growth, differentiation, and stress responses. Some alkaloids have been shown to modulate MAPK signaling, which could contribute to their cytotoxic or protective effects.

Workflow for Assessing Toxicological Profile

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) genotoxicity Genotoxicity Assays (e.g., Ames Test, Comet Assay) cytotoxicity->genotoxicity If cytotoxic at low conc. mechanism Mechanistic Studies (e.g., Signaling Pathways) genotoxicity->mechanism If genotoxic risk_assessment Safety & Risk Assessment mechanism->risk_assessment acute_toxicity Acute Toxicity (e.g., Zebrafish Embryo Test) subchronic_toxicity Sub-chronic/Chronic Toxicity acute_toxicity->subchronic_toxicity If low acute toxicity subchronic_toxicity->risk_assessment start Test Compound (this compound) start->cytotoxicity start->acute_toxicity

Caption: A generalized workflow for the toxicological assessment of a new compound.

Potential Apoptotic Pathway Modulation by Polyamines

G cluster_mitochondria Mitochondrion polyamine Polyamine Depletion bax Bax/Bak Activation polyamine->bax bcl2 Bcl-2 Inhibition polyamine->bcl2 cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 bcl2->cyto_c caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially modulated by polyamine levels.

Conclusion

This compound, as a mixture with Safflospermidine A, demonstrates a promising initial safety profile, particularly concerning its lack of cytotoxicity in melanoma cells and the absence of acute toxicity in a zebrafish embryo model at the tested concentrations.[1][2] However, for its advancement as a potential therapeutic or cosmetic agent, a more thorough toxicological evaluation is imperative. The most significant data gap is the absence of genotoxicity data. The provided experimental protocols for the Ames and Comet assays offer a clear path for future investigations.

In comparison to established tyrosinase inhibitors, this compound's low in vitro cytotoxicity is a notable advantage. Kojic acid, while effective, has shown mutagenic potential at high concentrations, and arbutin's cytotoxicity can vary depending on the cell line.[6][7][8][12][13] Aloesin appears to have a very favorable safety profile, with no genotoxic effects observed in a battery of tests.[16]

Future research should prioritize conducting standardized genotoxicity assays for this compound. Furthermore, elucidating its impact on key signaling pathways related to cell death and stress responses will provide a more complete understanding of its molecular mechanisms of action and potential long-term safety. This comparative guide serves as a foundational resource for researchers to design these critical next steps in the evaluation of this compound.

References

Safflospermidine B: A Preclinical Investigation into its Clinical Relevance for Hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical research findings on Safflospermidine B, a novel natural compound, against established treatments for hyperpigmentation. While this compound has demonstrated promising activity in preclinical models, it is crucial to note that no human clinical trial data is currently available for this compound. This document aims to objectively present the existing data to inform future research and development directions.

Executive Summary

This compound, along with its isomer Safflospermidine A, is a natural compound isolated from the bee pollen of Helianthus annuus L. (sunflower). Preclinical studies have highlighted its potential as a potent tyrosinase inhibitor, a key enzyme in melanin (B1238610) synthesis.[1] The primary mechanism of action appears to be the downregulation of genes involved in melanogenesis.[2] In vitro and in vivo (zebrafish) studies have shown its efficacy in reducing melanin production, with a favorable comparison to the well-known tyrosinase inhibitor, kojic acid.[2] However, its clinical relevance remains to be established through rigorous clinical trials.

Comparative Data on Efficacy

The following tables summarize the quantitative data from preclinical studies on this compound and its comparators.

Table 1: In Vitro Tyrosinase Inhibition

CompoundIC50 (μM)Source Organism of TyrosinaseReference
Safflospermidine A 13.8Mushroom[1]
This compound 31.8Mushroom[1]
Kojic Acid44.0Mushroom[1]

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Table 2: Cellular and In Vivo Anti-Melanogenesis Activity

Compound/TreatmentModelConcentrationMelanin Content Reduction (%)Tyrosinase Activity Inhibition (%)Reference
Safflospermidines (A+B mixture) B16F10 murine melanoma cells62.5 µg/mL21.78 ± 4.0125.71 ± 3.08[2]
Kojic AcidB16F10 murine melanoma cells250 µg/mLSignificant reduction69.00 ± 4.30[2][3]
Safflospermidines (A+B mixture) Zebrafish embryos15.63 µg/mL28.43 ± 9.17Not Reported[2]
Phenylthiourea (B91264) (PTU)Zebrafish embryos0.0015% (v/v)53.20 ± 3.75Not Reported[2][3]

Table 3: Gene Expression Regulation in B16F10 Cells

CompoundConcentrationTYR Gene Expression Reduction (%)TRP-1 Gene Expression Reduction (%)TRP-2 Gene Expression Reduction (%)Reference
Safflospermidines (A+B mixture) 62.5 µg/mL22.21 ± 3.8233.03 ± 6.8023.26 ± 7.79[2][4]
Kojic Acid250 µg/mL35.52 ± 5.3124.11 ± 9.2129.55 ± 7.72[2][4]

TYR: Tyrosinase gene; TRP-1: Tyrosinase-related protein 1 gene; TRP-2: Tyrosinase-related protein 2 gene.

Comparison with Clinically Used Hyperpigmentation Treatments

While this compound is in the preclinical stage, it is valuable to compare its proposed mechanism to existing treatments for hyperpigmentation.

TreatmentMechanism of ActionClinical Efficacy SummaryCommon Side Effects
Hydroquinone Gold standard; inhibits tyrosinase.[5][6][7]Effective, often used in combination therapies.[8][9]Skin irritation, ochronosis (with long-term use).[7]
Kojic Acid Inhibits tyrosinase.[7][10]Effective for hyperpigmentation, often found in cosmetic products.[2][10]Contact dermatitis, skin sensitivity.
Azelaic Acid Tyrosinase inhibitor with anti-inflammatory properties.[6][8]Effective for post-inflammatory hyperpigmentation and melasma.[6]Mild irritation, redness.
Retinoids Increase skin cell turnover, disperse melanin granules.[8]Effective for various types of hyperpigmentation.[8]Irritation, dryness, photosensitivity.
Chemical Peels Exfoliate the top layers of skin.Effective for superficial hyperpigmentation.[11]Redness, peeling, risk of post-inflammatory hyperpigmentation.
Laser Therapy Targets and destroys melanin.[5]Effective but can be costly and has a risk of side effects.[12]Redness, swelling, potential for hyper- or hypopigmentation.

Experimental Protocols

In Vitro Tyrosinase Activity Assay
  • Source of Enzyme : Mushroom tyrosinase is commonly used as it is homologous with mammalian tyrosinases.

  • Substrate : L-DOPA is used as the substrate for the tyrosinase enzyme.

  • Procedure :

    • A reaction mixture is prepared containing phosphate (B84403) buffer, mushroom tyrosinase, and the test compound (Safflospermidine A, this compound, or kojic acid) at various concentrations.

    • The reaction is initiated by adding L-DOPA.

    • The formation of dopachrome (B613829) is monitored spectrophotometrically at a specific wavelength (e.g., 475 nm) over time.

    • The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (without inhibitor).

    • The IC50 value is determined from the dose-response curve.

Cell-Based Anti-Melanogenesis Assay
  • Cell Line : B16F10 murine melanoma cells are a standard model for studying melanogenesis.[2]

  • Stimulation : Cells are typically stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanin production.[2]

  • Treatment : Cells are treated with various concentrations of the Safflospermidine mixture or kojic acid.[2]

  • Melanin Content Measurement :

    • After treatment, cells are lysed.

    • The melanin content in the cell lysate is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) after solubilizing the melanin pellet in a suitable solvent (e.g., NaOH).

    • The melanin content is normalized to the total protein content.[2]

  • Tyrosinase Activity Measurement :

    • Cell lysates are incubated with L-DOPA.

    • The rate of dopachrome formation is measured spectrophotometrically.

    • The tyrosinase activity is normalized to the total protein content.[2]

Zebrafish Anti-Melanogenesis Assay
  • Model Organism : Zebrafish (Danio rerio) embryos are used as an in vivo model due to their transparent bodies, allowing for easy observation of pigmentation.

  • Treatment : Embryos are exposed to different concentrations of the Safflospermidine mixture or a known tyrosinase inhibitor like phenylthiourea (PTU) in the embryo medium.[2]

  • Endpoint : The degree of pigmentation in the zebrafish embryos is observed and quantified at a specific time point (e.g., 72 hours post-fertilization).

  • Toxicity Assessment : Embryos are monitored for any morphological abnormalities or mortality to assess the toxicity of the compounds.[2]

Visualizing the Science

Signaling Pathway of Melanogenesis Inhibition

Melanogenesis_Inhibition Safflospermidine_B This compound Gene_Expression Gene Expression (TYR, TRP-1, TRP-2) Safflospermidine_B->Gene_Expression Downregulates Tyrosinase_Proteins Tyrosinase, TRP-1, TRP-2 (Enzyme Synthesis) Gene_Expression->Tyrosinase_Proteins Melanin_Synthesis Melanin Synthesis Tyrosinase_Proteins->Melanin_Synthesis Catalyzes Hyperpigmentation Hyperpigmentation Melanin_Synthesis->Hyperpigmentation Experimental_Workflow Start Start: Isolate this compound In_Vitro In Vitro Assay: Mushroom Tyrosinase Inhibition Start->In_Vitro Cellular Cellular Assay: B16F10 Melanoma Cells In_Vitro->Cellular In_Vivo In Vivo Model: Zebrafish Embryos Cellular->In_Vivo Mechanism_Study Mechanism of Action: Gene Expression Analysis Cellular->Mechanism_Study Efficacy_Data Collect Efficacy Data: IC50, Melanin Reduction In_Vivo->Efficacy_Data End Conclusion: Preclinical Candidate Efficacy_Data->End Mechanism_Study->Efficacy_Data

References

Safety Operating Guide

Proper Disposal of Safflospermidine B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Safflospermidine B, a polyamine alkaloid compound utilized in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

I. Hazard Assessment and Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is recommended. Polyamines and alkaloids can present various hazards, including potential toxicity and irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.

II. Quantitative Data Summary

Specific quantitative safety data for this compound is not currently available in public databases. However, for illustrative purposes and to provide a framework for understanding the potential hazards, the table below summarizes data for Spermidine, a structurally related polyamine.

PropertySpermidineThis compound
Molecular Formula C7H19N3C34H37N3O6
**

Safeguarding Your Research: A Comprehensive Guide to Handling Safflospermidine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Safflospermidine B, a polyamine alkaloid, ensuring laboratory safety and proper handling is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on the general principles for handling hazardous alkaloids and data from structurally similar compounds. Adherence to these guidelines is critical for mitigating risks and ensuring a secure research environment.

The primary routes of exposure to potent powdered compounds are through inhalation and dermal contact; therefore, a comprehensive Personal Protective Equipment (PPE) strategy is essential.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the meticulous use of appropriate PPE. The following table summarizes the recommended PPE for various activities involving this compound.

ScenarioRequired PPE
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or N100) particulate filters.- Double nitrile gloves (outer pair with extended cuffs).[1]- Disposable gown with elastic cuffs.[1]- Hair bonnet and shoe covers.[1]- Safety goggles (worn under the full-face respirator).[1]
Preparation of Solutions - Chemical fume hood.[1]- Nitrile gloves.[1]- Chemical-resistant lab coat.[1]- Safety glasses with side shields or chemical splash goggles.[1]
In-vitro / In-vivo Experiments - Nitrile gloves.[1]- Lab coat.[1]- Safety glasses.[1]

Operational Plan: Handling Procedures

A strict operational plan is critical to prevent contamination and exposure.

Engineering Controls:

  • Ventilation: All manipulations of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1]

  • Containment: Use disposable bench liners to protect work surfaces and facilitate cleanup.[1]

Standard Operating Procedure for Weighing:

  • Don all required PPE as specified in the table above.[1]

  • Ensure the chemical fume hood is functioning correctly.[1]

  • Decontaminate the balance and surrounding area before and after use.[1]

  • Use a micro-spatula for transferring the powder, handling it gently to avoid generating airborne dust.

  • Close the container tightly immediately after use.

  • Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe, which should then be disposed of as hazardous waste.[1]

Solution Preparation:

  • Perform all solution preparations within a chemical fume hood.[1]

  • Slowly add the solvent to the vessel containing the weighed powder to avoid splashing.[1]

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Disposal A Assemble Materials (PPE, Spill Kit, Compound) B Don Appropriate PPE A->B C Weighing and Aliquoting B->C Proceed to Handling D Solution Preparation C->D E In-vitro / In-vivo Experiments D->E Use in Experiments F Segregate Waste (Sharps, Liquid, Solid) E->F After Experiment G Label Hazardous Waste F->G H Dispose via EHS G->H

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous.

Waste TypeDisposal Procedure
Unused this compound Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container.[2]
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.[2]
Contaminated Solvents Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix incompatible wastes.[2]
Contaminated PPE (e.g., gloves, gown) Dispose of as hazardous waste in a designated container.[2]
Empty Chemical Containers The first rinse of the container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[3]

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.